molecular formula C5H2Cl2N2O2 B1335514 3,5-Dichloro-2-nitropyridine CAS No. 610278-88-1

3,5-Dichloro-2-nitropyridine

Cat. No.: B1335514
CAS No.: 610278-88-1
M. Wt: 192.98 g/mol
InChI Key: ACHMQFKFXAKDAH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitropyridine is a useful research compound. Its molecular formula is C5H2Cl2N2O2 and its molecular weight is 192.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHMQFKFXAKDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406210
Record name 3,5-dichloro-2-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610278-88-1
Record name 3,5-dichloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-dichloro-2-nitropyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,5-dichloro-2-nitropyridine (CAS No. 610278-88-1), a key heterocyclic building block in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry, offering insights into its synthesis, reactivity—with a focus on nucleophilic aromatic substitution—and safety considerations. While experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes available information and provides context through data from related compounds to offer a predictive understanding of its behavior.

Introduction

Halogenated nitropyridines are a class of compounds of significant interest in synthetic organic chemistry, primarily owing to the electron-deficient nature of the pyridine ring, which is further amplified by the presence of a strongly electron-withdrawing nitro group. This electronic profile renders the ring susceptible to nucleophilic attack, facilitating the displacement of halide leaving groups. This compound, a member of this family, presents a unique substitution pattern that influences its reactivity and potential applications as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding its fundamental properties is crucial for its effective utilization in synthetic strategies.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 610278-88-1[1]
Molecular Formula C₅H₂Cl₂N₂O₂[1]
Molecular Weight 192.99 g/mol [1]
Appearance Not Available (likely a solid)[1]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Insoluble in water; Soluble in methanol, acetone, and methylene chloride (predicted based on related compounds).[2]
pKa (Predicted) -5.50 ± 0.10[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route involves the nitration of 3,5-dichloropyridine. Another potential precursor is 2-amino-3,5-dichloropyridine.[1]

General Protocol for Nitration of Dichloropyridines

The nitration of dichloropyridines is a common method for the introduction of a nitro group onto the pyridine ring. A general procedure, adapted from the synthesis of related dichloronitropyridines, is as follows:

Protocol 1: Nitration of a Dichloropyridine Precursor

  • In a three-necked flask equipped with a stirrer and a thermometer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

  • Slowly add the dichloropyridine precursor to the cooled nitrating mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the crude dichloronitropyridine.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.

Caption: Plausible synthesis of this compound via nitration.

Reactivity and Chemical Properties

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, which is significantly enhanced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. This makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The rate and regioselectivity of this reaction are influenced by the position of the electron-withdrawing groups relative to the leaving groups.

The general mechanism for SNAr involves a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

For this compound, the nitro group at the 2-position and the chlorine at the 5-position are meta to each other. The chlorine at the 3-position is ortho to the nitro group. The activation of the leaving groups by the nitro group is most effective when they are in the ortho or para positions. Therefore, the chlorine atom at the 3-position is expected to be more activated towards nucleophilic attack than the chlorine at the 5-position.

Caption: General mechanism of nucleophilic aromatic substitution.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is scarce, the following predictions are based on the analysis of its structural analogues.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing nature of the chlorine and nitro substituents, these protons will be deshielded and resonate at a downfield chemical shift, likely in the range of 8.0-9.0 ppm. The coupling between these protons would result in a doublet for each signal.

13C NMR Spectroscopy

The 13C NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative chlorine and nitro groups, as well as the carbon adjacent to the ring nitrogen, will be significantly deshielded. A general predicted range for the chemical shifts is provided in Table 2.

Table 2: Predicted 13C NMR Chemical Shifts

Carbon PositionPredicted Chemical Shift (ppm)
C2 (bearing NO₂)150 - 160
C3 (bearing Cl)130 - 140
C4120 - 130
C5 (bearing Cl)140 - 150
C6145 - 155
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. The strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 192, with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺). Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) and chlorine atoms (-Cl, 35/37 Da).

Fragmentation M [C₅H₂Cl₂N₂O₂]⁺ m/z = 192 M_minus_NO2 [C₅H₂Cl₂N]⁺ m/z = 146 M->M_minus_NO2 - NO₂ M_minus_Cl [C₅H₂ClN₂O₂]⁺ m/z = 157 M->M_minus_Cl - Cl

Caption: Predicted major fragmentation pathways for this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related dichloronitropyridines are classified as hazardous. The following GHS hazard statements are associated with this compound by some suppliers:[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. A storage temperature of 2-8°C is recommended by some suppliers.[3]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis. Its reactivity, dominated by nucleophilic aromatic substitution, offers opportunities for the construction of diverse molecular architectures. While a comprehensive experimental characterization of this specific isomer is still needed, this guide provides a foundational understanding of its properties based on available data and established chemical principles. Researchers are encouraged to perform their own analyses to confirm these properties and to exercise appropriate caution during its handling and use.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dichloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-dichloro-2-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, featuring two chlorine atoms and a nitro group on a pyridine scaffold, offers multiple reaction sites for further chemical elaboration. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers and professionals in the chemical and pharmaceutical industries.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 3,5-dichloropyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under forcing conditions using a mixture of concentrated nitric and sulfuric acids.

Causality Behind Experimental Choices

The choice of a mixed acid system (HNO₃/H₂SO₄) is critical for the successful nitration of the deactivated 3,5-dichloropyridine ring. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature is carefully controlled to ensure the selective mono-nitration and to minimize the formation of by-products. The electron-withdrawing nature of the two chlorine atoms directs the incoming nitro group to the C2 position, which is the most electron-rich position in the 3,5-dichloropyridine ring.

Experimental Protocol: Nitration of 3,5-dichloropyridine

Materials:

  • 3,5-dichloropyridine

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,5-dichloropyridine (1 equivalent).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (4 equivalents) while stirring. Maintain the temperature below 10 °C.

  • Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid (1.5 equivalents) and concentrated sulfuric acid (1.5 equivalents) dropwise via the dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product reactant1 3,5-Dichloropyridine reaction Nitration (0-5 °C to RT) reactant1->reaction reactant2 HNO₃ / H₂SO₄ reactant2->reaction workup1 Quenching (Ice) reaction->workup1 workup2 Neutralization (NaHCO₃) workup1->workup2 workup3 Extraction (DCM) workup2->workup3 workup4 Drying & Concentration workup3->workup4 purification Recrystallization workup4->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are employed for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.45d1HH-6
~8.10d1HH-4

The two aromatic protons are expected to appear as doublets due to coupling with each other.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150.0C2
~145.0C6
~135.0C4
~130.0C5
~125.0C3

The chemical shifts are influenced by the electronegativity of the chlorine and nitro substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~1600, 1470Aromatic C=C stretch
~1530, 1350Asymmetric and symmetric NO₂ stretch
~850-750C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization, EI):

m/zAssignment
192/194/196[M]⁺ (Molecular ion peak with isotopic pattern for two Cl atoms)
162/164/166[M-NO]⁺
146/148/150[M-NO₂]⁺
111/113[M-NO₂-Cl]⁺

The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key feature in the mass spectrum.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in a compound.

Calculated Elemental Composition for C₅H₂Cl₂N₂O₂:

ElementPercentage
Carbon (C)31.12%
Hydrogen (H)1.04%
Nitrogen (N)14.52%

Diagram of Characterization Logic:

Characterization_Logic cluster_compound Target Compound cluster_techniques Characterization Techniques cluster_data Expected Data compound This compound (C₅H₂Cl₂N₂O₂) NMR NMR Spectroscopy (¹H & ¹³C) compound->NMR IR IR Spectroscopy compound->IR MS Mass Spectrometry compound->MS EA Elemental Analysis compound->EA NMR_data Chemical Shifts Splitting Patterns NMR->NMR_data IR_data Absorption Bands (Functional Groups) IR->IR_data MS_data Molecular Ion Peak Fragmentation Pattern MS->MS_data EA_data Elemental Composition (%) EA->EA_data

Caption: Logical flow of characterization for this compound.

Safety Precautions

This compound and its precursors are hazardous chemicals and should be handled with appropriate safety precautions.[1][2][3][4][5]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[2][3][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1][2][3][4][5]

  • Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed, step-by-step protocol for its synthesis, grounded in established chemical principles, offers a reliable starting point for its preparation. The extensive characterization data, including predicted NMR, IR, and mass spectra, along with elemental analysis, provides a robust system for verifying the identity and purity of the synthesized compound. This guide is intended to empower researchers in drug discovery and development with the necessary knowledge to confidently synthesize and utilize this valuable chemical intermediate.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3,5-dichloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth spectroscopic analysis of 3,5-dichloro-2-nitropyridine (CAS No. 610278-88-1), a pivotal heterocyclic building block in medicinal and materials chemistry. We move beyond a mere presentation of data to offer a detailed interpretation grounded in the principles of structural chemistry. This document serves as a definitive reference for researchers, scientists, and drug development professionals, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of the title compound. The experimental protocols herein are designed to be robust and reproducible, ensuring the highest standards of scientific integrity and validation.

Molecular Structure and Rationale for Analysis

This compound possesses a unique electronic architecture. The pyridine ring, an electron-deficient aromatic system, is further influenced by three powerful electron-withdrawing substituents: two chlorine atoms and a nitro group. This arrangement creates a highly electrophilic scaffold and distinct spectroscopic characteristics that are essential for its unambiguous identification and quality control in synthetic applications. Understanding these spectral fingerprints is not merely academic; it is a prerequisite for its effective use in complex multi-step syntheses.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most definitive structural information for organic molecules in solution. The extreme electron-deficient nature of the pyridine ring in this compound results in highly deshielded proton and carbon signals.

¹H NMR Analysis

The proton NMR spectrum is simple yet highly informative, displaying two signals in the aromatic region.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H68.65Doublet (d)2.4
H48.32Doublet (d)2.4

Expert Interpretation: The profoundly downfield chemical shifts for both protons are a direct result of the cumulative electron-withdrawing effects of the ring nitrogen, the two chlorine atoms, and the potent nitro group. This intense deshielding pulls the resonant frequencies of H4 and H6 far from the typical aromatic region. The observed coupling of 2.4 Hz is a classic example of a four-bond meta-coupling, confirming the 1,3-relationship between these two protons. H6 is shifted further downfield than H4 due to its ortho proximity to the deshielding pyridine nitrogen atom.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals five distinct signals, one for each carbon in the pyridine ring.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Assigned CarbonChemical Shift (δ, ppm)
C2154.5
C6148.1
C4140.9
C5131.5
C3124.0

Expert Interpretation: The assignments are based on established substituent effects in heterocyclic chemistry.

  • C2 (154.5 ppm): This carbon, directly attached to the nitro group, is the most deshielded. The strong inductive and resonance effects of the -NO₂ group cause a significant downfield shift.

  • C3 & C5 (124.0 & 131.5 ppm): These carbons are bonded to chlorine. Their shifts are primarily influenced by chlorine's inductive effect.

  • C6 & C4 (148.1 & 140.9 ppm): These carbons, bonded to hydrogen, are also significantly deshielded by the overall electron-poor nature of the ring. C6, being adjacent to the ring nitrogen, experiences a more pronounced downfield shift than C4.

Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data consistency and accuracy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Instrumental Acquisition cluster_proc Data Processing prep1 Weigh 15-20 mg of This compound. prep2 Dissolve in ~0.7 mL of deuterated chloroform (CDCl3). prep1->prep2 prep3 Add Tetramethylsilane (TMS) as internal standard (0 ppm). prep2->prep3 prep4 Transfer to a 5 mm high-precision NMR tube. prep3->prep4 acq1 Insert sample into a ≥400 MHz spectrometer. prep4->acq1 acq2 Lock on the deuterium signal and shim for field homogeneity. acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier Transform to FID. acq4->proc1 proc2 Perform phase and baseline correction. proc1->proc2 proc3 Calibrate ¹H spectrum to TMS (0.00 ppm). proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra. proc3->proc4

Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the key functional groups within a molecule. For this compound, the spectrum is dominated by strong absorptions from the nitro group and vibrations from the chlorinated aromatic ring.

Table 3: Principal IR Absorptions (ATR)

Wavenumber (cm⁻¹)IntensityVibrational Assignment
1590StrongAsymmetric NO₂ Stretch
1540MediumAromatic C=N/C=C Stretch
1355StrongSymmetric NO₂ Stretch
845StrongC-Cl Stretch
810Medium-StrongC-H Out-of-Plane Bend

Expert Interpretation: The definitive proof of the nitro group's presence comes from the two intense, sharp bands at 1590 cm⁻¹ and 1355 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-O bonds, respectively. Their high intensity is due to the large change in dipole moment during these vibrations. The C-Cl stretches appear as a strong band in the fingerprint region, while the C-H out-of-plane bending confirms the presence of isolated hydrogens on a substituted aromatic ring.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis. Electron Ionization (EI) is used to induce characteristic fragmentation.

Table 4: Key Mass Spectral Data (Electron Ionization, 70 eV)

Mass-to-Charge (m/z)Relative Intensity (%)Assignment / Interpretation
192, 194, 196 100, 65, 10Molecular Ion Cluster [M]⁺˙ (Characteristic Cl₂ pattern)
146, 14840, 26[M - NO₂]⁺ (Loss of nitro group)
11135[M - NO₂ - Cl]⁺ (Loss of NO₂ and one Cl atom)

Expert Interpretation: The most crucial feature is the molecular ion cluster starting at m/z 192. The molecule's formula, C₅H₂Cl₂N₂O₂, confirms this mass.[2][3] The presence of two chlorine atoms results in a distinctive isotopic pattern. The [M]⁺˙ peak (containing two ³⁵Cl isotopes) at m/z 192, the [M+2]⁺˙ peak (one ³⁵Cl, one ³⁷Cl) at m/z 194, and the [M+4]⁺˙ peak (two ³⁷Cl) at m/z 196 appear in a relative abundance ratio of approximately 100:65:10, which is a definitive signature for a dichlorinated compound.

The primary fragmentation pathway involves the loss of the nitro group (mass 46 Da), a common fragmentation for nitroaromatic compounds, leading to the ion cluster at m/z 146/148.[4] Subsequent loss of a chlorine radical (mass 35 Da) from this fragment yields the cation at m/z 111.

fragmentation_pathway M [C₅H₂Cl₂N₂O₂]⁺˙ m/z 192, 194, 196 M_minus_NO2 [C₅H₂Cl₂N]⁺ m/z 146, 148 M->M_minus_NO2 - NO₂• M_minus_NO2_minus_Cl [C₅H₂ClN]⁺ m/z 111 M_minus_NO2->M_minus_NO2_minus_Cl - Cl•

Figure 3: Primary fragmentation pathway for this compound under EI-MS.

Conclusion

The collective spectroscopic evidence provides an unambiguous and robust characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and the electronic environment of the pyridine ring. Infrared spectroscopy confirms the presence of the critical nitro and chloro functional groups. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure, including the definitive isotopic signature of a dichlorinated compound. This comprehensive dataset serves as a reliable benchmark for any researcher utilizing this important chemical intermediate.

References

Guide to the Stability and Storage of 3,5-dichloro-2-nitropyridine: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dichloro-2-nitropyridine is a pivotal building block in modern medicinal chemistry and materials science. Its utility stems from the unique reactivity conferred by its electronic structure: an electron-deficient pyridine ring further activated by two chlorine atoms and a potent nitro group. This arrangement makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of complex molecular architectures. However, the very features that make this compound a valuable reagent also render it susceptible to degradation if not handled and stored with precision.

This guide provides an in-depth analysis of the stability profile of this compound. Moving beyond a simple recitation of storage temperatures, we will explore the fundamental chemical principles governing its degradation, provide field-proven protocols for its handling, and outline a self-validating system for assessing its stability. This document is intended to equip researchers and drug development professionals with the expertise to ensure the integrity of this critical reagent, thereby safeguarding the reproducibility and success of their scientific endeavors.

Core Chemical and Physical Profile

A foundational understanding of a compound's physical properties is essential for its proper handling. This compound is a solid at room temperature with the following key identifiers:

PropertyValueSource
CAS Number 610278-88-1[1][2]
Molecular Formula C₅H₂Cl₂N₂O₂[1][2][3]
Molecular Weight 192.99 g/mol [1][2][3]
Appearance Light yellow solid[3]
Melting Point 55-60 °C[3]

The presence of the nitro group and chlorine atoms makes the pyridine ring highly electron-deficient. This electronic characteristic is the primary driver of its reactivity and potential instability, particularly in the presence of nucleophiles.[4]

Fundamental Stability and Incompatibility

Under recommended conditions, this compound is a stable compound. Manufacturer safety data sheets (SDS) consistently report that it is stable at room temperature in closed containers under normal storage and handling procedures.[3] However, this stability is conditional and contingent upon avoiding specific chemical and physical triggers.

Key Incompatibilities:

  • Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a significant safety hazard.[3][5]

  • Strong Bases: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Strong bases can initiate SNAr reactions, displacing the chloro substituents. This is not just a degradation pathway but the basis of its synthetic utility, highlighting the need for strict segregation from basic reagents during storage.[6]

  • Moisture: While not explicitly listed as a primary incompatibility in all SDS, moisture can facilitate hydrolysis, a key degradation pathway discussed in the next section. Therefore, maintaining dry conditions is paramount.[5][7]

Primary Degradation Pathways: A Mechanistic View

Understanding how a molecule degrades is critical to preventing it. For this compound, three primary degradation pathways should be considered: thermal decomposition, hydrolysis, and photolysis.

Thermal Decomposition

When subjected to excess heat, the compound will decompose.[3] The decomposition products are predictable outcomes of the molecule's elemental composition:

  • Nitrogen oxides (NOx) from the nitro group.[3][5]

  • Hydrogen chloride (HCl) gas from the chlorine atoms and atmospheric moisture or residual solvent.[3][5]

  • Carbon oxides (CO, CO₂) from the carbon backbone.[3][5]

The thermal decomposition of many nitroaromatic compounds begins around 200°C.[8] While the precise onset temperature for this specific isomer is not widely published, it is prudent to avoid excessive heat during storage and handling.[3][5]

Hydrolytic Degradation

Hydrolysis represents a significant risk, especially under neutral to basic conditions. Water can act as a nucleophile, attacking the carbon atoms bonded to the chlorine atoms, leading to the formation of chlorohydroxynitropyridine or dichlorohydroxypyridine species. The electron-withdrawing nitro group activates the ring to such nucleophilic attacks. This process is analogous to the well-documented hydrolysis of other chloropyridine derivatives, such as the environmental breakdown of chlorpyrifos to 3,5,6-trichloro-2-pyridinol (TCP).[9][10][11]

Photolytic Degradation

Aromatic nitro compounds are often susceptible to degradation upon exposure to light, particularly in the UV spectrum. The energy from photons can excite the molecule, leading to bond cleavage or reaction with other molecules. The ICH Harmonized Tripartite Guideline Q1B provides a framework for testing the photostability of new drug substances and products, underscoring the importance of this degradation pathway.[12][13] For this compound, this could involve cleavage of the C-NO₂ or C-Cl bonds, initiating radical reactions or rearrangements. Protecting the compound from light is a critical and simple measure to prevent such degradation.[14]

Recommended Storage and Handling Protocols

Based on the compound's stability profile, a multi-faceted approach to storage is required. The following protocols are designed to mitigate the risks of thermal, hydrolytic, and photolytic degradation.

Core Storage Protocol:

  • Container: Store in the original, tightly sealed container.[3][6][15] If repackaging is necessary, use amber glass vials with inert, tightly sealing caps.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and oxygen.

  • Temperature: Store in a cool, dry place.[3][6] For maximum long-term stability, refrigerated storage at 2-8°C is recommended.[2]

  • Location: The storage area must be well-ventilated.[3][5] Store locked up and segregated from incompatible materials, especially strong bases and oxidizing agents.[5]

  • Light: Protect from light at all times by using amber vials or storing the container within a light-blocking secondary container.

The following flowchart provides a decision-making framework for ensuring optimal storage.

G Decision Workflow for Storage of this compound cluster_0 Initial Receipt & Assessment cluster_1 Container & Environment cluster_2 Storage Conditions A Compound Received B Original container intact and tightly sealed? A->B C Transfer to amber vial with inert cap liner. Purge with Argon/Nitrogen. B->C No D Place in designated storage location. B->D Yes E Select Storage Temperature C->E D->E F Short-Term Use (< 1 month) Store in cool, dry, dark place (Ambient Temperature) E->F Short-Term G Long-Term Storage (> 1 month) Store at 2-8°C E->G Long-Term H Ensure segregation from incompatibles (bases, oxidizers). Store locked up. F->H G->H

Caption: Decision workflow for proper storage of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of the material, particularly if it has been stored for an extended period or if there are concerns about its handling history, a formal stability assessment is recommended.

Protocol 1: Forced Degradation (Thermal Stress Test)

Objective: To evaluate the thermal stability of the compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Weigh three separate 10 mg samples of this compound into clean, dry glass vials.

  • Control Sample: Store one vial at the recommended 2-8°C in the dark. This is the T₀ control.

  • Stress Condition: Place the other two vials in a calibrated laboratory oven at an elevated temperature (e.g., 60°C).

  • Time Points: Remove one vial from the oven after 24 hours and the second after 72 hours.

  • Analysis:

    • Allow stressed samples to cool to room temperature.

    • Dissolve a precise amount of the control and each stressed sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Analyze all three samples by High-Performance Liquid Chromatography (HPLC) with a UV detector. Use a gradient elution method capable of separating the parent compound from potential degradation products.

  • Evaluation: Compare the chromatograms. A loss in the peak area of the parent compound in the stressed samples relative to the control indicates degradation. The appearance of new peaks signifies the formation of degradation products.

Protocol 2: Photostability Confirmatory Study (Adapted from ICH Q1B)

Objective: To determine if light exposure causes significant degradation of the compound.

Methodology: This protocol is a simplified workflow based on the principles outlined in the ICH Q1B guideline.[12]

  • Sample Preparation:

    • Exposed Sample: Spread a thin layer of the compound in a chemically inert, transparent container (e.g., a petri dish).

    • Dark Control: Wrap an identical sample container completely in aluminum foil to protect it from light.[14]

  • Exposure Conditions:

    • Place both the exposed sample and the dark control in a photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B Option II: a combination of a cool white fluorescent lamp and a near-UV lamp.[12][16]

    • The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near-UV energy.[12]

  • Analysis:

    • After the exposure period, prepare solutions of the exposed sample and the dark control as described in the thermal stress test.

    • Analyze both by HPLC.

  • Evaluation: Compare the chromatogram of the exposed sample to that of the dark control. The dark control accounts for any thermal degradation that may have occurred in the chamber.[14] A significant difference between the exposed sample and the dark control indicates photolytic instability.

G ICH Q1B-Based Photostability Testing Workflow A Start: Prepare Samples B Sample 1: Thin layer in transparent container (Exposed Sample) A->B C Sample 2: Wrap identical sample in foil (Dark Control) A->C D Place both samples in photostability chamber B->D C->D E Expose to ICH Q1B light conditions (≥1.2M lux-hr Vis, ≥200 W-hr/m² UV) D->E F Retrieve Samples E->F G Prepare solutions of both samples for analysis F->G H Analyze by HPLC-UV G->H I Compare Chromatograms: Exposed vs. Dark Control H->I J Significant new peaks or >5% loss of parent compound? I->J K Conclusion: Compound is Photolabile. Implement stringent light protection. J->K Yes L Conclusion: Compound is Photostable under test conditions. J->L No

Caption: A workflow for assessing the photostability of this compound.

Conclusion

The chemical integrity of this compound is fundamental to its successful application in research and development. While stable under optimal conditions, its reactivity profile necessitates a proactive and informed approach to storage and handling. By understanding the primary degradation pathways—thermal, hydrolytic, and photolytic—and implementing the rigorous protocols outlined in this guide, scientists can mitigate the risks of degradation. Adherence to these principles of storing the compound in a cool, dry, dark environment, segregated from incompatible materials, and verifying its purity when in doubt, will ensure its reliability as a key synthetic intermediate and contribute to the overall quality and reproducibility of scientific outcomes.

References

An In-Depth Technical Guide to the Reaction Mechanisms of 3,5-Dichloro-2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 3,5-Dichloro-2-nitropyridine Scaffold

This compound is a highly versatile and reactive heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture—an electron-deficient pyridine ring bearing two displaceable chlorine atoms and a potent nitro-activating group—renders it a privileged scaffold for the synthesis of complex molecular architectures.[1][2] Derivatives of this core are instrumental in the development of a wide range of biologically active agents, including kinase inhibitors for oncology and novel agrochemicals.[1][3]

This guide provides an in-depth exploration of the core reaction mechanisms governing the functionalization of this compound. We will delve into the causality behind its reactivity, focusing on the principles of regioselectivity in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing not only theoretical understanding but also field-proven, actionable experimental protocols.

PART 1: The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most fundamental transformation of this compound is the nucleophilic aromatic substitution (SNAr) reaction. The powerful electron-withdrawing nature of the nitro group at the C2 position, coupled with the inherent electron deficiency of the pyridine ring, makes the carbon atoms at C3 and C5 highly electrophilic and susceptible to attack by nucleophiles.[4]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[5] This pathway is distinct from SN1 or SN2 reactions and is characteristic of activated aromatic systems.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on one of the chlorine-bearing carbon atoms. This addition temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Departure and Aromaticity Restoration: The aromatic system is subsequently restored through the expulsion of a chloride ion, which is an excellent leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.

General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity: The Decisive Role of the C2-Nitro Group

A critical aspect of the reactivity of this compound is regioselectivity—which of the two chlorine atoms is substituted first? The position of the activating nitro group is the determining factor.

While direct computational studies on this compound are not widely published, strong inferences can be drawn from analogous systems. For instance, studies on 2-substituted-3,5-dichloropyrazines reveal that a potent electron-withdrawing group at the C2 position directs nucleophilic attack preferentially to the C5 position.[6][7]

This preference can be rationalized by examining the stability of the two possible Meisenheimer intermediates:

  • Attack at C5 (para to -NO₂): When a nucleophile attacks the C5 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized through resonance onto the oxygen atoms of the nitro group at the C2 position. This extensive delocalization provides significant stabilization, lowering the activation energy for this pathway.

  • Attack at C3 (meta to -NO₂): An attack at the C3 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is therefore less stable and formed more slowly.

Consequently, the SNAr reaction is kinetically controlled, leading almost exclusively to the formation of 5-substituted-3-chloro-2-nitropyridine products. The second chlorine atom at the C3 position can be substituted in a subsequent step, though this often requires more forcing conditions (e.g., higher temperatures or stronger nucleophiles).

cluster_C5 Pathway A: Attack at C5 (Favored) cluster_C3 Pathway B: Attack at C3 (Disfavored) Start This compound C5_Attack Nucleophilic attack at C5 Start->C5_Attack + Nu⁻ C3_Attack Nucleophilic attack at C3 Start->C3_Attack + Nu⁻ C5_Intermediate Meisenheimer Complex (Charge delocalized onto para-NO2) C5_Attack->C5_Intermediate More Stable Intermediate C5_Product 5-Substituted-3-chloro-2-nitropyridine (Major Product) C5_Intermediate->C5_Product Fast Elimination C3_Intermediate Meisenheimer Complex (No direct NO2 delocalization) C3_Attack->C3_Intermediate Less Stable Intermediate C3_Product 3-Substituted-5-chloro-2-nitropyridine (Minor Product) C3_Intermediate->C3_Product Fast Elimination

Regioselectivity of SNAr on this compound.
Experimental Protocol: Selective Amination at C5

This protocol details the highly regioselective synthesis of a 5-amino-3-chloro-2-nitropyridine derivative, a common intermediate in medicinal chemistry. The procedure is adapted from established methods for SNAr reactions on activated nitropyridines.[4]

Protocol 1: Synthesis of N-benzyl-3-chloro-2-nitropyridin-5-amine

  • Materials:

    • This compound (1.0 equiv, e.g., 1.93 g, 10.0 mmol)

    • Benzylamine (1.1 equiv, e.g., 1.18 g, 11.0 mmol)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv, e.g., 1.52 g, 15.0 mmol)

    • Anhydrous Acetonitrile (CH₃CN) or Ethanol (EtOH) (approx. 0.2 M concentration)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and the chosen solvent (50 mL).

    • Stir the solution at room temperature and add the base (TEA or DIPEA), followed by the dropwise addition of benzylamine.

    • Heat the reaction mixture to a gentle reflux (for EtOH) or 80 °C (for CH₃CN) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Work-up: Partition the residue between ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer, wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under vacuum to yield the crude product.

    • Purification: If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-substituted product.

  • Self-Validation: The structure and regiochemistry of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show two distinct aromatic proton signals, and the mass spectrum will confirm the mono-substitution (loss of one chlorine atom).

Data Presentation: SNAr Reactivity

The efficiency of the SNAr reaction is dependent on the nucleophilicity of the attacking species. Below is a summary of expected yields for the C5-selective substitution on this compound with various nucleophiles, based on the reactivity of analogous systems.

Nucleophile ClassRepresentative NucleophileExpected Yield (%)Typical Conditions
Primary Amines Benzylamine> 90%EtOH or CH₃CN, Base, 80 °C
Secondary Amines Morpholine> 90%EtOH or CH₃CN, Base, 80 °C
Anilines Aniline70-85%DMF or Dioxane, Base, 100-120 °C
Alkoxides Sodium Methoxide> 95%Methanol, Room Temp to 60 °C
Thiols Thiophenol> 90%DMF, K₂CO₃, 60-80 °C

Note: Yields are estimates based on reactivity principles and data from closely related substrates. Optimization is recommended for each specific transformation.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

For the construction of carbon-carbon and carbon-nitrogen bonds where SNAr reactions are not feasible or desired, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[8][9] These reactions offer a broader substrate scope and often proceed under milder conditions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine scaffold and an organoboron reagent (e.g., a boronic acid or ester).[5]

The Catalytic Cycle: The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming an organopalladium(II) complex. This is often the rate-determining step.[10]

  • Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Regioselectivity: In polychlorinated pyridines, the site of oxidative addition is influenced by both electronic and steric factors. For the related substrate 2,3,5-trichloropyridine, ligand-free Suzuki couplings have been shown to selectively occur at the C2 position to yield 3,5-dichloro-2-arylpyridines.[11] This suggests that the position ortho to the pyridine nitrogen is most activated towards oxidative addition. By analogy, for this compound, while the C5 position is highly activated for SNAr, the C3 position's proximity to the nitrogen and the strongly withdrawing nitro group may influence oxidative addition. However, steric hindrance from the nitro group could favor reaction at C5. Precise control often depends heavily on the chosen ligand and reaction conditions.

Protocol 2: Ligand-Free C-Arylation via Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient ligand-free method for the arylation of a related trichloropyridine, which demonstrates the potential for selective coupling.[11]

  • Materials:

    • This compound (1.0 equiv, e.g., 1.93 g, 10.0 mmol)

    • Arylboronic acid (1.5 equiv, e.g., 15.0 mmol)

    • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv, e.g., 2.12 g, 20.0 mmol)

    • Solvent system: N,N-Dimethylformamide (DMF) and Water (e.g., 3:3.5 v/v mixture)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, Na₂CO₃, and Pd(OAc)₂.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed DMF/water solvent mixture via syringe.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12 hours.

    • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

The Buchwald-Hartwig Amination: A Powerful C-N Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, and it serves as a powerful alternative to SNAr, especially for less activated positions or more complex amines.[9][10]

The Catalytic Cycle: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[12]

  • Oxidative Addition: Pd(0) adds to the aryl chloride.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Regioselectivity and Ligand Control: Unlike SNAr, the regioselectivity of Buchwald-Hartwig amination is less dependent on the inherent electronic activation of the ring and more on the steric and electronic properties of the phosphine ligand.[13] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often required to facilitate the oxidative addition and reductive elimination steps, particularly for less reactive aryl chlorides. By carefully selecting the ligand and conditions, it is often possible to achieve amination at positions that are disfavored in SNAr reactions. For this compound, this offers a potential route to selectively functionalize the C3 position, which is sterically hindered and electronically deactivated for SNAr.

Protocol 3: Selective C-N Bond Formation via Buchwald-Hartwig Amination

This protocol provides a general, robust starting point for the amination of challenging heteroaryl chlorides, adapted from state-of-the-art methodologies.[13][14]

  • Materials:

    • This compound (1.0 equiv)

    • Primary or Secondary Amine (1.2 equiv)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos or BrettPhos, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 equiv)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • Reaction Setup (in a glovebox or under a strong flow of inert gas): To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

    • Add this compound and the amine.

    • Add the anhydrous solvent.

    • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

    • Stir the reaction vigorously for 12-24 hours, monitoring by LC-MS.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aminated pyridine.

Conclusion: A Roadmap for Strategic Synthesis

This compound presents a powerful platform for the synthesis of diverse and complex functionalized pyridines. A thorough understanding of its reaction mechanisms is paramount for achieving desired synthetic outcomes with high selectivity and efficiency.

  • Nucleophilic Aromatic Substitution (SNAr) provides a direct and highly regioselective pathway for functionalization at the C5 position , driven by the powerful activating and directing effect of the C2-nitro group. This method is ideal for introducing a wide range of heteroatom nucleophiles.

  • Palladium-Catalyzed Cross-Coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, offer complementary strategies for forming C-C and C-N bonds. These methods provide access to derivatives that may be inaccessible via SNAr and offer the potential to control regioselectivity through the judicious choice of ligands and reaction conditions, potentially enabling functionalization at the more sterically hindered C3 position .

By leveraging these distinct yet complementary mechanistic pathways, researchers can strategically navigate the chemical space around the this compound core, enabling the rational design and synthesis of novel molecules for drug discovery and advanced materials development.

References

A Technical Guide to the Initial Biological Screening of 3,5-Dichloro-2-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Dichloronitropyridine Scaffold

The pyridine ring is a privileged structural motif in medicinal chemistry, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1][2] Among its many variations, the 3,5-dichloro-2-nitropyridine scaffold represents a particularly versatile and reactive starting point for the synthesis of novel bioactive compounds.[3] The strong electron-withdrawing nature of the nitro group, combined with the two chlorine atoms, activates the pyridine ring for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[3] This synthetic tractability allows for the creation of diverse chemical libraries, which is the first crucial step in any drug discovery campaign.

Derivatives of nitropyridines have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, kinase inhibition, and even herbicidal properties.[1][2][4][5] The inherent reactivity and proven biological potential of this scaffold make it a compelling subject for a structured and rigorous biological screening campaign. This guide provides a field-proven framework for conducting the initial biological evaluation of novel this compound derivatives, focusing on the causality behind experimental choices and providing robust, self-validating protocols for key assays.

A Tiered Approach to Biological Screening

A successful screening campaign does not test for everything at once. It follows a logical, tiered progression designed to efficiently identify promising compounds ("hits") while minimizing resource expenditure. This workflow ensures that only the most promising candidates advance to more complex and costly secondary and mechanistic studies.

G cluster_0 Phase 1: Primary Screening (Broad Funnel) cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Secondary & Mechanistic Assays (Narrow Funnel) A Compound Library (this compound Derivatives) B Anticancer Cytotoxicity Screen (e.g., MTT Assay) A->B C Antimicrobial Screen (e.g., Broth Microdilution MIC) A->C D Targeted Screen (Optional) (e.g., Kinase Inhibition FP Assay) A->D E Data Analysis (Calculate IC50, MIC, % Inhibition) B->E C->E D->E F Hit Confirmation (Re-synthesis & Re-testing) E->F Identify 'Hits' G Prioritization (Based on Potency, Selectivity & Structure) F->G Confirm Activity H Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) G->H Prioritized Hits I Selectivity Profiling (e.g., Kinase Panel) G->I Prioritized Hits J Lead Candidate Nomination H->J I->J G cluster_0 Inside a Viable Cell Mitochondrion cluster_1 No Viable Cell MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Reductases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan MTT_dead MTT (Yellow, Water-Soluble) No_Reaction No Conversion MTT_dead->No_Reaction G cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase Complex_A Kinase-Probe Complex (Slow Tumbling -> High Polarization) Kinase_A->Complex_A Probe_A Fluorescent Probe Probe_A->Complex_A Kinase_B Kinase Probe_B Free Fluorescent Probe (Fast Tumbling -> Low Polarization) Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase_B Binds

References

The Nitro Group's Potent Influence: A Technical Guide to the Electron-Withdrawing Effects in Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro (-NO₂) group onto a pyridine ring profoundly alters its electronic landscape, imparting unique reactivity and properties that are pivotal in medicinal chemistry and materials science. This guide provides an in-depth exploration of the powerful electron-withdrawing effects of the nitro group in nitropyridines. We will dissect the fundamental principles governing these effects, their positional dependence, and the consequential impact on chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr). Furthermore, this guide details robust synthetic protocols and examines the strategic application of nitropyridines as key intermediates in the synthesis of pharmaceuticals, offering field-proven insights for professionals in drug discovery and development.

The Electronic Architecture of Nitropyridines: A Tale of Two Electron Sinks

The chemical persona of a nitropyridine is dictated by the interplay of two potent electron-withdrawing entities: the pyridine ring nitrogen and the nitro group. The pyridine nitrogen, being more electronegative than carbon, inherently polarizes the ring, creating electron-deficient (electrophilic) carbons at the α (C2, C6) and γ (C4) positions. This intrinsic electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution compared to benzene but primes it for nucleophilic attack.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma bond network. This effect acidifies the ring protons and deactivates the entire ring towards electrophiles.

  • Resonance Effect (-M): The nitro group can delocalize electron density from the ring onto its oxygen atoms, particularly when positioned at the ortho (2-) and para (4-) positions relative to a reaction center or another substituent. This delocalization is crucial for stabilizing anionic intermediates formed during nucleophilic aromatic substitution.

The combination of these effects makes nitropyridines highly electron-deficient heterocycles, a property that is masterfully exploited in organic synthesis.

Positional Isomerism and Its Profound Impact on Reactivity

The location of the nitro group on the pyridine ring is not a trivial matter; it dictates the extent of electronic perturbation and, consequently, the molecule's reactivity and physical properties.

Basicity and pKa: A Quantitative Measure of Electron Withdrawal

A direct method to quantify the electron-withdrawing strength of the nitro group is to measure the basicity of the pyridine nitrogen via the pKa of its conjugate acid (pKaH). A lower pKaH value indicates a weaker base, as the electron-withdrawing nitro group reduces the electron density on the ring nitrogen, making it less available for protonation.

CompoundpKa of Conjugate Acid (pKaH)
Pyridine5.23[1][2]
3-Nitropyridine0.79[3][4]
4-Nitropyridine1.61[5][6]
2-Nitropyridine-N-Oxide-1.37 (Predicted)[7]
Pyridine-N-Oxide0.79[8]

Table 1: Comparative pKa values demonstrating the significant decrease in basicity of the pyridine nitrogen upon introduction of a nitro group.

The data clearly shows a dramatic decrease in basicity for all nitropyridine isomers compared to pyridine, confirming the potent electron-withdrawing nature of the nitro group.

Activating Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of the nitro group's electron-withdrawing effect is the profound activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr). This is particularly true when the nitro group is positioned ortho or para to a suitable leaving group (e.g., a halogen).[9][10]

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility.

Figure 1: General workflow for SNAr on a nitropyridine.

The stabilization of the negative charge in the Meisenheimer complex is most effective when the nitro group is at the 2- (ortho) or 4- (para) position relative to the leaving group. This is because the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group through resonance.

Resonance_Stabilization sub Nucleophilic attack at C2 of 2-chloro-5-nitropyridine res1 Initial Adduct caption Resonance stabilization of the Meisenheimer complex. res2 Charge on C4 res1->res2 Resonance res3 Charge on C6 res2->res3 Resonance res4 Charge on Nitro Group res3->res4 Resonance

Figure 2: Resonance contributors for the Meisenheimer complex.

When the nitro group is in the meta position (3- or 5-), the negative charge of the intermediate cannot be delocalized onto the nitro group, resulting in a significantly less stable intermediate and a much slower or non-existent reaction.

Synthesis of Nitropyridines: Strategic Methodologies

Direct nitration of pyridine is notoriously difficult. The strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄) lead to the protonation of the basic pyridine nitrogen, forming the pyridinium ion. The positive charge on the nitrogen strongly deactivates the ring towards electrophilic attack, resulting in very low yields of 3-nitropyridine.[2]

To overcome this, several strategies have been developed.

Synthesis via Pyridine-N-Oxide: A Clever Activation Strategy

A common and effective method involves the initial oxidation of pyridine to pyridine-N-oxide. This serves a dual purpose:

  • Activation: The N-oxide oxygen can donate electron density into the ring via resonance, activating the 4-position towards electrophilic substitution.[11]

  • Protection: The N-oxide is less basic than pyridine, reducing the extent of deactivating protonation under nitrating conditions.[8]

The nitration of pyridine-N-oxide proceeds readily to yield 4-nitropyridine-N-oxide, which can then be deoxygenated to afford 4-nitropyridine.

N_Oxide_Synthesis Pyridine Pyridine N_Oxide Pyridine-N-Oxide Pyridine->N_Oxide Oxidation (e.g., H₂O₂/AcOH) Nitro_N_Oxide 4-Nitropyridine-N-Oxide N_Oxide->Nitro_N_Oxide Nitration (HNO₃/H₂SO₄) Nitropyridine 4-Nitropyridine Nitro_N_Oxide->Nitropyridine Deoxygenation (e.g., PCl₃)

Figure 3: Synthetic pathway to 4-nitropyridine via the N-oxide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide [1]

  • Rationale: This protocol utilizes a classic nitrating mixture on the activated pyridine-N-oxide substrate. The initial heating to 60°C ensures the substrate is molten and reactive, while the subsequent heating to 125-130°C drives the electrophilic substitution to completion. The workup with sodium carbonate neutralizes the strong acid and precipitates the product. Acetone is used for purification due to the differential solubility of the product and inorganic salts.

  • Materials:

    • Pyridine-N-oxide (9.51 g, 100 mmol)

    • Fuming Nitric Acid (12 mL, ~0.29 mol)

    • Concentrated Sulfuric Acid (30 mL, ~0.56 mol)

    • Ice

    • Saturated Sodium Carbonate solution

    • Acetone

  • Procedure:

    • Prepare Nitrating Acid: In a 250 mL Erlenmeyer flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to reach 20°C.

    • Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and addition funnel, place 9.51 g of pyridine-N-oxide. Heat the flask to 60°C.

    • Nitration: Add the prepared nitrating acid dropwise over 30 minutes. The internal temperature will drop initially. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

    • Work-up: Cool the mixture to room temperature and pour it onto ~150 g of crushed ice in a 1 L beaker.

    • Neutralization: Carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.

    • Isolation: Collect the crude product by suction filtration.

    • Purification: Add acetone to the crude solid to dissolve the product, leaving behind insoluble inorganic salts. Filter the mixture. Evaporate the acetone from the filtrate to yield the yellow product. Recrystallize from acetone if necessary.

Protocol 2: Synthesis of 2-Chloro-5-nitropyridine

  • Rationale: This synthesis starts from 2-hydroxypyridine, which is first nitrated. The subsequent chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a standard method for converting hydroxyl groups on heteroaromatic rings to chlorides. The high temperature is necessary to drive this conversion.

  • Materials:

    • 2-Hydroxy-5-nitropyridine (14.0 g, 0.1 mol)

    • Phosphorus oxychloride (POCl₃, 50 g)

    • Phosphorus pentachloride (PCl₅, 25.0 g, 0.12 mol)

    • Ice water

    • 40% Sodium Hydroxide solution

    • Dichloromethane

  • Procedure:

    • Reaction Setup: In a 500 mL four-necked flask, combine 50 g of POCl₃, 14.0 g of 2-hydroxy-5-nitropyridine, and 25.0 g of PCl₅.

    • Chlorination: Stir and heat the mixture at 100-105°C for 5 hours.

    • Work-up: After the reaction, remove the excess POCl₃ by distillation under reduced pressure.

    • Quenching: Slowly pour the residue into 120 g of ice water with vigorous stirring.

    • Neutralization: Neutralize the solution to pH 8-9 with 40% aqueous NaOH.

    • Extraction: Extract the aqueous layer three times with dichloromethane (60 mL portions).

    • Isolation: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.[12]

Applications in Drug Discovery and Development: The Nitropyridine Advantage

The unique electronic properties of nitropyridines make them invaluable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[13] The activated ring readily undergoes SNAr reactions, allowing for the facile introduction of various nucleophilic fragments, which is a cornerstone of modern medicinal chemistry.

Case Study: Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[14][15] Its synthesis classically involves the coupling of two key pyridine fragments. One of the crucial starting materials is 2-chloro-3-amino-4-methylpyridine. The synthesis of this intermediate often starts from a nitropyridine precursor, where the nitro group serves two roles:

  • Activating Group: It facilitates the introduction of the chlorine atom via nucleophilic substitution on a precursor like a dihydroxypyridine.

  • Amino Group Precursor: The nitro group is readily reduced to the required amino group at a later stage in the synthesis.

The electron-withdrawing nature of the substituents on the pyridine rings of Nevirapine is also crucial for its binding to the allosteric site of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[16]

Case Study: Nifedipine

Nifedipine is a dihydropyridine calcium channel blocker used to manage angina and hypertension.[17] Its synthesis is a classic example of the Hantzsch dihydropyridine synthesis.[10] The key electrophile in this multi-component reaction is 2-nitrobenzaldehyde. Although not a nitropyridine itself, the 2-nitrophenyl group's steric and electronic properties are critical for the final structure and biological activity of Nifedipine. The electron-withdrawing nitro group influences the conformation of the phenyl ring relative to the dihydropyridine core, which is a key determinant for its activity as a calcium channel blocker.[18][19]

Conclusion

The electron-withdrawing effects of the nitro group fundamentally define the chemistry of nitropyridines. By rendering the pyridine ring highly electrophilic, the nitro group dramatically lowers the basicity of the ring nitrogen and, most importantly, powerfully activates the ring for nucleophilic aromatic substitution. This predictable and potent activation, governed by the position of the nitro group, provides a reliable and versatile platform for the synthesis of complex, functionalized pyridine derivatives. For researchers in drug development, a thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes and the strategic construction of novel therapeutic agents. The nitropyridine moiety, therefore, remains a cornerstone of heterocyclic chemistry and a powerful tool in the quest for new medicines.

References

Discovery and history of substituted nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Substituted Nitropyridines

Authored by a Senior Application Scientist

Abstract

The nitropyridine scaffold is a cornerstone in modern synthetic and medicinal chemistry, serving as a versatile precursor for a vast array of biologically active molecules.[1][2][3] The introduction of a nitro group onto the pyridine ring fundamentally alters its electronic properties, transforming it from an electron-rich heterocycle into a potent electrophile. This guide provides an in-depth exploration of the historical context, foundational synthetic methodologies, and pivotal applications of substituted nitropyridines. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and examine the role of these vital intermediates in the development of pharmaceuticals and other advanced materials.

Introduction: The Pyridine Ring and the Transformative Power of the Nitro Group

The pyridine ring is a privileged structural motif in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1][4] Its unique combination of aromaticity, water solubility, and hydrogen bonding capability makes it a highly sought-after scaffold. However, the parent pyridine ring is electron-rich and generally undergoes electrophilic substitution with difficulty.

The introduction of a strongly electron-withdrawing nitro (NO₂) group dramatically reverses this reactivity. This functionalization serves two primary purposes:

  • Activation for Nucleophilic Attack: The nitro group renders the pyridine ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[5]

  • A Versatile Synthetic Handle: The nitro group can be readily reduced to an amino group, which can then be further functionalized, providing a gateway to a diverse range of derivatives.

From a synthetic perspective, nitropyridines are invaluable and readily available precursors for complex heterocyclic systems demonstrating activities from antitumor and antiviral to anti-neurodegenerative.[1][2][3][6]

Historical Perspectives: From Synthetic Challenge to Foundational Reactions

The history of nitropyridines is a story of overcoming significant synthetic hurdles and the subsequent development of elegant chemical transformations that are now fundamental in organic chemistry.

The Challenge of Direct Nitration

Unlike benzene, the direct electrophilic nitration of pyridine is notoriously inefficient. The nitrogen atom in the ring has two deactivating effects:

  • It is more electronegative than carbon, inductively withdrawing electron density from the ring.

  • Under the strongly acidic conditions required for nitration, the nitrogen atom is protonated, creating a positively charged pyridinium ion. This further and powerfully deactivates the ring towards attack by an electrophile like the nitronium ion (NO₂⁺).

Consequently, early attempts at nitration required harsh conditions (e.g., at 350°C) and produced very low yields of 3-nitropyridine.[7][8] A significant breakthrough came from the work of Bakke, who developed a method using dinitrogen pentoxide (N₂O₅) in an organic solvent.[7][8][9][10] This reaction proceeds not through a direct electrophilic attack but via the formation of an N-nitropyridinium ion, which then undergoes a[1][11] sigmatropic shift to yield 3-nitropyridine in good yields.[7][8][10]

The Chichibabin Reaction: A Landmark in Pyridine Functionalization

While not a nitration method, the Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, was a landmark discovery that demonstrated the feasibility of nucleophilic substitution on the pyridine ring.[12][13][14][15] The reaction involves treating pyridine with sodium amide (NaNH₂) to directly install an amino group at the 2-position.[12][16]

The mechanism is an addition-elimination reaction where the powerful nucleophile (NH₂⁻) attacks the C2 carbon, followed by the elimination of a hydride ion (H⁻), which then deprotonates the amine or ammonia to form hydrogen gas.[12] This reaction established a critical precedent for the nucleophilic functionalization of pyridines, a concept central to the utility of nitropyridines.

The Cornerstone of Nitropyridine Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The most important reaction involving nitropyridines is Nucleophilic Aromatic Substitution (SNAr). The presence of the nitro group provides the necessary electrophilic activation for this reaction to proceed efficiently.[5][17]

Mechanism and the Meisenheimer Complex

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring (typically one bearing a good leaving group like a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][12]

  • Rearomatization: The aromaticity of the ring is restored by the departure of the leaving group, yielding the substituted product.[5]

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization.

Regioselectivity: The Directing Influence of the Ring Nitrogen

In pyridine systems, nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the ring nitrogen). This is because the resulting Meisenheimer intermediate possesses a resonance form where the negative charge is placed directly on the electronegative nitrogen atom, which is more stabilizing than having the charge reside solely on carbon atoms.[18] When a nitro group is also present, this effect is amplified, making halo-nitropyridines exceptionally reactive at these positions.

Caption: The two-step addition-elimination mechanism of SNAr on a nitropyridine.

Key Synthetic Methodologies and Protocols

The true value of nitropyridines is realized through their conversion into more complex molecules. Here, we detail the synthesis of a key precursor and its subsequent functionalization.

Synthesis of a Workhorse Intermediate: 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a widely used building block in pharmaceutical and agrochemical synthesis.[19][20] Its preparation is a multi-step process that showcases several fundamental reactions.

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (HNO₃ / H₂SO₄) C 2-Hydroxy-5-nitropyridine B->C Diazotization & Hydrolysis (NaNO₂ / H₂SO₄, H₂O) D 2-Chloro-5-nitropyridine C->D Chlorination (POCl₃ / PCl₅) E Bioactive Molecules D->E S N Ar / Cross-Coupling

Caption: Synthetic workflow for 2-chloro-5-nitropyridine and its derivatives.
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine [21]

Causality: This protocol uses a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to convert the hydroxyl group into a chloride. PCl₅ acts as the primary chlorinating agent, while POCl₃ serves as both a reagent and a solvent, driving the reaction to completion.

  • Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), phosphorus pentachloride (25.0 g, 0.12 mol), and phosphorus oxychloride (50 g).

  • Chlorination: Heat the stirred reaction mixture to 100-105 °C and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture. Remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Quenching: Carefully and slowly pour the residue into 120 g of ice water with vigorous stirring. Neutralize the solution to a pH of 8-9 using a 40 wt% aqueous sodium hydroxide solution.

  • Extraction: Separate the layers. Extract the aqueous layer three times with dichloromethane (60 mL each).

  • Purification: Combine the organic layers, wash with saturated brine (20 g), and dry over anhydrous sodium sulfate (2.0 g).

  • Isolation: Remove the dichloromethane by distillation. The resulting solid is dried to yield 2-chloro-5-nitropyridine. (Typical Yield: ~95%).[21]

Application of SNAr: Synthesis of Substituted Aminopyridines

The reaction of 2-chloro-5-nitropyridine with amine nucleophiles is a robust and widely used transformation.[5]

Experimental Protocol: General SNAr with an Amine Nucleophile [5]

Causality: This reaction is typically performed in a polar solvent like ethanol to dissolve the reactants. A non-nucleophilic base, such as triethylamine, is added to neutralize the HCl that is generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product. Refluxing provides the necessary activation energy.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous ethanol (to an approximate concentration of 0.1 M).

  • Addition of Reagents: Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is fully consumed.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates and can be collected by filtration, or the solvent can be removed in vacuo followed by purification via column chromatography or recrystallization.

Data Presentation: Representative SNAr Reaction Yields

The efficiency of the SNAr reaction is highly dependent on the nucleophilicity of the amine. The following table summarizes typical yields under standardized conditions.

Nucleophile (Amine)Product ClassBaseSolvent SystemTypical Yield (%)
AnilineN-Aryl-aminopyridineTriethylamineEthanol85 - 95%
BenzylamineN-Benzyl-aminopyridineTriethylamineEthanol90 - 98%
MorpholineN-Morpholinyl-pyridineK₂CO₃Acetonitrile88 - 96%
Primary AlkylamineN-Alkyl-aminopyridineTriethylamineIsopropanol/Water80 - 95%

Table based on principles described in BenchChem Application Notes.[5]

Vicarious Nucleophilic Substitution (VNS)

A more advanced method for functionalizing nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This powerful reaction allows for the direct formation of carbon-carbon bonds by substituting a hydrogen atom, typically ortho or para to the nitro group.[7][22][23]

The mechanism involves the attack of a carbanion (stabilized by an electron-withdrawing group, 'W') to form a Meisenheimer-type adduct. A strong base then induces a β-elimination of 'HW', leading to the substituted product.[22][23] This method is particularly useful for introducing alkyl groups onto the nitropyridine ring.[23]

Applications in Drug Discovery: From Concept to Clinic

The synthetic versatility of nitropyridines makes them indispensable intermediates in the development of new medicines.

Case Study: Dihydropyridine Calcium Channel Blockers

One of the most significant classes of drugs derived from related nitro-aromatic precursors is the dihydropyridine (DHP) calcium channel blockers. The prototype, Nifedipine, features a nitrophenyl group attached to a dihydropyridine core.[11][24]

  • Discovery and Impact: First developed by Bayer in the 1970s, these compounds revolutionized the treatment of hypertension and angina.[25][26]

  • Mechanism of Action: DHPs like nifedipine act by blocking L-type calcium channels in vascular smooth muscle.[11][26] This inhibits calcium influx, leading to vasodilation, a reduction in peripheral resistance, and a lowering of blood pressure.[11][24]

  • Synthesis: The core DHP scaffold is famously constructed via the Hantzsch pyridine synthesis, a multi-component reaction involving an aldehyde (like 2-nitrobenzaldehyde for nifedipine), two equivalents of a β-ketoester, and a nitrogen source.[27]

While nifedipine itself is a nitrophenyl derivative, the extensive research into its structure-activity relationship spurred the development of countless other pyridine-based therapeutics.[11][24][28]

Modern Therapeutic Applications

Substituted pyridines derived from nitropyridine precursors are central to many modern drugs:

  • Kinase Inhibitors: The pyridine scaffold is ideal for positioning key pharmacophoric groups into the ATP-binding pocket of kinases. Many GSK3 and JAK2 inhibitors are synthesized using nitropyridine intermediates.[1][4][29]

  • CNS-Active Agents: The ability to cross the blood-brain barrier makes pyridine derivatives valuable for treating neurological disorders.[1]

  • Radiolabeled Tracers: The predictable reactivity of nitropyridines allows for the late-stage introduction of radioisotopes like ¹⁸F for use in Positron Emission Tomography (PET) imaging, enabling the visualization of biological targets in the brain.[4][6]

Conclusion and Future Outlook

The journey of substituted nitropyridines from a challenging synthetic curiosity to a foundational tool in drug discovery highlights the progress of modern organic chemistry. The initial hurdles of direct nitration gave way to sophisticated methods that provide controlled and efficient access to these versatile intermediates. The elucidation of the SNAr and VNS mechanisms has provided researchers with a predictable and powerful toolkit for molecular construction. As the demand for novel, highly specific, and potent therapeutics continues to grow, the strategic use of substituted nitropyridines as key building blocks will undoubtedly remain central to the innovation pipeline in pharmaceutical and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 3,5-Dichloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Pyridine Scaffold and the Strategic Role of 3,5-Dichloro-2-nitropyridine

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The ability to precisely functionalize this heterocycle is therefore of paramount importance in the development of novel molecular entities with tailored properties. This compound has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of substituted pyridines. The presence of two chloro substituents and a strongly electron-withdrawing nitro group imparts a unique reactivity profile to the pyridine ring, making it amenable to a range of chemical transformations.[2]

This technical guide provides a comprehensive overview of the synthetic utility of this compound. We will delve into the core principles governing its reactivity, with a focus on nucleophilic aromatic substitution (SNAr), and provide detailed, field-proven protocols for the introduction of a variety of functional groups using oxygen, nitrogen, sulfur, and carbon-based nucleophiles. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex pyridine derivatives.

Core Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing nitro group at the 2-position further depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles.[3] The two chlorine atoms at the 3- and 5-positions act as excellent leaving groups in these reactions.

Regioselectivity in Nucleophilic Aromatic Substitution

A key consideration in the functionalization of this compound is the regioselectivity of the substitution reaction. The position of nucleophilic attack is influenced by a combination of electronic and steric factors. The nitro group at the 2-position exerts a strong activating effect on the chlorine atom at the 3-position (ortho) and a lesser, but still significant, activating effect on the chlorine at the 5-position (para-like, through the nitrogen heteroatom).

Generally, nucleophilic attack is favored at the position that leads to the most stable intermediate, a resonance-stabilized anion known as a Meisenheimer complex. For this compound, attack at the 3-position allows for the negative charge to be delocalized onto the electronegative oxygen atoms of the nitro group, providing significant stabilization. Consequently, many SNAr reactions on this substrate exhibit a preference for substitution at the 3-position. However, the interplay of the nucleophile's nature, reaction conditions, and potential steric hindrance can influence the regiochemical outcome.

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Experimental Protocols: A Practical Guide to the Synthesis of Substituted Pyridines

The following protocols provide detailed, step-by-step methodologies for the synthesis of a range of substituted pyridines from this compound. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale of the reaction.

Protocol 1: Synthesis of 3,5-Dichloro-2-alkoxypyridines via Reaction with O-Nucleophiles

The reaction of this compound with alkoxides provides a straightforward route to the corresponding 2-alkoxypyridines. The nitro group is displaced in this reaction.

Reaction Scheme:

This compound + NaOR → 3,5-Dichloro-2-alkoxypyridine + NaNO₂

Materials:

  • This compound

  • Sodium metal

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the corresponding alcohol in anhydrous THF, add sodium metal portion-wise at 0 °C to generate the sodium alkoxide in situ.

  • Once all the sodium has reacted, add a solution of this compound in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile (Alcohol)ProductTypical Yield (%)
Methanol3,5-Dichloro-2-methoxypyridine85-95
Ethanol3,5-Dichloro-2-ethoxypyridine80-90
Isopropanol3,5-Dichloro-2-isopropoxypyridine75-85
Protocol 2: Synthesis of 2-Amino-3,5-dichloropyridines via Reaction with N-Nucleophiles

The introduction of an amino group can be achieved through various methods. A common approach involves the reduction of the nitro group to an amine.

Reaction Scheme:

This compound → 2-Amino-3,5-dichloropyridine

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 2-amino-3,5-dichloropyridine.[4][5]

Starting MaterialProductTypical Yield (%)Purity (%)
This compound2-Amino-3,5-dichloropyridine70-80>98 (GC)
Protocol 3: Synthesis of 3,5-Dichloro-2-(arylthio)pyridines via Reaction with S-Nucleophiles

Thiolates are effective nucleophiles for the displacement of the nitro group in this compound, leading to the formation of pyridyl thioethers.

Reaction Scheme:

This compound + ArSH + Base → 3,5-Dichloro-2-(arylthio)pyridine

Materials:

  • This compound

  • Aryl thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aryl thiol in anhydrous DMF, add potassium carbonate and stir at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous DMF dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophile (Thiol)ProductTypical Yield (%)
Thiophenol3,5-Dichloro-2-(phenylthio)pyridine80-90
4-Methylthiophenol3,5-Dichloro-2-(p-tolylthio)pyridine82-92
4-Chlorothiophenol2-((4-Chlorophenyl)thio)-3,5-dichloropyridine78-88
Protocol 4: Synthesis of 2-Aryl-3,5-dichloropyridines via Suzuki Cross-Coupling

For the formation of C-C bonds, palladium-catalyzed cross-coupling reactions such as the Suzuki reaction are highly effective. In this case, the nitro group is typically reduced to an amino group, which is then converted to a halide (e.g., bromide or iodide) to serve as the coupling partner. Alternatively, direct coupling of a chloropyridine can be achieved under specific conditions. For this protocol, we will focus on the coupling of 2-bromo-3,5-dichloropyridine, which can be prepared from 2-amino-3,5-dichloropyridine via a Sandmeyer reaction.

Reaction Scheme:

2-Bromo-3,5-dichloropyridine + ArB(OH)₂ + Pd catalyst/ligand + Base → 2-Aryl-3,5-dichloropyridine

dot digraph "Suzuki_Coupling_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Workflow for the synthesis of 2-aryl-3,5-dichloropyridines via Suzuki coupling.

Materials:

  • 2-Bromo-3,5-dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 2-bromo-3,5-dichloropyridine, the arylboronic acid, palladium(II) acetate, and the phosphine ligand.

  • Add a mixture of 1,4-dioxane and an aqueous solution of sodium carbonate.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid3,5-Dichloro-2-phenylpyridine75-85
4-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine70-80
3-Fluorophenylboronic acid3,5-Dichloro-2-(3-fluorophenyl)pyridine72-82

Conclusion: A Gateway to Diverse Pyridine Architectures

This compound stands as a powerful and versatile platform for the synthesis of a wide range of substituted pyridines. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the regioselective introduction of a diverse array of functional groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. The ability to sequentially functionalize the different positions on the pyridine ring opens up avenues for the creation of complex molecular architectures with potential applications in drug discovery, agrochemicals, and materials science. Further exploration of its reactivity with a broader range of nucleophiles and in combination with other modern synthetic methodologies will undoubtedly continue to expand the synthetic toolbox for the construction of novel and valuable pyridine-based compounds.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of 3,5-Dichloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of 3,5-Dichloro-2-nitropyridine

In the landscape of modern medicinal chemistry and drug development, pyridine-based heterocycles are ubiquitous scaffolds that confer valuable pharmacological, pharmacokinetic, and physicochemical properties to therapeutic agents.[1] Among the vast array of functionalized pyridines, this compound stands out as a highly versatile and reactive building block. Its utility is anchored in the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forging carbon-heteroatom bonds.

The chemical architecture of this compound is primed for SNAr. The pyridine ring nitrogen and, more potently, the C2-nitro group are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring.[2][3] This electronic deficit transforms the ring from a nucleophile, typical of many aromatic systems, into a potent electrophile susceptible to attack by a wide range of nucleophiles.[4][5] This guide provides an in-depth exploration of the mechanistic underpinnings, regioselective principles, and field-proven protocols for leveraging this compound in synthesis.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound does not proceed via a concerted Sₙ2 or a stepwise Sₙ1 mechanism, which are generally unfavorable on sp²-hybridized carbons.[5][6] Instead, it follows a well-established two-step addition-elimination mechanism .

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom. This initial attack is the rate-determining step of the reaction.[7] The attack temporarily breaks the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][8]

  • Elimination & Aromaticity Restoration (Fast Step): The aromaticity is restored through the rapid expulsion of the chloride leaving group, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount to the reaction's success. The potent electron-withdrawing nitro group and the ring nitrogen are crucial for stabilizing the accumulated negative charge through resonance, thereby lowering the activation energy of the first step.[4][6]

Figure 1: General SNAr Mechanism on this compound

Decoding Regioselectivity: The C5 vs. C3 Position

A critical consideration for this substrate is regioselectivity: which of the two chlorine atoms is preferentially displaced? Experimental evidence and theoretical analysis point towards a strong preference for nucleophilic attack at the C5 position .

The rationale lies in the comparative stability of the Meisenheimer intermediates formed from attack at C5 versus C3.

  • Attack at C5 (Favored): When the nucleophile attacks the C5 position (para to the nitro group), the resulting negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the C2-nitro group via a conjugated system. This extensive delocalization creates a more stable, lower-energy intermediate. This is analogous to the high reactivity of positions ortho and para to nitro groups in benzene rings.[6][9]

  • Attack at C3 (Disfavored): Attack at the C3 position (ortho to the nitro group) also allows for delocalization of the negative charge onto the nitro group and the ring nitrogen. However, this pathway is generally less favorable due to steric hindrance from the adjacent bulky nitro group, which impedes the approach of the nucleophile. In similar systems, an electron-withdrawing group at the 2-position of a dihalopyrazine directs nucleophilic attack to the 5-position.[10]

Therefore, for most nucleophiles under standard conditions, the reaction proceeds with high regioselectivity to yield the 5-substituted-3-chloro-2-nitropyridine isomer.

Regioselectivity Figure 2: Stability of Meisenheimer Intermediates sub This compound + Nu:⁻ c5_attack Attack at C5 sub->c5_attack c3_attack Attack at C3 sub->c3_attack c5_intermediate C5 Meisenheimer Complex Negative charge delocalized onto para-nitro group More Stable c5_attack->c5_intermediate c5_product 5-Nu-3-chloro-2-nitropyridine (Major Product) c5_intermediate->c5_product c3_intermediate C3 Meisenheimer Complex Charge delocalized onto ortho-nitro group & N Less Stable (Steric Hindrance) c3_attack->c3_intermediate c3_product 3-Nu-5-chloro-2-nitropyridine (Minor or No Product) c3_intermediate->c3_product

Figure 2: Stability of Meisenheimer Intermediates

Field-Proven Experimental Protocols

The following protocols are designed as robust starting points for the SNAr reaction of this compound with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Amination with Primary/Secondary Amines

This procedure is broadly applicable for the synthesis of 5-amino-3-chloro-2-nitropyridine derivatives, which are valuable precursors in drug discovery.

  • Objective: To selectively substitute the C5-chloro with an amine nucleophile.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (e.g., piperidine, morpholine, benzylamine) (1.1 - 1.5 equiv)

    • Base (e.g., Triethylamine (Et₃N) or DIPEA) (1.5 - 2.0 equiv)

    • Solvent: Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN) (0.1 - 0.5 M)

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).

    • Dissolve the starting material in the chosen anhydrous solvent (e.g., EtOH).

    • Add the amine nucleophile (1.1 equiv) to the solution, followed by the base (e.g., Et₃N, 1.5 equiv).

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C or reflux) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 2-12 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Perform an aqueous work-up: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-3-chloro-2-nitropyridine.

  • Causality and Insights:

    • Base: The base (Et₃N or DIPEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

    • Solvent: Polar aprotic solvents like MeCN or protic solvents like EtOH are effective at solvating the ionic intermediate and reagents.

    • Equivalents: A slight excess of the amine and base ensures complete consumption of the limiting reagent, this compound.

Protocol 2: O-Arylation with Phenols

This protocol describes the synthesis of 5-aryloxy-3-chloro-2-nitropyridines, a common scaffold in agrochemicals and pharmaceuticals.

  • Objective: To form a C-O bond via substitution with a phenoxide nucleophile.

  • Materials:

    • This compound (1.0 equiv)

    • Substituted Phenol (1.1 equiv)

    • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.1 - 0.5 M)

  • Step-by-Step Procedure:

    • In a dry round-bottom flask, combine the phenol (1.1 equiv) and the base (K₂CO₃, 2.0 equiv) in the anhydrous solvent (e.g., DMF).

    • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide salt.

    • Add this compound (1.0 equiv) to the mixture.

    • Heat the reaction to 60-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

    • After cooling to room temperature, pour the reaction mixture into ice-water and stir, which may precipitate the product.

    • If a precipitate forms, collect it by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via flash chromatography or recrystallization.

  • Causality and Insights:

    • Base: A solid inorganic base like K₂CO₃ is effective for deprotonating the phenol to generate the more potent phenoxide nucleophile.[11] Cs₂CO₃ can be used for less reactive phenols due to its higher solubility and basicity.

    • Solvent: DMF is an excellent choice as it is a polar aprotic solvent that effectively solvates the cation of the phenoxide salt, enhancing the nucleophilicity of the oxygen anion.

Protocol 3: S-Alkylation/Arylation with Thiols

Thiols are excellent nucleophiles and react readily with this compound to form thioethers.

  • Objective: To form a C-S bond via substitution with a thiolate nucleophile.[12]

  • Materials:

    • This compound (1.0 equiv)

    • Thiol (alkyl or aryl) (1.1 equiv)

    • Base: Potassium carbonate (K₂CO₃) (2.0 equiv) or Sodium hydride (NaH, 60% in mineral oil, 1.2 equiv)

    • Solvent: Anhydrous DMF or Tetrahydrofuran (THF) (0.1 - 0.5 M)

  • Step-by-Step Procedure:

    • Method A (K₂CO₃): In a dry flask, dissolve this compound (1.0 equiv) in DMF. Add the thiol (1.1 equiv) followed by K₂CO₃ (2.0 equiv). Stir at room temperature or heat gently (40-60 °C).

    • Method B (NaH): In a dry flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the thiol (1.1 equiv) in THF dropwise. Stir for 20-30 minutes at 0 °C to form the sodium thiolate. Add a solution of this compound (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir.

    • Monitor the reaction by TLC or LC-MS until completion (often rapid, 1-6 hours).

    • Work-up for Method A: Follow the work-up described in Protocol 2.

    • Work-up for Method B: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

    • Purify the crude material by flash column chromatography.

  • Causality and Insights:

    • Nucleophilicity: Thiols are highly potent nucleophiles, and their corresponding thiolates are even more so.[13] These reactions are often faster and can be run at lower temperatures compared to their alcohol/phenol counterparts.

    • Base Choice: K₂CO₃ is a milder, safer base suitable for many thiols.[12] NaH is a much stronger, non-nucleophilic base used for less acidic thiols or when a very rapid and irreversible deprotonation is desired. Extreme caution must be exercised when using NaH as it is pyrophoric and reacts violently with water.

Data Summary and Workflow

Table 1: Comparative Summary of SNAr Protocols
Nucleophile ClassTypical NucleophileBaseSolventTemp (°C)Typical Time (h)Avg. Yield (%)
Amines Piperidine, AnilineEt₃N, DIPEAEtOH, MeCN50 - 802 - 1275 - 95
Alcohols/Phenols Phenol, MethanolK₂CO₃, NaHDMF, THF60 - 1004 - 2460 - 85
Thiols Thiophenol, OctanethiolK₂CO₃, NaHDMF, THF25 - 601 - 680 - 98

Note: Yields are representative and highly dependent on the specific substrate, nucleophile, and purification method.

Workflow Figure 3: General Experimental Workflow setup Reaction Setup (Flask, Stirrer, N₂ Atmosphere if needed) reagents Add Solvent, Base, and Nucleophile setup->reagents sm_add Add this compound reagents->sm_add reaction Heat and Stir (Monitor by TLC/LC-MS) sm_add->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify analysis Characterization (NMR, MS, Purity Analysis) purify->analysis

Figure 3: General Experimental Workflow

References

Application Notes & Protocols: The Strategic Role of 3,5-Dichloro-2-nitropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a "privileged" structural motif, frequently found in FDA-approved drugs due to its ability to engage in various biological interactions and its favorable physicochemical properties.[1] Among the vast array of pyridine derivatives, 3,5-dichloro-2-nitropyridine stands out as a particularly versatile and powerful building block. Its strategic arrangement of two chlorine atoms and an electron-withdrawing nitro group on an electron-deficient pyridine core makes it a highly reactive and adaptable scaffold for the synthesis of complex, biologically active molecules.[2][3]

The inherent reactivity of this molecule is primarily governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nitro group, positioned ortho to one chlorine and para to the other, strongly activates the pyridine ring for nucleophilic attack. This electronic activation facilitates the displacement of the chlorine atoms, which serve as excellent leaving groups, allowing for the controlled and often regioselective introduction of a wide range of functional groups.[4][5] This guide provides an in-depth exploration of the chemistry of this compound, detailing its application in the synthesis of key pharmaceutical agents, particularly kinase inhibitors, and provides robust protocols for its use in the laboratory.

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The utility of this compound is rooted in the SNAr reaction mechanism. Unlike typical SN2 reactions that occur at sp³-hybridized carbons, SNAr proceeds at an sp²-hybridized aromatic carbon. The reaction is not concerted; instead, it follows a two-step addition-elimination pathway.[4][5]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks one of the chlorine-bearing carbons of the pyridine ring. The electron-deficient nature of the ring, amplified by the nitro group, makes this carbon electrophilic.

  • Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] The negative charge is delocalized across the ring system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is the primary reason the nitro group is so effective at activating the ring for this reaction.

  • Elimination & Aromatization: The leaving group (a chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

The chlorine at the 2-position (ortho to the nitro group) is generally more activated and thus more susceptible to initial substitution than the chlorine at the 5-position (meta to the nitro group). However, reaction conditions can be tuned to influence regioselectivity or achieve disubstitution.

Application Spotlight: Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[7] Dichloronitropyridine scaffolds are instrumental in the synthesis of various kinase inhibitors, including those targeting FLT3, Aurora, and Rho-kinases (ROCK).[9][10]

The synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors serves as an excellent example of the strategic application of dichloronitropyridine derivatives.[9][11] This core structure is found in dual FLT3/Aurora kinase inhibitors developed for the treatment of Acute Myeloid Leukemia (AML).[9]

Synthetic Workflow: From Dichloronitropyridine to a Kinase Inhibitor Core

The following diagram illustrates a generalized synthetic pathway for creating a versatile kinase inhibitor intermediate, starting from a functionalized dichloronitropyridine.

G cluster_0 A 2-Amino-4,5-dichloro- 3-nitropyridine B S(N)Ar Intermediate A->B  Step 1: Regioselective S(N)Ar  Piperazine Nucleophile, Base (e.g., DIPEA)  Solvent: NMP or EtOH C Diaminopyridine Intermediate B->C  Step 2: Nitro Group Reduction  e.g., Na2S2O4, Fe/HCl, or H2/Pd-C  Solvent: EtOH/H2O D Imidazo[4,5-b]pyridine Core C->D  Step 3: Cyclization  Aldehyde or Carboxylic Acid Derivative  Acid or Coupling Agent

Caption: Synthetic workflow for an Imidazo[4,5-b]pyridine kinase inhibitor core.

Experimental Protocol 1: Regioselective SNAr with a Piperazine Nucleophile

This protocol details the first key step in the synthesis of an imidazo[4,5-b]pyridine intermediate, where one chlorine atom is selectively displaced by a piperazine derivative.[9][11]

Causality: The C4 chlorine is typically displaced in 2-amino-4,5-dichloro-3-nitropyridine. A suitable base is required to neutralize the HCl generated during the reaction, driving it to completion. Ethanol or N-Methyl-2-pyrrolidone (NMP) are effective solvents for this transformation.

Materials:

  • 2-Amino-4,5-dichloro-3-nitropyridine (1.0 equiv)

  • Substituted Piperazine (e.g., 1-Boc-piperazine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Ethanol (EtOH) or NMP (to achieve ~0.2 M concentration)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4,5-dichloro-3-nitropyridine (1.0 equiv).

  • Add anhydrous ethanol to dissolve the starting material.

  • Add the substituted piperazine (1.1 equiv) to the solution, followed by the addition of DIPEA (1.5 equiv).

  • Heat the reaction mixture to reflux (typically ~80 °C for ethanol) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product. This often involves partitioning the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • Further purification via flash column chromatography on silica gel may be necessary to yield the pure product.

Experimental Protocol 2: Nitro Group Reduction and Cyclization

This protocol outlines the subsequent steps to form the fused heterocyclic core.

Causality: The nitro group must be reduced to an amine to enable cyclization. Sodium dithionite (Na₂S₂O₄) is a common and effective reagent for this transformation in the presence of other sensitive functional groups.[9][11] The resulting diamine is then condensed with an aldehyde or a carboxylic acid derivative to form the imidazole ring.

Materials:

  • SNAr product from Protocol 1 (1.0 equiv)

  • Sodium Dithionite (Na₂S₂O₄) (3-5 equiv)

  • Ethanol/Water mixture (e.g., 3:1)

  • Aryl aldehyde (1.1 equiv)

  • Acetic Acid (as catalyst/solvent) or a suitable coupling agent if starting with a carboxylic acid.

Procedure:

  • Dissolve the SNAr product (1.0 equiv) in a mixture of ethanol and water.

  • Heat the solution gently (e.g., to 50-60 °C).

  • Add sodium dithionite (3-5 equiv) portion-wise to the stirred solution. The color of the solution will typically change, indicating the reduction of the nitro group. Maintain heating for 1-2 hours.

  • Monitor the reduction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The resulting diaminopyridine is often used directly in the next step without extensive purification.

  • For cyclization, dissolve the crude diaminopyridine in acetic acid.

  • Add the desired aryl aldehyde (1.1 equiv) and heat the mixture (e.g., to 100-120 °C) for 2-4 hours.

  • After cooling, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the final product with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final imidazo[4,5-b]pyridine core using flash column chromatography.

Quantitative Data Summary

The efficiency of SNAr reactions on dichloronitropyridine scaffolds is highly dependent on the nucleophile and reaction conditions. Below is a table summarizing typical yields for reactions with various nucleophiles.

Starting Material Nucleophile Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-Chloro-5-nitropyridineAnilineK₂CO₃MeCNReflux3~85-95[1]
2-Chloro-5-nitropyridineBenzylamineTEAEtOHReflux2-4>90[6]
2-Chloro-3-nitropyridinePyrazoleK₂CO₃DMF805~70-80[12]
2,4-Dichloro-5-nitropyridineAmmoniaN/AEtOH2512~60-70 (4-sub)[10]
2-Amino-4,5-dichloro-3-nitropyridineBoc-piperazineDIPEANMP1004~75-85[9][11]

Bioisosteric Replacement Strategies

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters.[13][14] The dichloronitropyridine scaffold is an excellent platform for applying this strategy. By reacting the scaffold with a diverse library of nucleophiles (amines, thiols, alcohols), chemists can rapidly generate analogues where the appended group acts as a bioisostere for other functionalities, probing the structure-activity relationship (SAR) around the core.[14] For instance, different substituted piperazines attached at the C4 position can explore interactions within a specific pocket of a kinase active site, optimizing binding affinity and selectivity.

Safety and Handling

This compound and related compounds are hazardous chemicals and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[15] All manipulations should be performed inside a certified chemical fume hood.[15]

  • Hazards: These compounds are typically harmful if swallowed, cause skin irritation, and can cause serious eye damage.[16] Avoid inhalation of dust or vapors.[15][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15][18]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15][16]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation occurs.[15][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

References

The Strategic Utility of 3,5-Dichloro-2-nitropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 3,5-dichloro-2-nitropyridine stands out as a particularly valuable and versatile building block. Its utility is rooted in a unique electronic and structural profile: the powerful electron-withdrawing nitro group profoundly activates the pyridine ring, making the chlorine atoms at positions 3 and 5 susceptible to a range of transformations. This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are foundational methods in pharmaceutical and agrochemical research.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles that govern the compound's reactivity. By understanding the causality behind experimental choices, chemists can harness the full synthetic potential of this powerful intermediate.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 610278-88-1[4]
Molecular Formula C₅H₂Cl₂N₂O₂[4]
Molecular Weight 192.99 g/mol [4]
Appearance Solid (Typical)[5]
Storage Sealed in dry, 2-8°C[5]

Core Reactivity and Synthetic Applications

The synthetic power of this compound stems primarily from two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The electron-deficient nature of the pyridine ring, amplified by the nitro group, is the critical factor that facilitates these transformations.[2]

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Pyridines

SNAr reactions are a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups.[6][7] In this compound, the nitro group at the 2-position powerfully activates the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the electron-withdrawing group, as the negative charge of the intermediate (the Meisenheimer complex) can be effectively stabilized through resonance.[2]

The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate, followed by the elimination of a chloride leaving group to restore aromaticity.[8]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Py 3,5-Dichloro- 2-nitropyridine MC Resonance-Stabilized Intermediate Py->MC Attack at C5 (or C3) Nu Nucleophile (Nu⁻) Nu->MC Product Substituted Product MC->Product Elimination LG Chloride (Cl⁻) MC->LG Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ Add Oxidative Addition Pd0->Add PdII R¹-Pd(II)L₂-X Add->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 Red Reductive Elimination PdII_R2->Red Red->Pd0 Catalyst Regeneration Product R¹-R² Red->Product RX Ar-Cl (Dichloronitropyridine) RX->Add Boronic Ar'-B(OH)₂ + Base Boronic->Trans

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,5-Dichloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3,5-Dichloro-2-nitropyridine

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The presence of two distinct chlorine atoms, electronically influenced by an ortho-nitro group, provides a versatile platform for selective functionalization. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly impacts the reactivity of the C-Cl bonds, making palladium-catalyzed cross-coupling a powerful and often necessary tool for creating carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions involving this compound. It moves beyond simple procedural lists to explain the underlying principles governing reactivity and regioselectivity, offering field-proven protocols and insights to enable robust and reproducible synthetic outcomes.

Understanding the Reactivity Landscape: Regioselectivity is Key

The primary challenge and opportunity in the cross-coupling of this compound lies in controlling which of the two chlorine atoms reacts. The position of a halogen on a pyridine ring relative to the nitrogen atom dictates its reactivity in palladium-catalyzed reactions. Generally, halogens at the C2, C4, and C6 positions are more activated towards oxidative addition—the initial step in most cross-coupling catalytic cycles.

In the case of this compound, the situation is more nuanced. While both chlorines are meta to the nitrogen, the strong electron-withdrawing effect of the adjacent nitro group at C2 significantly influences the electronic environment. This often leads to preferential reactivity at the C5 position in many standard cross-coupling reactions. However, this is not an absolute rule; the choice of catalyst, ligand, and reaction conditions can be expertly manipulated to favor substitution at either the C3 or C5 position, a critical aspect for strategic synthesis.

Caption: Factors influencing the regioselectivity of cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand is common. The ligand is not merely a spectator; it stabilizes the palladium center, influences the rate of oxidative addition and reductive elimination, and can be a key determinant of regioselectivity. For dichloropyridines, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by promoting the difficult oxidative addition step.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (often aqueous mixtures like Dioxane/H₂O or DMF/H₂O) can significantly impact yield and selectivity.

  • Regioselectivity: In a related system, 2,3,5-trichloropyridine, Suzuki coupling occurs regioselectively at the C2 position. For this compound, while the C5 position is often favored, careful ligand and solvent screening is necessary to achieve high selectivity. In some cases, ligand-free conditions, known as "Jeffery" conditions, can surprisingly enhance selectivity for a specific position.

Detailed Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is a representative example for the selective coupling at the C5 position.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed 3:1 mixture of Dioxane/Water (4 mL) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of dioxane. Add this catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosPromotes efficient oxidative addition and reductive elimination.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane / H₂OBiphasic system that facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides thermal energy to overcome activation barriers.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals. It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, replacing harsher classical methods.

Causality Behind Experimental Choices
  • Catalytic Cycle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.

  • Ligand Selection: The choice of ligand is critical. Sterically demanding, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) are often required to facilitate the reductive elimination step, which can be the rate-limiting step of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, but its high reactivity can be incompatible with sensitive functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance.

Synthesis of 3,5-dichloro-2-arylpyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3,5-dichloro-2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. The presence of the dichloro-substituted pyridine ring coupled with a variable aryl group allows for fine-tuning of electronic and steric properties, making these compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis of 3,5-dichloro-2-arylpyridines, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. Alternative synthetic strategies, in-depth mechanistic insights, detailed experimental protocols, and troubleshooting advice are also presented to equip researchers with the knowledge for successful synthesis.

Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for the synthesis of 3,5-dichloro-2-arylpyridines. This reaction offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[1] A particularly attractive feature of this approach is the regioselective coupling at the 2-position of 2,3,5-trichloropyridine, driven by the higher reactivity of the C-Cl bond at this position.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura synthesis of 3,5-dichloro-2-arylpyridines is as follows:

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2,3,5-trichloropyridine, preferentially at the more reactive 2-position, to form a Pd(II) complex.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic ligands on the palladium complex (the dichloropyridyl and aryl groups) couple and are eliminated as the final 3,5-dichloro-2-arylpyridine product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition 2,3,5-Trichloropyridine Pd(II)_Complex Ar-Pd(II)-Cl(Ln) (Py-Cl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(Ln) (Py-Ar) Transmetalation->Pd(II)_Aryl_Complex Ar_B(OH)2 Ar-B(OH)2 (Arylboronic Acid) Ar_B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product 3,5-Dichloro-2-arylpyridine Reductive_Elimination->Product

Experimental Protocols

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted from a highly efficient and environmentally friendly method.[3]

Materials:

  • 2,3,5-Trichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Distilled water

  • Diethyl ether

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.005 mmol, 0.5 mol%), 2,3,5-trichloropyridine (1 mmol), and the desired arylboronic acid (1.5 mmol).

  • Add distilled water (3.5 mL) and DMF (3 mL) to the flask.

  • Stir the mixture at 60 °C for 12 hours.

  • After cooling to room temperature, extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 3,5-dichloro-2-arylpyridine.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Characterization Reagents Combine 2,3,5-trichloropyridine, arylboronic acid, Pd(OAc)2, and Na2CO3 Solvent Add H2O and DMF Reagents->Solvent Heating Stir at 60 °C for 12 h Solvent->Heating Extraction Extract with diethyl ether Heating->Extraction Concentration Concentrate under reduced pressure Extraction->Concentration Chromatography Column chromatography on silica gel Concentration->Chromatography Characterization NMR, MS analysis Chromatography->Characterization

Characterization Data

The following table summarizes the characterization data for representative 3,5-dichloro-2-arylpyridines synthesized via the Suzuki-Miyaura coupling.

Aryl GroupProduct1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Reference
Phenyl3,5-Dichloro-2-phenylpyridine8.54 (d, J = 2.0 Hz, 1H), 7.84 (d, J = 2.0 Hz, 1H), 7.40-7.52 (m, 5H)154.7, 146.5, 137.4, 133.8, 130.4, 130.1, 129.2, 128.5, 128.1[4]
o-Tolyl3,5-Dichloro-2-o-tolylpyridine8.55 (d, J = 2.1 Hz, 1H), 7.83 (d, J = 2.1 Hz, 1H), 7.28 (m, 4H), 2.15 (s, 3H)156.2, 146.3, 137.1, 136.6, 135.9, 131.4, 130.7, 130.2, 128.9, 128.8, 125.7, 19.4[3]
4-Methoxyphenyl3,5-Dichloro-2-(4-methoxyphenyl)pyridine8.50 (d, J = 2.0 Hz, 1H), 7.80 (d, J = 2.0 Hz, 1H), 7.45 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H)160.5, 154.2, 146.3, 137.2, 131.5, 129.8, 126.2, 114.3, 55.4[3]
4-Chlorophenyl3,5-Dichloro-2-(4-chlorophenyl)pyridine8.52 (d, J = 2.0 Hz, 1H), 7.83 (d, J = 2.0 Hz, 1H), 7.42 (s, 4H)153.4, 146.6, 137.6, 135.5, 132.2, 131.5, 129.1[3]

Alternative Synthetic Routes

While the Suzuki-Miyaura reaction is the method of choice, other palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings can also be envisioned for the synthesis of 3,5-dichloro-2-arylpyridines.

Proposed Protocol for Stille Coupling

The Stille coupling utilizes organotin reagents as coupling partners.[4] Although effective, the toxicity of organotin compounds is a significant drawback.

Proposed Reaction:

Proposed Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

  • Solvent: Toluene or DMF

  • Temperature: 80-110 °C

  • Additives: LiCl can be beneficial in some cases.

Proposed Protocol for Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally less toxic than organostannanes.[5]

Proposed Reaction:

Proposed Conditions:

  • Catalyst: Pd(PPh₃)₄ or Ni(dppe)Cl₂

  • Solvent: THF or Dioxane

  • Temperature: Room temperature to 60 °C

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Poor quality of boronic acid- Insufficient base- Inadequate temperature- Use a fresh batch of catalyst.- Check the purity of the boronic acid; consider using the corresponding boronate ester.- Ensure the base is anhydrous and used in sufficient excess.- Increase the reaction temperature.
Formation of homocoupled biaryl (Ar-Ar) - Presence of oxygen- Decomposition of the palladium catalyst- Thoroughly degas the reaction mixture.- Use a more stable palladium precatalyst or a suitable ligand.
Formation of hydrodehalogenated pyridine - Presence of water or protic impurities- Slow transmetalation- Use anhydrous solvents and reagents.- Optimize the base and solvent system to accelerate transmetalation.
Difficulty in purification - Co-elution of product with byproducts or starting materials- Optimize the solvent system for column chromatography.- Consider recrystallization of the crude product.

Safety Precautions

  • 2,3,5-Trichloropyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Solvents: DMF is a reproductive toxin. Diethyl ether is extremely flammable. Handle these solvents in a fume hood away from ignition sources.

Conclusion

The synthesis of 3,5-dichloro-2-arylpyridines is most reliably achieved through the Suzuki-Miyaura cross-coupling of 2,3,5-trichloropyridine with arylboronic acids. The ligand-free protocol in aqueous media offers an efficient and environmentally conscious approach. This guide provides the necessary theoretical background, practical protocols, and troubleshooting advice to enable researchers to successfully synthesize these valuable compounds for their research and development endeavors.

References

Application Notes and Protocols for 3,5-Dichloro-2-Nitropyridine as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in modern agrochemical design, integral to a multitude of commercially successful herbicides, fungicides, and insecticides.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of biological activity, selectivity, and environmental persistence.[3][4] Among the vast array of pyridine-based building blocks, 3,5-dichloro-2-nitropyridine emerges as a highly valuable intermediate. Its unique electronic and steric profile, characterized by two reactive chlorine atoms and a strongly electron-withdrawing nitro group, provides a versatile platform for constructing complex agrochemical active ingredients.[5][6] This document provides a comprehensive technical guide for researchers and development scientists, detailing the properties, synthesis, and application of this compound. We present field-proven insights and detailed, self-validating protocols for its use in the synthesis of key agrochemical precursors, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Physicochemical Properties and Safety Mandates

A thorough understanding of the reagent's properties and strict adherence to safety protocols are prerequisites for any successful synthesis.

Compound Data

The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Chemical Name This compound[7]
CAS Number 610278-88-1[7]
Molecular Formula C₅H₂Cl₂N₂O₂[8]
Molecular Weight 192.99 g/mol [8]
Appearance White to pale yellow crystalline powderN/A
Melting Point 61-63 °C[9]
Solubility Soluble in most organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone. Insoluble in water.[10]
Safety and Handling

This compound and its related compounds are classified as hazardous and must be handled with appropriate precautions.[11][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[13] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Handling: Use explosion-proof and non-sparking tools and equipment.[13] Avoid generating dust.[10] Ground and bond all containers and receiving equipment to prevent static discharge.[13] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][12] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[10][11]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing and wash it before reuse.[13]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]

    • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[11]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Synthesis of the Intermediate: this compound

While the primary focus of this guide is the application of the title compound, understanding its synthesis provides crucial context. A common and effective method is the direct nitration of 3,5-dichloropyridine. The strong electron-withdrawing nature of the chlorine atoms deactivates the pyridine ring, necessitating harsh reaction conditions.

Protocol 2.1: Nitration of 3,5-Dichloropyridine

This protocol is adapted from general procedures for the nitration of deactivated pyridine rings.[9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 80 mL of concentrated sulfuric acid (98%).

  • Reagent Addition: Cool the sulfuric acid to 0-5 °C in an ice bath. Slowly add 7.4 g (0.05 mol) of 3,5-dichloropyridine while maintaining the temperature below 10 °C.

  • Nitrating Agent: Slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture. The addition should be portion-wise to control the exotherm.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 120 °C. Maintain this temperature for 10-12 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the resulting white to pale yellow solid under vacuum to yield this compound. Expected yields are typically in the range of 75-85%.[9]

Core Application: Synthesis of Agrochemical Precursors

The strategic value of this compound lies in the differential reactivity of its C2 and C5 chlorine atoms. The chlorine at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) by the powerful electron-withdrawing effect of the adjacent nitro group. This allows for selective functionalization, a key strategy in building complex agrochemical molecules.[6]

We will demonstrate this principle through the synthesis of a 2-amino-3-chloro-5-nitropyridine derivative, a common substructure in various bioactive compounds.

Workflow for Agrochemical Precursor Synthesis

G cluster_setup Reaction Setup cluster_reaction Nucleophilic Substitution cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Dissolve this compound in anhydrous solvent (e.g., Acetonitrile) under Nitrogen atmosphere. AddBase 2. Add a non-nucleophilic base (e.g., Triethylamine, DIEA). Setup->AddBase AddNuc 3. Add the primary amine nucleophile (R-NH2) dropwise at 0 °C. AddBase->AddNuc React 4. Stir at room temperature. Monitor reaction progress via TLC. AddNuc->React Quench 5. Quench reaction with water. React->Quench Extract 6. Extract product with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Wash 7. Wash organic layer with brine, dry over Na2SO4. Extract->Wash Concentrate 8. Concentrate under reduced pressure. Wash->Concentrate Purify 9. Purify crude product via column chromatography. Concentrate->Purify

Caption: General workflow for the selective amination of this compound.

Protocol 3.1: Selective Amination at the C2 Position

This protocol describes a selective SNAr reaction, a foundational step in synthesizing many pyridine-based agrochemicals.

  • Reaction Setup: Charge a 250 mL three-necked flask, equipped with a magnetic stirrer, nitrogen inlet, and thermometer, with 9.65 g (0.05 mol) of this compound and 100 mL of anhydrous acetonitrile. Stir until all solid has dissolved.

  • Base Addition: Add 7.0 mL (0.05 mol) of triethylamine to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of the desired primary amine (0.05 mol) in 20 mL of acetonitrile dropwise over 30 minutes. The C2 position is preferentially attacked due to electronic activation from the ortho-nitro group.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent system). A new, more polar spot corresponding to the aminated product should appear.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure. Partition the resulting residue between 150 mL of ethyl acetate and 100 mL of water.

  • Extraction and Washing: Separate the organic layer. Wash it sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under vacuum. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-3-chloro-5-nitropyridine derivative.

Mechanistic Rationale: The SNAr Pathway

The high selectivity of the reaction is a direct consequence of the SNAr mechanism, stabilized by the nitro group.

G Reactants Reactants (this compound + Nucleophile) TransitionState Meisenheimer Complex (Stabilized Intermediate) Reactants->TransitionState Nucleophilic Attack at C2 Products Products (Substituted Pyridine + Cl⁻) TransitionState->Products Loss of Leaving Group (Cl⁻)

Caption: Simplified SNAr mechanism for the amination of this compound.

The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the ortho-nitro group, providing a low-energy pathway for the reaction. Subsequent loss of the chloride leaving group re-establishes aromaticity and yields the final product.

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the synthesized intermediate is a critical step. A combination of chromatographic and spectroscopic methods provides a robust validation system.[14]

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. The product, being more polar than the starting material due to the introduction of an N-H bond, will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final product. A standard method would involve a C18 column with a water/acetonitrile gradient.[15][16]

Spectroscopic Confirmation

The structure of the resulting 2-amino-3-chloro-5-nitropyridine derivative can be unequivocally confirmed by spectroscopic analysis.

TechniqueExpected ObservationsRationale
¹H NMR Two singlets in the aromatic region (typically δ 8.0-8.5 ppm). A broad singlet or doublet corresponding to the N-H proton(s).The two pyridine protons at C4 and C6 do not have adjacent protons, hence they appear as singlets. The N-H signal's position and shape are dependent on the solvent and concentration.[14]
¹³C NMR Six distinct signals for the aromatic carbons. The signal for C2 will show a significant upfield shift compared to the starting material due to the replacement of Cl with a nitrogen atom.Confirms the carbon backbone and the successful substitution at the C2 position.[14]
FT-IR Appearance of N-H stretching bands (typically 3300-3500 cm⁻¹). Persistence of the characteristic N-O stretching bands of the nitro group (~1520 and ~1350 cm⁻¹).Provides evidence for the key functional groups present in the molecule.
Mass Spec. The molecular ion peak (M⁺) in the mass spectrum will correspond to the calculated molecular weight of the product. The isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio) will be observed.Confirms the molecular formula and the retention of one chlorine atom.

Conclusion

This compound stands as a potent and versatile intermediate for the agrochemical industry. Its well-defined reactivity, governed by the activating nitro group, allows for selective and high-yield transformations. The protocols and analytical methodologies detailed in this guide provide a robust framework for researchers to leverage this building block in the discovery and development of next-generation crop protection agents. By understanding the underlying chemical principles and adhering to rigorous safety and validation standards, scientists can effectively harness the synthetic potential of this key intermediate.

References

Application Notes and Protocols for the Regioselective Functionalization of the Pyyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials, rendering the regioselective introduction of functional groups a critical endeavor in modern synthetic chemistry.[1] The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature, present unique challenges and opportunities for selective C-H functionalization.[1][2] This technical guide provides an in-depth exploration of field-proven strategies for achieving regiocontrol in pyridine derivatization, moving beyond a simple recitation of procedures to explain the underlying mechanistic principles that govern selectivity. We present detailed, step-by-step protocols for key transformations targeting the C2, C3, and C4 positions, supported by quantitative data and troubleshooting insights. This document is designed to serve as a practical resource for researchers at the bench, enabling the rational design and execution of synthetic routes to complex pyridine-containing molecules.

The Challenge and Strategic Importance of Pyridine Functionalization

The pyridine ring, with its sp²-hybridized nitrogen atom, exhibits a complex reactivity profile. The nitrogen atom's lone pair readily coordinates to Lewis acids and metal catalysts, which can both facilitate and inhibit reactions.[3][4] Furthermore, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, while electrophilic aromatic substitution is generally sluggish and often requires harsh conditions.[5]

The ability to precisely install substituents at specific positions is paramount, as the substitution pattern dictates the molecule's biological activity and physicochemical properties. This guide will navigate the strategic approaches developed to overcome these challenges, focusing on methods that offer high regioselectivity and functional group tolerance.

Strategies for C2 and C4-Selective Functionalization

The C2 and C4 positions of the pyridine ring are electronically activated towards nucleophilic and radical attack. Several powerful methods have been developed to exploit this inherent reactivity.

The Minisci Reaction: A Radical Approach to C2/C4 Functionalization

The Minisci reaction is a cornerstone of pyridine functionalization, involving the addition of a carbon-centered radical to a protonated pyridine ring.[6] This method is particularly effective for introducing alkyl groups.

Causality of Experimental Choices:

  • Acid: Protonation of the pyridine nitrogen is crucial. It enhances the electrophilicity of the ring, making it more susceptible to radical attack.[6]

  • Radical Generation: The classic protocol utilizes silver nitrate to catalyze the oxidative decarboxylation of carboxylic acids by a persulfate oxidant, generating the desired alkyl radical.[3][6] This method is advantageous due to the wide availability of carboxylic acids.

  • Regioselectivity: In unsubstituted pyridine, the Minisci reaction typically yields a mixture of C2 and C4 isomers.[6] The regioselectivity can be influenced by the steric bulk of the radical and the substitution pattern on the pyridine ring.

Experimental Protocol: Classical Minisci Alkylation of Pyridine [3]

  • To a solution of pyridine (1.0 equiv) and the desired carboxylic acid (2.0 equiv) in a 1:1 mixture of DCE and water (0.1 M), add silver nitrate (AgNO₃, 20 mol%).

  • Stir the mixture vigorously and add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) portion-wise over 10 minutes.

  • Heat the reaction mixture to 50 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C2 and C4-alkylated pyridines.

Data Presentation: Representative Yields for Minisci-Type Reactions

Pyridine SubstrateRadical PrecursorProduct(s)Total Yield (%)C2:C4 Ratio
PyridinePivalic Acid2-tert-butylpyridine & 4-tert-butylpyridine751:1.5
4-MethylpyridinePivalic Acid2-tert-butyl-4-methylpyridine82N/A
3-FluoropyridineCyclohexanecarboxylic Acid2-cyclohexyl-3-fluoropyridine & 4-cyclohexyl-3-fluoropyridine651:1

Note: Yields and ratios are representative and can vary based on specific reaction conditions.

C4-Selective Functionalization via Pyridinium Salts and Blocking Groups

Achieving exclusive C4-selectivity is a significant challenge. A highly effective strategy involves the temporary installation of a blocking group on the pyridine nitrogen, which sterically hinders attack at the C2 and C6 positions.[7]

Causality of Experimental Choices:

  • N-Activation: The formation of an N-substituted pyridinium salt enhances the electrophilicity of the ring, a prerequisite for nucleophilic or radical addition.[8]

  • Blocking Group: A fumarate-derived blocking group has proven to be particularly effective. It is readily installed and removed and provides excellent steric shielding of the ortho positions.[7]

  • Reaction Conditions: The subsequent Minisci-type reaction can then proceed under acid-free conditions, with the radical selectively attacking the C4 position.[7]

Experimental Protocol: C4-Selective Alkylation Using a Fumarate Blocking Group [7]

Step 1: Formation of the Pyridinium Salt

  • To a solution of pyridine (1.0 equiv) in acetonitrile (0.5 M), add maleic acid (1.1 equiv).

  • Stir the mixture at room temperature for 1 hour.

  • The resulting pyridinium salt often precipitates and can be collected by filtration or used directly in the next step.

Step 2: C4-Alkylation

  • To the pyridinium salt (1.0 equiv) and a carboxylic acid (2.0 equiv) in a 1:1 mixture of DCE and water (0.1 M), add AgNO₃ (20 mol%).

  • Add (NH₄)₂S₂O₈ (2.0 equiv) and heat the mixture to 50 °C for 2 hours.

  • After cooling, add DBU (3.0 equiv) to facilitate the removal of the blocking group and stir for 1 hour at room temperature.

  • Work up the reaction as described in the Minisci protocol and purify by column chromatography.

Mandatory Visualization: C4-Selective Functionalization Workflow

C4_Functionalization Pyridine Pyridine Pyridinium_Salt N-Acyl Pyridinium Salt (Activated & Blocked) Pyridine->Pyridinium_Salt Activation Blocking_Group Maleic Acid (Blocking Group) Blocking_Group->Pyridinium_Salt Radical_Addition Radical Addition (Minisci-type) Pyridinium_Salt->Radical_Addition Radical_Precursor R-COOH + AgNO3 + (NH4)2S2O8 Radical_Precursor->Radical_Addition Dihydropyridine C4-Alkylated Dihydropyridine Radical_Addition->Dihydropyridine Selective C4 Attack Deprotection DBU (Deprotection) Dihydropyridine->Deprotection Product C4-Alkylated Pyridine Deprotection->Product Rearomatization C3_Functionalization cluster_dearomatization Dearomatization cluster_functionalization C3-Functionalization & Rearomatization Pyridine Pyridine Activation Activation (e.g., Tf2O) Pyridine->Activation Reduction Reduction (Amine Borane) Activation->Reduction DHP Dihydropyridine Intermediate Reduction->DHP Functionalized_DHP C3-Functionalized Dihydropyridine DHP->Functionalized_DHP C3 Attack Electrophile Electrophile (e.g., Allyl Acetate, Pd catalyst) Electrophile->Functionalized_DHP Oxidation Oxidative Rearomatization (Air) Functionalized_DHP->Oxidation Product C3-Functionalized Pyridine Oxidation->Product

References

The Unexplored Potential of 3,5-Dichloro-2-Nitropyridine in Advanced Materials: A Theoretical and Application-Focused Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the projected applications and theoretical protocols for the use of 3,5-dichloro-2-nitropyridine in materials science. While direct, extensive literature on the application of this specific isomer in materials science is nascent, this guide extrapolates from the known reactivity of related dichloronitropyridine isomers and the broader field of pyridine-based functional materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring the untapped potential of this versatile chemical intermediate.

Introduction: The Strategic Value of this compound

Pyridine derivatives are foundational building blocks in the synthesis of a wide array of functional materials, including polymers, dyes, and electronic components.[1][2] The strategic placement of electron-withdrawing nitro groups and reactive chloro-substituents on the pyridine ring, as seen in this compound, imparts a unique chemical reactivity that can be harnessed for the development of novel materials.[3] While its isomers, such as 2,5-dichloro-3-nitropyridine, have found utility in enhancing the durability and thermal stability of polymers and coatings, the specific contributions of the 3,5-dichloro-2-nitro isomer remain a frontier for exploration.[3][4]

The distinct electronic and steric profile of this compound suggests its potential as a key monomer in the synthesis of high-performance polymers and as a precursor for functional small molecules in organic electronics. The presence of two chlorine atoms offers multiple reaction sites for cross-coupling and nucleophilic substitution reactions, enabling the construction of complex, multi-dimensional molecular architectures.

Core Chemistry and Reactivity for Materials Synthesis

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group, and the two chlorine atoms, which can act as leaving groups. This unique combination opens up several avenues for its incorporation into functional materials.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 2-position, ortho to the pyridine nitrogen, strongly activates the chlorine atom at the 3-position for nucleophilic aromatic substitution. The chlorine at the 5-position is also activated, albeit to a lesser extent. This differential reactivity can be exploited for sequential functionalization, allowing for the precise construction of complex monomers or the post-functionalization of polymers.

Causality of Experimental Choice: The choice of nucleophile (e.g., amines, thiols, alkoxides) and reaction conditions (solvent, temperature, base) will determine the site of substitution and the properties of the resulting material. For instance, reaction with a diamine could lead to the formation of a linear polymer, while a dithiol could be used to synthesize sulfur-containing polymers with interesting optical and electronic properties.

Cross-Coupling Reactions

The chlorine atoms on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for the synthesis of conjugated polymers and other advanced materials.

Expertise in Action: By carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can selectively couple different aromatic or vinyl groups at the 3- and 5-positions. This allows for the fine-tuning of the electronic properties (e.g., band gap, charge mobility) of the resulting materials, which is crucial for applications in organic electronics.

Application Note 1: Synthesis of Novel Polyamides

Introduction: Polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. The incorporation of the rigid and polar this compound unit into a polyamide backbone is hypothesized to enhance these properties further. The following is a theoretical protocol for the synthesis of a novel polyamide via nucleophilic aromatic substitution.

Quantitative Data Summary (Hypothetical):

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Expected Yield (%)
This compound1,4-PhenylenediamineNMP1502485-95
This compound4,4'-OxydianilineDMAc1602480-90

Experimental Protocol:

  • Reactor Setup: To a 250 mL three-necked round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.93 g, 10 mmol) and the selected diamine (10 mmol).

  • Solvent and Base: Add anhydrous N-methyl-2-pyrrolidone (NMP, 50 mL) and anhydrous potassium carbonate (2.76 g, 20 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 150°C under a nitrogen atmosphere and stir vigorously for 24 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into 500 mL of methanol with constant stirring.

  • Purification: Collect the precipitated polymer by filtration, wash thoroughly with methanol and water, and then dry in a vacuum oven at 80°C for 12 hours.

Workflow Diagram:

G cluster_0 Reaction Setup A This compound + Diamine C Heat to 150°C (24 hours under N2) A->C B Anhydrous NMP + K2CO3 B->C D Cool to Room Temperature C->D E Precipitate in Methanol D->E F Filter and Wash E->F G Dry in Vacuum Oven F->G G A 3,5-dichloro- 2-nitropyridine D Suzuki Coupling A->D B Arylboronic Acid B->D C Pd(PPh3)4 Base C->D E Novel Electron- Transporting Material D->E

References

Laboratory Scale Preparation of 3,5-dichloro-2-nitropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Introduction: The Strategic Importance of the Dichloronitropyridine Scaffold

In the landscape of modern medicinal chemistry and agrochemical development, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in bioactive compounds.[1] When functionalized with specific activating groups, its utility is magnified significantly. The 3,5-dichloro-2-nitropyridine core is a prime example of such a highly versatile intermediate. The potent electron-withdrawing nature of the nitro group, combined with the strategic placement of two chlorine atoms, profoundly influences the electronic landscape of the pyridine ring. This activation renders the molecule an ideal substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr), enabling the precise and controlled introduction of diverse functionalities.[2][3]

This guide provides a comprehensive overview of the laboratory-scale synthesis of the parent this compound structure and offers detailed, validated protocols for its subsequent derivatization. The methodologies are presented with an emphasis on explaining the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel analogues. These derivatives are key precursors for a range of therapeutic agents and advanced materials.[4][5]

PART I: Synthesis of the Core Intermediate: this compound

The most direct and common laboratory method for preparing the title compound is the electrophilic nitration of 3,5-dichloropyridine. The pyridine nitrogen is deactivating towards electrophilic substitution; therefore, harsh conditions using a mixture of concentrated nitric and sulfuric acids are required. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorine atoms are ortho, para-directing but deactivating. However, in the strongly acidic medium, the pyridine nitrogen is protonated, becoming a powerful electron-withdrawing group. This directs the incoming electrophile (NO₂⁺) to the positions meta to the nitrogen, which are C3 and C5 (already substituted) and C4. The position ortho to the nitrogen (C2) is the most electron-deficient and thus the most favorable site for nitration under these conditions.

Start 3,5-Dichloropyridine Reagents HNO₃ / H₂SO₄ Start->Reagents Introduce Nitrating Mixture Intermediate Protonated Pyridine Ring + Nitronium Ion (NO₂⁺) Reagents->Intermediate Generation of Electrophile Product This compound Intermediate->Product Electrophilic Attack at C2 Position caption Figure 1: Synthesis of this compound via nitration.

Caption: Figure 1: Synthesis of this compound via nitration.

Detailed Experimental Protocol: Nitration of 3,5-Dichloropyridine

Safety First: This procedure involves highly corrosive and oxidizing acids. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6][7][8] An ice bath must be readily available for immediate cooling in case of an exothermic runaway.

Materials:

  • 3,5-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice/salt bath to maintain a low temperature.

  • Acid Mixture: Carefully add concentrated sulfuric acid (60 mL) to the flask and begin stirring. Cool the acid to 0-5 °C.

  • Substrate Addition: Slowly and portion-wise, add 3,5-dichloropyridine (14.8 g, 0.1 mol) to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition.

  • Nitration: Once the substrate is fully dissolved, begin the dropwise addition of concentrated nitric acid (10 mL) via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature between 5-10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large beaker filled with crushed ice (approx. 400 g). This step is highly exothermic and must be done with caution behind a safety shield. A pale yellow precipitate should form.

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterValueRationale
Starting Material 3,5-DichloropyridineCommercially available precursor.
Reagents Conc. H₂SO₄ / Conc. HNO₃Standard nitrating mixture for deactivating aromatic systems.
Temperature 5-10 °CControls the exothermic reaction and minimizes side product formation.
Reaction Time 1-2 hours post-additionEnsures complete conversion of the starting material.
Typical Yield 75-85%Good to excellent yield for this type of transformation.
Purity >98% after recrystallizationRecrystallization is effective for removing minor impurities.

PART II: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The synthetic power of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The nitro group at the C2 position, along with the ring nitrogen, strongly activates the C2-chlorine for displacement by a wide range of nucleophiles. The reaction proceeds through a resonance-stabilized Meisenheimer complex, a key intermediate whose stability dictates the reaction's feasibility and regioselectivity.[3]

Start This compound Nucleophile Nucleophile (Nu⁻) e.g., R-NH₂, R-O⁻ Start->Nucleophile Nucleophilic Attack at C2 Intermediate Meisenheimer Complex (Resonance Stabilized) Nucleophile->Intermediate Formation of Intermediate Product 2-Nu-3,5-dichloro-nitropyridine Intermediate->Product Elimination of Leaving Group LeavingGroup Cl⁻ Intermediate->LeavingGroup caption Figure 2: General mechanism for SNAr on this compound.

Caption: Figure 2: General mechanism for SNAr on this compound.

Application Protocol 1: Synthesis of 2-Amino Derivatives

This protocol details the reaction with primary or secondary amines to yield 2-amino-3,5-dichloro-2-nitropyridine derivatives, which are common precursors in kinase inhibitor synthesis.[9]

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.93 g, 10 mmol) in a suitable solvent such as ethanol, acetonitrile, or N,N-Dimethylformamide (DMF) (30 mL).

  • Reagent Addition: Add the desired amine (10-12 mmol, 1.0-1.2 equivalents). For amine hydrochlorides, or to sequester the HCl byproduct, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The residue is typically partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Nucleophile (Amine)SolventTemperature (°C)Time (h)Typical Yield (%)
AnilineEthanol80692
CyclopentylamineAcetonitrile25495
MorpholineDMF60588
BenzylamineEthanol50890
Application Protocol 2: Synthesis of 2-Alkoxy/Aryloxy Derivatives

This protocol describes the synthesis of ether linkages by reacting the substrate with alcohols or phenols, often requiring a strong base to generate the more potent alkoxide/phenoxide nucleophile.

Procedure:

  • Nucleophile Generation: In a separate flask, dissolve the desired alcohol or phenol (11 mmol, 1.1 equivalents) in an anhydrous solvent like Tetrahydrofuran (THF) or DMF. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 20-30 minutes at room temperature to ensure complete formation of the alkoxide/phenoxide.

  • Setup: In the main reaction flask, dissolve this compound (1.93 g, 10 mmol) in the same anhydrous solvent (25 mL).

  • Reaction: Slowly add the pre-formed nucleophile solution to the solution of the pyridine derivative at room temperature. Stir until the reaction is complete (monitor by TLC).

  • Quenching & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolNaHTHF25385
MethanolNaHTHF25291
4-ChlorophenolK₂CO₃DMF801278
IsopropanolNaHTHF40689

PART III: Analytical Characterization

Confirmation of the product structure and assessment of its purity are critical. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the molecular structure, showing characteristic shifts for the pyridine ring protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern for two chlorine atoms is a distinctive feature.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, notably the strong asymmetric and symmetric stretches for the nitro group (~1530 and ~1350 cm⁻¹).

  • Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.

For This compound (C₅H₂Cl₂N₂O₂; MW: 192.99 g/mol ), one would expect to see two distinct signals in the ¹H NMR spectrum corresponding to the two protons on the pyridine ring.[10][11]

General Laboratory Workflow

The following diagram outlines the standard sequence of operations for the synthesis and purification of this compound derivatives.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Assemble & Dry Glassware B Weigh Reagents A->B C Charge Solvent & Starting Material B->C D Cool to Reaction Temp C->D E Add Reagents / Nucleophile D->E F Monitor Reaction (TLC/GC) E->F G Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Concentrate (Rotovap) I->J K Column Chromatography or Recrystallization J->K L Characterize Product (NMR, MS, IR) K->L M Store Pure Compound L->M caption Figure 3: Standard workflow for synthesis, work-up, and purification.

Caption: Figure 3: Standard workflow for synthesis, work-up, and purification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these challenging, electron-deficient heteroaryl chlorides. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during the Suzuki coupling of chloropyridines, presented in a direct question-and-answer format.

Q1: I am observing very low to no yield in my reaction. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common hurdle with chloropyridines due to the strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle difficult.[1][2] A systematic evaluation of each reaction component is crucial.

  • Insufficiently Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective.[3]

    • Recommendation: Switch to a more active catalyst system. This typically involves using a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands promote the challenging oxidative addition step and stabilize the active Pd(0) species.[5]

  • Inadequate Reaction Temperature: The C-Cl bond activation requires significant thermal energy.

    • Recommendation: Increase the reaction temperature, typically to a range of 80-120 °C.[1] Microwave irradiation can be a powerful tool to rapidly achieve and sustain the necessary temperature, often leading to improved yields and shorter reaction times.[1]

  • Ineffective Base: The base is critical for activating the boronic acid for the transmetalation step.[2][6]

    • Recommendation: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for these challenging couplings.[2] The choice of base can be solvent-dependent and may require empirical optimization.[7]

  • Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is highly sensitive to oxidation, which leads to the formation of inactive palladium black.[1][5]

    • Recommendation: Ensure all solvents and reagents are rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent prior to use. The reaction vessel should be purged (evacuated and backfilled with inert gas) multiple times before adding the catalyst, and a positive pressure of inert gas must be maintained throughout the experiment.[1]

  • Catalyst Poisoning by Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, forming catalytically inactive, off-cycle complexes.[5]

    • Recommendation: The use of bulky ligands, such as the Buchwald-type phosphines, helps to create a sterically hindered environment around the palladium atom, which can minimize this deactivation pathway.[5]

Q2: My reaction is producing significant side products like homocoupling and dehalogenation. How can I minimize these?

A2: The formation of side products is a clear indication that undesired reaction pathways are competing with your desired cross-coupling.

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][8]

    • Recommendation: Strict exclusion of oxygen is paramount. Ensure thorough degassing of all reagents and maintain a robust inert atmosphere.[1] Sometimes, lowering the catalyst loading can disfavor the homocoupling pathway.[1]

  • Dehalogenation: In this pathway, the chlorine atom is replaced by a hydrogen, leading to the formation of pyridine or its derivative without the desired coupling partner. This can be caused by hydride sources in the reaction mixture.[8]

    • Recommendation: Avoid bases that can act as hydride donors, such as those with amine impurities. Switch to non-hydride source bases like K₃PO₄, K₂CO₃, or KF.[8] Also, avoid alcoholic solvents which can be a source of hydrides.

  • Protodeboronation: This occurs when the C-B bond of the boronic acid is cleaved by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[1][2]

    • Recommendation: Use anhydrous solvents and reagents. If water is required for the base to be effective (e.g., in some aqueous base systems), use the minimum necessary amount. Using more stable boronic esters, such as pinacol esters, can also effectively prevent this side reaction.[1][2]

Q3: The reaction works for one chloropyridine isomer but fails for another. Why is there a difference in reactivity?

A3: The position of the chlorine atom on the pyridine ring significantly influences its reactivity due to electronic and steric effects.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards oxidative addition, but this effect is position-dependent. 2- and 4-chloropyridines are generally more reactive than 3-chloropyridines because the chloro-substituted carbon is at a position of lower electron density, making oxidative addition more favorable.

  • Steric Hindrance: A chlorine atom at the 2-position (α to the nitrogen) can present steric challenges for the incoming palladium catalyst.

  • Catalyst Inhibition: 2-chloropyridines are particularly prone to acting as ligands for the palladium catalyst, leading to catalyst inhibition.[9]

    • Recommendation: For less reactive isomers or those prone to catalyst inhibition, more forcing conditions are often necessary. This includes using highly active catalyst systems with bulky ligands (e.g., Pd₂(dba)₃/SPhos), higher temperatures, and carefully selected bases.[2] For polychlorinated pyridines, the site of the first coupling can often be controlled by the choice of ligand.[10][11][12]

Part 2: Frequently Asked Questions (FAQs)

What is the best general-purpose catalyst system for Suzuki couplings of chloropyridines?

While there is no single "best" system for all substrates, a highly effective starting point for challenging chloropyridine couplings is a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich monophosphine ligand from the Buchwald family (e.g., SPhos, XPhos, RuPhos) .[2][4] These systems are designed to facilitate the difficult oxidative addition of the C-Cl bond.

How do I choose the right base and solvent?

The base and solvent are interdependent and crucial for success.[7]

  • Bases: Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is an excellent and widely used choice, often providing good yields.[2] Cs₂CO₃ is even stronger and can be effective for particularly difficult couplings.

  • Solvents: Anhydrous, polar aprotic solvents are typically used. 1,4-Dioxane , Toluene , and THF are common choices.[3][5] Often, a co-solvent of water is used to help solubilize the inorganic base, but this must be balanced against the risk of protodeboronation.[1]

Is it necessary to use an expensive palladium precatalyst and ligand?

For many chloropyridines, especially electron-deficient ones, traditional catalysts like Pd(PPh₃)₄ are often ineffective.[13] While the initial investment in advanced ligands and precatalysts may seem high, they often lead to significantly higher yields, shorter reaction times, and broader substrate scope, ultimately saving time and resources.[4]

Can I run these reactions open to the air?

No. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to rapid deactivation.[5] It is absolutely critical to perform these reactions under a strictly inert atmosphere (Argon or Nitrogen) using properly degassed solvents.[1]

Part 3: Data & Protocols

Table 1: Recommended Starting Conditions for Chloropyridine Suzuki Coupling
ComponentRecommendationRationale & Key Considerations
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available Pd(II) and Pd(0) precatalysts that are effective in generating the active Pd(0) species.[2]
Ligand SPhos or XPhos (Pd:Ligand ratio of 1:2 to 1:2.2)Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination while preventing catalyst deactivation.[2][4]
Base K₃PO₄ (2-3 equivalents)A strong, effective base that minimizes side reactions. Must be finely powdered for best results.[2]
Solvent Anhydrous, degassed 1,4-Dioxane or TolueneGood solvents for dissolving organic substrates and compatible with high temperatures.[3]
Temperature 100-110 °CNecessary to overcome the high activation energy of C-Cl bond cleavage.[1][14]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1][5]
Experimental Protocol: General Procedure for Suzuki Coupling
  • Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Inerting: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the chloropyridine starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Part 4: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for Ar-Cl cluster_base Base Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Cl)L_n Pd0->OxAdd Oxidative Addition (Rate-Limiting Step) Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetal->Product ArCl_in Ar-Cl (Chloropyridine) ArCl_in->OxAdd Boronic_in Ar'-B(OR)₂ (Activated Boronic Acid) Boronic_in->Transmetal Base_out X-B(OR)₂ Ar'B(OH)₂ Ar'B(OH)₂ Ar'B(OH)₃⁻ M⁺ Ar'B(OH)₃⁻ M⁺ Ar'B(OH)₂->Ar'B(OH)₃⁻ M⁺ + Base (e.g., K₃PO₄) Ar'B(OH)₃⁻ M⁺->Boronic_in Activates for Transmetalation Troubleshooting_Workflow Start Low or No Yield Observed Q_Catalyst Is the catalyst system active enough? Start->Q_Catalyst Q_Temp Is the reaction temperature sufficient? Q_Catalyst->Q_Temp No S_Catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Q_Catalyst->S_Catalyst Yes Q_Base Is the base effective? Q_Temp->Q_Base No S_Temp Increase temperature to 80-120 °C. Consider microwave irradiation. Q_Temp->S_Temp Yes Q_Degas Is the system properly degassed? Q_Base->Q_Degas No S_Base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Q_Base->S_Base Yes Q_Side Are side products dominant? Q_Degas->Q_Side No S_Degas Degas solvents thoroughly. Ensure robust inert atmosphere. Q_Degas->S_Degas Yes S_Side Address specific side reactions: - Dehalogenation: Change base/solvent. - Homocoupling: Ensure O₂ exclusion. - Protodeboronation: Use anhydrous conditions or boronic esters. Q_Side->S_Side Yes

References

Improving yield and purity in 3,5-dichloro-2-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An advanced technical support resource designed for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of 3,5-dichloro-2-nitropyridine. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance yield, improve purity, and resolve common experimental challenges.

Introduction to this compound Synthesis

This compound is a key heterocyclic intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a nitro group, provides a versatile scaffold for further chemical transformations. However, the synthesis is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Achieving high yield and purity requires precise control over reaction conditions and a thorough understanding of potential side reactions and purification strategies. This guide addresses the critical aspects of its synthesis, focusing on practical solutions to common laboratory issues.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 3,5-dichloropyridine so challenging, resulting in low yields? A1: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene.[1] The two electron-withdrawing chlorine atoms in 3,5-dichloropyridine further deactivate the ring, making nitration difficult. Consequently, harsh reaction conditions, such as the use of fuming nitric acid in concentrated sulfuric acid at elevated temperatures, are required. These conditions can also lead to product degradation, contributing to lower overall yields.[1][2]

Q2: What are the most common impurities I should expect in my crude product? A2: Typical impurities include unreacted 3,5-dichloropyridine, isomeric byproducts (such as 3,5-dichloro-4-nitropyridine), and potentially dinitrated species, although the latter is less common due to the highly deactivated ring. Side products from degradation or hydrolysis during workup can also be present.[2][3]

Q3: My purification by silica gel chromatography is giving poor separation. What can I do? A3: Poor separation can result from an improper solvent system or interactions with the silica. Start with a non-polar eluent like a hexane/ethyl acetate mixture and gradually increase polarity. A typical starting point is 50% ethyl acetate in hexane.[3][4] If the product streaks or degrades, it may be sensitive to the acidic nature of standard silica gel. Consider using deactivated silica gel (treated with a small amount of triethylamine in the eluent) or switching to a different stationary phase like neutral alumina.

Q4: I'm observing "oiling out" during recrystallization instead of crystal formation. How can I fix this? A4: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point or when the solution is supersaturated with impurities.[4] To resolve this, try using a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly to encourage proper crystal nucleation. If the problem persists, adding a seed crystal of the pure product can initiate crystallization.[4]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Issue 1: Low or No Product Yield
Possible Cause Explanation & Recommended Solution
Incomplete Reaction The highly deactivated 3,5-dichloropyridine ring requires forcing conditions. Solution: 1. Increase Temperature: Carefully raise the reaction temperature, monitoring for decomposition. 2. Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS and extend the time until the starting material is consumed.[1] 3. Stronger Nitrating Agent: Ensure the use of a potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid. The acid mixture should be freshly prepared and cooled before use.[1]
Product Decomposition During Workup The product can be susceptible to hydrolysis or degradation under harsh pH and temperature conditions during quenching and neutralization. Solution: 1. Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat effectively.[2] 2. Avoid Strong Bases: Use a mild base like sodium bicarbonate or sodium carbonate for neutralization instead of strong bases like sodium hydroxide, which can promote hydrolysis of the chloro groups.[3] Maintain a pH of 7-8.[2] 3. Prompt Extraction: Do not let the product sit in the aqueous phase for extended periods. Extract it promptly into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after neutralization.[3]
Sub-optimal Reagent Quality The nitrating agents (nitric acid, sulfuric acid) may be old or have absorbed moisture, reducing their efficacy. Solution: Use fresh, high-purity fuming nitric acid and concentrated sulfuric acid. Ensure all glassware is thoroughly dried before use to maintain anhydrous conditions.
Issue 2: Poor Product Purity
Possible Cause Explanation & Recommended Solution
Presence of Isomeric Byproducts Nitration can potentially occur at the C4 position, leading to the formation of 3,5-dichloro-4-nitropyridine. Solution: While controlling regioselectivity is difficult, purification is key. 1. Column Chromatography: Utilize silica gel chromatography with an optimized eluent system (e.g., gradient of ethyl acetate in hexane) to separate the isomers. Monitor fractions carefully by TLC.[3] 2. Recrystallization: Fractional crystallization may be effective if the isomers have sufficiently different solubilities in a particular solvent system. Isopropanol is a good solvent to screen first.[4]
Over-Nitration Products Although the ring is heavily deactivated, excessive nitrating agent or high temperatures can lead to dinitrated products. Solution: 1. Control Stoichiometry: Use a minimal excess of the nitrating agent (typically 1.1 to 1.5 equivalents).[1] 2. Lower Temperature & Slow Addition: Perform the reaction at the lowest effective temperature and add the nitrating agent dropwise to the substrate solution to avoid localized high concentrations and exotherms.[1]
Unreacted Starting Material Incomplete conversion leaves residual 3,5-dichloropyridine in the crude product. Solution: 1. Drive Reaction to Completion: Refer to solutions for "Incomplete Reaction" under the Low Yield section. 2. Effective Purification: Unreacted starting material is typically less polar than the nitrated product and can be readily separated by silica gel chromatography.[3]

Visualizing the Synthesis and Troubleshooting Workflow

A clear workflow is essential for reproducible synthesis. The following diagrams illustrate the general experimental process and a decision tree for troubleshooting common issues.

General Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Prep Prepare Nitrating Mix (Fuming HNO3 + Conc. H2SO4) Cool to 0°C React Slowly Add Nitrating Mix Maintain Temp < 10°C Prep->React Start Dissolve 3,5-Dichloropyridine in Conc. H2SO4 Cool to 0°C Start->React Heat Warm to Reaction Temp (e.g., 80-100°C) Monitor by TLC/GC React->Heat Quench Pour Reaction onto Ice Heat->Quench Neutralize Neutralize with Na2CO3 soln. to pH 7-8 Quench->Neutralize Isolate Filter Precipitate or Extract with Organic Solvent Neutralize->Isolate Dry Dry Crude Product Isolate->Dry Purify Column Chromatography or Recrystallization Dry->Purify Analyze Analyze Purity (NMR, GC-MS, MP) Purify->Analyze

Caption: General synthesis workflow.

Troubleshooting Decision Tree Start Problem Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? Start->LowPurity CheckTLC_Yield Analyze Crude by TLC/GC: Unreacted Starting Material? LowYield->CheckTLC_Yield CheckTLC_Purity Analyze Crude by TLC/GC: Multiple Spots? LowPurity->CheckTLC_Purity Yes_SM YES CheckTLC_Yield->Yes_SM alot No_SM NO CheckTLC_Yield->No_SM little/none Sol_Incomplete Incomplete Reaction - Increase Temp/Time - Use Fresh Reagents Yes_SM->Sol_Incomplete Sol_Decomp Product Decomposition - Control Quench Temp - Use Mild Base - Prompt Extraction No_SM->Sol_Decomp Yes_Spots YES CheckTLC_Purity->Yes_Spots No_Spots NO (Single Spot but Fails Spec) CheckTLC_Purity->No_Spots Sol_Isomers Isomers/Byproducts - Optimize Chromatography - Attempt Recrystallization Yes_Spots->Sol_Isomers Sol_Residuals Residual Solvents/Reagents - Dry Thoroughly Under Vacuum - Wash Organic Layer Well No_Spots->Sol_Residuals

Caption: Troubleshooting decision tree.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on general principles of pyridine nitration and should be adapted and optimized based on laboratory-specific equipment and safety assessments.

Materials:

  • 3,5-dichloropyridine

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Saturated Sodium Carbonate Solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath (0 to -5 °C), slowly add fuming nitric acid (1.2 equivalents) to concentrated sulfuric acid (5-10 vol equivalents relative to the pyridine) with careful stirring. Allow the mixture to stir for 15 minutes while cooling.[1]

  • Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dichloropyridine (1.0 equivalent) in a portion of the concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Addition: Slowly add the prepared nitrating mixture dropwise to the solution of 3,5-dichloropyridine via the addition funnel. The internal temperature should be carefully maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly add saturated sodium carbonate solution in portions until the pH of the mixture reaches 7-8. Be cautious of foaming. A solid precipitate of the crude product should form.[2]

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold water until the washings are neutral. Alternatively, if a solid does not precipitate, extract the aqueous mixture three times with dichloromethane.

  • Drying: Dry the collected solid under vacuum. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixture). The ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr) of Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their SNAr reactions. Here, we will delve into the intricacies of this powerful reaction, providing in-depth, evidence-based troubleshooting strategies in a user-friendly question-and-answer format. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with a deeper understanding for future synthetic endeavors.

Introduction: The Nuances of SNAr on Nitropyridines

Nucleophilic aromatic substitution on pyridine rings, particularly those activated by a nitro group, is a cornerstone of modern synthetic chemistry, pivotal in the creation of a vast array of pharmaceuticals and functional materials. The electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, renders the system susceptible to nucleophilic attack. This typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount to the success of the reaction.[2][3] However, despite its utility, the reaction is not without its challenges. Low yields can stem from a multitude of factors including suboptimal reaction conditions, side reactions, and issues with starting material stability. This guide will systematically address these common pitfalls.

Core Troubleshooting: A Mechanistic Approach

Q1: My SNAr reaction is sluggish or not proceeding to completion. What are the likely causes and how can I address them?

A stalled or incomplete reaction is a frequent issue. The root cause often lies in insufficient activation of the electrophile or deactivation of the nucleophile. Let's break down the key parameters to investigate.

A1: Key Areas for Investigation

  • Inadequate Nucleophilicity: The strength of your nucleophile is a primary driver of the reaction rate. If your nucleophile is too weak, the initial attack on the nitropyridine ring will be slow or nonexistent.

    • Troubleshooting Protocol:

      • pH Adjustment: For amine nucleophiles, ensure the reaction medium is not overly acidic, which would lead to protonation and deactivation of the amine. The addition of a non-nucleophilic base is often necessary to either deprotonate the nucleophile (in the case of alcohols or thiols) or to scavenge any acid generated during the reaction.[4]

      • Stronger Nucleophile: If possible, consider a more nucleophilic reagent. For instance, secondary amines are generally more nucleophilic than primary amines, and aliphatic amines are more so than aromatic amines.

      • Solvent Effects: Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity. Switching to a polar aprotic solvent can enhance the nucleophile's reactivity.

  • Poor Leaving Group: The facility of the leaving group's departure in the second step of the SNAr mechanism is crucial for product formation.

    • Troubleshooting Protocol:

      • Leaving Group Hierarchy: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[5] If you are using a less reactive leaving group like Br or I, consider synthesizing a substrate with a better leaving group, such as F or Cl.

      • Activation of the Leaving Group: In some specialized cases, additives can be used to enhance the leaving group's ability to depart, although this is less common in standard nitropyridine SNAr.

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate and influencing the nucleophile's reactivity.

    • Troubleshooting Protocol:

      • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can effectively solvate the Meisenheimer complex without strongly solvating the nucleophile.

      • Solubility Issues: Ensure both your nitropyridine substrate and your nucleophile are soluble in the chosen solvent. Poor solubility of the nucleophile will significantly limit its effective concentration. If solubility is an issue, consider a different solvent system or the use of a phase-transfer catalyst for salt-based nucleophiles.

  • Insufficient Thermal Energy: Many SNAr reactions require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex.

    • Troubleshooting Protocol:

      • Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and any potential decomposition of starting materials or products by TLC or LC-MS.

      • Microwave Synthesis: Microwave-assisted synthesis can often accelerate SNAr reactions, leading to higher yields in shorter reaction times.[6]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side reactions are a common cause of low yields. Identifying the nature of the side products is the first step towards mitigating their formation.

A2: Strategies to Enhance Selectivity

  • Reaction with the Solvent: Nucleophilic solvents, such as alcohols or water, can compete with your intended nucleophile, leading to undesired byproducts.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: If your intended nucleophile is not water or an alcohol, ensure your reagents and solvent are anhydrous.

      • Non-Nucleophilic Solvent: Switch to a non-nucleophilic solvent like DMF, DMSO, THF, or toluene.

  • Competing Nucleophilic Attack at Different Positions: While nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability to delocalize the negative charge onto the nitrogen atom, mixtures of isomers can sometimes be obtained.[7]

    • Troubleshooting Protocol:

      • Steric Hindrance: The regioselectivity can sometimes be influenced by steric factors. A bulky nucleophile may preferentially attack the less sterically hindered position.

      • Electronic Effects: The position of the nitro group and other substituents on the ring directs the nucleophilic attack. Ensure your synthetic strategy targets the most electronically favored position.

  • Decomposition of Starting Material or Product: Harsh reaction conditions, such as high temperatures or the use of a very strong base, can lead to the degradation of your starting materials or the desired product.

    • Troubleshooting Protocol:

      • Lower Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

      • Milder Base: If a strong base is being used, consider switching to a milder base. For example, if you are using NaH, you might try K₂CO₃ or triethylamine.

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.

Experimental Protocols

General Protocol for SNAr of 2-Chloro-5-nitropyridine with an Aliphatic Amine

This protocol is a starting point and may require optimization for your specific substrate and nucleophile.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Solvent and Reagents: Dissolve the starting material in anhydrous ethanol (to a concentration of approximately 0.1 M). Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv) to act as a base.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol for SNAr in an Aqueous System

For certain nucleophiles, an aqueous system can be a greener and effective alternative.

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water (to achieve a concentration of approximately 0.2 M).[1]

  • Reagent Addition: Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 2 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Common Solvents for SNAr Reactions on Nitropyridines

SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
Dimethylformamide (DMF)Polar Aprotic36.7153Excellent for dissolving a wide range of substrates and stabilizing the Meisenheimer complex.
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7189Highly polar, can significantly accelerate SNAr reactions. Can be difficult to remove.
Acetonitrile (MeCN)Polar Aprotic37.582Good alternative to DMF and DMSO, easier to remove.
Ethanol (EtOH)Polar Protic24.578Can act as a competing nucleophile. Often used with amine nucleophiles where it can also serve as a mild base.
Water (H₂O)Polar Protic80.1100A green solvent option, particularly effective for reactions with water-soluble nucleophiles.[8]

Table 2: Selection of Bases for SNAr Reactions

BasepKa of Conjugate AcidTypeCommon Applications
Triethylamine (Et₃N)10.75OrganicScavenging acid byproducts, particularly when using amine hydrochlorides.[1]
Diisopropylethylamine (DIPEA)10.7OrganicA non-nucleophilic base, useful when the nucleophile is sensitive to steric hindrance.
Potassium Carbonate (K₂CO₃)10.33InorganicA mild and inexpensive base, often used in DMF or DMSO.
Sodium Hydride (NaH)~35InorganicA strong, non-nucleophilic base used for deprotonating alcohols and thiols. Requires anhydrous conditions.
Potassium Phosphate (K₃PO₄)12.32InorganicAn effective base for SNAr reactions in aqueous media.[8]

Visualizations

Mechanism of SNAr on a Nitropyridine

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Nitropyridine Nitropyridine (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nitropyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Nitropyridine Meisenheimer->Product Elimination of Leaving Group LeavingGroup Leaving Group (X⁻)

Caption: General mechanism of the SNAr reaction on nitropyridines.

Troubleshooting Workflow for Low Yield SNAr

Troubleshooting_Workflow Start Low Yield in SNAr Reaction Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Increase_Temp Increase Temperature Check_Completion->Increase_Temp No Anhydrous_Conditions Ensure Anhydrous Conditions Check_Side_Products->Anhydrous_Conditions Yes Final_Product Optimized Yield Check_Side_Products->Final_Product No Change_Solvent Change to Polar Aprotic Solvent Increase_Temp->Change_Solvent Stronger_Nucleophile Use Stronger Nucleophile / Adjust pH Change_Solvent->Stronger_Nucleophile Better_LG Use Substrate with Better Leaving Group Stronger_Nucleophile->Better_LG Better_LG->Final_Product Milder_Base Use Milder Base Anhydrous_Conditions->Milder_Base Lower_Temp Lower Reaction Temperature Milder_Base->Lower_Temp Non_Nucleophilic_Solvent Use Non-Nucleophilic Solvent Lower_Temp->Non_Nucleophilic_Solvent Non_Nucleophilic_Solvent->Final_Product

Caption: Decision-making workflow for troubleshooting low SNAr yields.

Frequently Asked Questions (FAQs)

Q: Can the nitro group itself act as a leaving group? A: Yes, in some cases, particularly with highly activated systems or with certain nucleophiles, the nitro group can be displaced. This is more common in polynitrated aromatic systems.

Q: My nucleophile is an alcohol. Do I still need a base? A: Yes. To make the alcohol a potent enough nucleophile, it typically needs to be deprotonated to the corresponding alkoxide. A strong base like sodium hydride (NaH) is often used for this purpose in an anhydrous solvent.

Q: I'm seeing my starting material disappear, but no desired product is forming. What could be happening? A: This could be due to the decomposition of your starting material or the formation of an unstable product that degrades under the reaction or work-up conditions. It is also possible that a side product is being formed that is not easily visible by TLC. In this case, analyzing the reaction mixture by LC-MS can be very informative.

Q: How can I monitor the reaction if the product and starting material have very similar Rf values on TLC? A: Try using a different eluent system for your TLC. If that doesn't work, you may need to use other analytical techniques such as GC-MS, LC-MS, or ¹H NMR of aliquots taken from the reaction mixture.

References

Identifying and minimizing byproducts in 3,5-dichloro-2-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-dichloro-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity and yield is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you identify and minimize byproduct formation in your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Q1: My reaction resulted in a low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yield is a common issue stemming from several factors, primarily incomplete reaction or competing side reactions.

  • Probable Cause 1: Incomplete Nitration. The pyridine ring is electron-deficient, and the two chlorine atoms further deactivate it, making nitration challenging compared to benzene.[2][3] If the starting material (3,5-dichloropyridine) remains, your nitrating conditions may be too mild. The reaction relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a stronger acid, typically sulfuric acid.[4]

    • Solution:

      • Increase Sulfuric Acid Concentration: Ensure a sufficient excess of concentrated sulfuric acid or even oleum (fuming sulfuric acid) is used to fully generate the nitronium ion.[5] The H₂SO₄ protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺.[4]

      • Optimize Reaction Time & Temperature: Monitor the reaction by TLC or HPLC. If starting material persists after the standard reaction time, consider a modest increase in temperature (e.g., from 0-5°C to 20-25°C) or extending the reaction duration. However, be cautious, as higher temperatures can promote byproduct formation.[6]

  • Probable Cause 2: Byproduct Formation. The desired product might be forming but is lost during work-up or is part of a complex mixture of byproducts, making isolation difficult. Common side reactions include the formation of isomeric products, over-nitration, and hydrolysis.

    • Solution:

      • Controlled Work-up: The nitration reaction is highly exothermic.[6] Quench the reaction by slowly pouring the acidic mixture onto crushed ice with vigorous stirring. This dissipates heat and precipitates the organic products while minimizing acid-catalyzed hydrolysis or degradation at elevated temperatures.

      • Analyze the Crude Mixture: Before extensive purification, analyze a sample of your crude product using GC-MS or LC-MS to identify the major byproducts.[7][8] Knowing what you are trying to remove will guide your purification strategy.

Q2: I've isolated my product, but it's contaminated with an isomeric dichloronitropyridine. Why does this happen and how can I prevent it?

A2: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution on substituted rings.

  • Causality: While the pyridine nitrogen directs nitration primarily to the 3- and 5-positions, and the existing chloro groups are deactivating, their directing effects can still lead to substitution at other available positions. The nitration of 2,6-dichloropyridine, for instance, yields 2,6-dichloro-3-nitropyridine.[5][9] In your case, starting with 3,5-dichloropyridine, nitration is expected at the 2-, 4-, or 6-positions. The electron-withdrawing nature of the substituents and the protonated pyridine ring under acidic conditions makes the reaction sluggish and can reduce selectivity.

    • Solution:

      • Strict Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0–5 °C). Higher temperatures provide more energy for the reaction to overcome the activation barrier for less-favored isomers, leading to a decrease in regioselectivity.

      • Choice of Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) is the norm. Using alternative nitrating systems, such as dinitrogen pentoxide (N₂O₅), can sometimes offer different selectivity profiles, although these may proceed through different mechanisms like a[10] sigmatropic shift from an N-nitro intermediate.[2][11]

      • Purification: If isomers are unavoidable, separation is key. Recrystallization can be effective if the isomers have sufficiently different solubilities. For stubborn mixtures, silica gel column chromatography is the most reliable method.[12]

Q3: My mass spectrometry analysis shows evidence of dinitro- and trichloro- species. How are these formed?

A3: The presence of these impurities points towards overly harsh reaction conditions or impure starting materials.

  • Probable Cause 1: Over-Nitration. If the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitration can occur on the already nitrated product ring, leading to dichlorodinitropyridine byproducts.[13]

    • Solution: Use a stoichiometric amount or only a slight excess of nitric acid relative to the 3,5-dichloropyridine. Add the nitric acid dropwise to the cooled sulfuric acid/substrate mixture to maintain temperature control and avoid localized areas of high reactant concentration.

  • Probable Cause 2: Impure Starting Material. Your starting 3,5-dichloropyridine may be contaminated with trichloropyridines. Commercial dichloropyridines can contain other isomers or polychlorinated species from their own synthesis.[5] These impurities will undergo nitration alongside your primary starting material.

    • Solution: Always verify the purity of your starting materials via GC or NMR before beginning the reaction. If necessary, purify the 3,5-dichloropyridine by distillation or recrystallization. A process for preparing 3,5-dichloropyridine from 2,3,5-trichloropyridine has been described, highlighting the close relationship between these compounds.[14]

Q4: During work-up, my product seems to "oil out" or I get a lower-than-expected yield of a new compound identified as a pyridone. What is happening?

A4: This indicates hydrolysis, where a chloro-substituent is replaced by a hydroxyl group, which then tautomerizes to the more stable pyridone form.

  • Causality: The electron-deficient nitropyridine ring is susceptible to nucleophilic attack. During an aqueous work-up, especially if the solution is not kept sufficiently cold or if the pH becomes neutral or basic while still warm, water or hydroxide ions can displace a chloride ion to form a chloronitropyridone. For example, 3,5-dichloro-2-pyridone can be synthesized via chlorination, and similar structures can form as byproducts.[15]

    • Solution:

      • Cold Quench: Always quench the reaction mixture in a large volume of ice/water to keep the temperature near 0°C.

      • Maintain Acidity: Perform the initial filtration and washing of the crude product while the solution is still acidic. This keeps the pyridine nitrogen protonated and less susceptible to nucleophilic attack.

      • Extraction vs. Filtration: If the product is soluble, instead of filtering, you can dilute the quenched mixture with water and extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). This quickly moves the product from the aqueous acidic phase to the organic phase, minimizing contact time and the risk of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal ratio of nitric acid to sulfuric acid for this nitration? A1: There is no universal ratio, as it depends on the concentration of the acids used. A common starting point is to use concentrated sulfuric acid as the solvent and add 1.0 to 1.2 molar equivalents of concentrated nitric acid. The key role of sulfuric acid is to act as a catalyst and a dehydrating agent to generate the nitronium ion (NO₂⁺), which is the active electrophile.[4] For a deactivated substrate like 3,5-dichloropyridine, using fuming sulfuric acid (oleum) can increase the reaction rate, but may also increase the risk of over-nitration and oxidation.[5]

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a silica gel plate and a mobile phase such as a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The product, being more polar due to the nitro group, should have a lower Rf value than the starting 3,5-dichloropyridine. The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[8]

Q3: What are the best analytical techniques to identify and quantify byproducts? A3: A combination of techniques provides the most comprehensive analysis:[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts like isomers and residual starting materials. The mass spectrum provides the molecular weight and fragmentation pattern, which aids in structural identification.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of your product and the percentage of each byproduct.[7] A validated method with a reference standard is required for accurate quantification, following principles outlined in ICH guidelines.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and for elucidating the structures of any major, isolated byproducts.

Q4: Can you recommend a robust purification strategy for the crude product? A4: The best strategy depends on the impurities present.

  • Recrystallization: This is the most common and efficient method for removing minor impurities. Isopropanol or ethanol are often good solvent choices.[12] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

  • Silica Gel Column Chromatography: If recrystallization fails to remove isomeric or other closely related byproducts, column chromatography is necessary. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[12]

  • Steam Distillation: For removing non-volatile impurities, steam distillation can be a viable option for purifying the final product.[17]

Data & Protocols
Table 1: Summary of Potential Byproducts and Mitigation Strategies
Byproduct NameProbable CausePrevention & Minimization Strategy
Isomeric Dichloronitropyridines Kinetic vs. thermodynamic control, high temperature.Maintain low reaction temperature (0-5°C); ensure slow, controlled addition of nitrating agent.
Dichlorodinitropyridines Excess nitrating agent, high temperature.Use stoichiometric or slight excess of HNO₃; maintain strict temperature control.[13]
Chloronitropyridones Hydrolysis during aqueous work-up.Quench reaction on ice; keep mixture cold and acidic during filtration/extraction.
Polychloronitropyridines Impurities in starting 3,5-dichloropyridine.Analyze purity of starting material before use; purify if necessary.[5][14]
Degradation Products (tar) High temperatures, prolonged reaction times.Do not exceed recommended reaction temperature or time; monitor reaction closely.
Protocol 1: General Experimental Procedure for Nitration
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3,5-dichloropyridine. Cool the flask in an ice-salt bath to 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid") in the dropping funnel. Add the mixed acid dropwise to the cooled pyridine solution over 30-60 minutes, maintaining the internal temperature between 0-5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum. The crude solid can then be purified by recrystallization or column chromatography.

Protocol 2: Starting Point for HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Sample Prep: Dissolve a small amount of crude material in acetonitrile.

Visual Diagrams

Reaction & Byproduct Pathway

G sub 3,5-Dichloropyridine (Starting Material) reagents + HNO₃ / H₂SO₄ (Mixed Acid) sub->reagents prod This compound (Desired Product) reagents->prod Main Pathway iso Isomeric Byproducts (e.g., 3,5-Dichloro-4-nitropyridine) reagents->iso Side Reaction (High Temp) over Over-nitration (Dichlorodinitropyridine) prod->over Excess HNO₃ High Temp hydro Hydrolysis Product (5-Chloro-2-nitro-3-pyridone) prod->hydro Aqueous Work-up (Heat/Base)

Caption: Key reaction pathways in the nitration of 3,5-dichloropyridine.

Troubleshooting Workflow

G start Problem: Low Yield or Impure Product check_tlc Analyze Crude by TLC/HPLC start->check_tlc sm_present Starting Material (SM) Present? check_tlc->sm_present sm_yes Incomplete Reaction sm_present->sm_yes Yes sm_no Reaction Complete sm_present->sm_no No sol_sm Solution: - Increase reaction time - Increase H₂SO₄ conc. - Modestly increase temp sm_yes->sol_sm byproducts Major Byproducts Detected? sm_no->byproducts byproducts_yes Side Reactions Dominate byproducts->byproducts_yes Yes byproducts_no Purification Issue byproducts->byproducts_no No sol_byproducts Solution: - Lower temperature - Control stoichiometry - Check SM purity byproducts_yes->sol_byproducts sol_purify Solution: - Optimize recrystallization - Use column chromatography byproducts_no->sol_purify

References

Technical Support Center: Managing Regioselectivity in Reactions with 3,5-Dichloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3,5-dichloro-2-nitropyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter in controlling regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. Our goal is to equip you with the expert knowledge and practical insights necessary to achieve your desired synthetic outcomes.

The Fundamentals of Reactivity in this compound

This compound is a valuable building block in medicinal chemistry due to its two reactive chlorine atoms, which can be sequentially displaced by various nucleophiles. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C2 position. This activation facilitates the displacement of the chloro substituents. However, the key challenge lies in controlling which chlorine atom is replaced, a concept known as regioselectivity.

The regioselectivity of SNAr reactions on this substrate is primarily governed by the stability of the Meisenheimer complex, a resonance-stabilized intermediate formed during the reaction.[1] The position of nucleophilic attack (either C3 or C5) determines the stability of this intermediate, which in turn dictates the major product.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 3-substituted and 5-substituted products?

A1: Obtaining a mixture of isomers is a common issue and is often a result of the competing reaction pathways for nucleophilic attack at the C3 and C5 positions. The electronic environment of this compound makes both chlorine atoms susceptible to substitution. The nitro group at C2 strongly activates the ortho (C3) and para (C5) positions. The final product ratio is a delicate balance of several factors, including the nature of the nucleophile, solvent, temperature, and reaction time.

Q2: Which position, C3 or C5, is generally more reactive towards nucleophiles?

A2: The relative reactivity of the C3 and C5 positions is not straightforward and depends heavily on the interplay of electronic and steric effects. The nitro group at C2 exerts a strong electron-withdrawing inductive effect, which tends to make the closer C3 position more electron-deficient and thus more susceptible to nucleophilic attack.[2] However, the resonance stabilization of the Meisenheimer intermediate also plays a crucial role. Attack at the C5 (para) position often leads to a more stable intermediate where the negative charge can be delocalized onto the nitro group.[3] Therefore, predicting the major product requires careful consideration of the specific reaction conditions.

Q3: How does the nature of the nucleophile influence regioselectivity?

A3: The nucleophile is a critical determinant of regioselectivity.

  • "Hard" vs. "Soft" Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) tend to favor attack at the more electron-deficient C3 position, which is more influenced by the inductive effect of the nitro group. Softer nucleophiles (e.g., thiols) may show a preference for the C5 position, influenced more by the orbital coefficients of the LUMO.

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered C5 position. The C3 position is flanked by the nitro group at C2 and the chlorine at C5, creating a more crowded environment.

Q4: Can I use computational tools to predict the regioselectivity of my reaction?

A4: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to determine the relative stabilities of the isomeric Meisenheimer intermediates or the transition states leading to them.[4] By comparing the activation energies for the C3 and C5 attack pathways, you can often predict the major product with reasonable accuracy.[5] Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can also provide insights, as the nucleophile will preferentially attack the atom with the largest LUMO coefficient.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of substituted 2-nitropyridines from this compound.

Issue 1: Poor or No Regioselectivity Observed
Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent Choice Switch to a non-polar, aprotic solvent like toluene or dioxane.Non-polar solvents can favor specific transition states. For instance, with alkoxide nucleophiles, non-polar solvents can promote coordination of the metal counter-ion to the nitro group, favoring ortho (C3) substitution.[7]
Reaction Temperature is Too High Run the reaction at a lower temperature (e.g., 0 °C or room temperature).Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored isomer, leading to a loss of selectivity. Kinetically controlled conditions (lower temperature) often favor the formation of a single isomer.[2]
Incorrect Base For amine nucleophiles, use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine.A strong, unhindered base might compete with the primary nucleophile, leading to side reactions and a complex product mixture.
Issue 2: Low Yield of the Desired Isomer
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Activation If subsequent reactions are planned, consider if the first substitution deactivates the ring for a second substitution.The introduction of an electron-donating group can reduce the electrophilicity of the pyridine ring, making subsequent substitutions more difficult.[8]
Side Reactions For amine nucleophiles, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Amines can be susceptible to oxidation, which can lead to the formation of colored impurities and a lower yield of the desired product.
Decomposition of Starting Material Add the nucleophile slowly to the solution of this compound, especially for highly exothermic reactions.Rapid addition of a strong nucleophile can lead to localized heating and potential decomposition of the starting material or product.[9]
Issue 3: Difficulty in Separating Isomers
Potential Cause Troubleshooting Steps Scientific Rationale
Similar Polarity of Isomers Optimize column chromatography conditions (e.g., try different solvent systems, use a high-performance column). Consider recrystallization from a suitable solvent system.Isomers with similar structures often have very close polarities, making them difficult to separate. A systematic approach to purification is necessary.
Isomerization During Workup or Purification Avoid strongly acidic or basic conditions during the workup. Analyze the crude reaction mixture by 1H NMR to determine the initial isomeric ratio.In some cases, the product mixture may be stable under the reaction conditions but can isomerize during subsequent processing.

Experimental Protocols & Workflows

Protocol 1: Regioselective Synthesis of 3-Amino-5-chloro-2-nitropyridine

This protocol favors the substitution at the C3 position using a primary amine.

Materials:

  • This compound

  • Ammonia (aqueous or in a solvent like isopropanol)

  • Suitable pressure vessel

  • Solvent (e.g., isopropanol)

  • Standard laboratory glassware

Procedure:

  • In a pressure-rated vessel, dissolve this compound in isopropanol.

  • Add an excess of an aqueous or alcoholic solution of ammonia.

  • Seal the vessel and stir the mixture at a controlled temperature (e.g., 50-100°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully vent the vessel.

  • Remove the solvent and excess ammonia under reduced pressure.

  • Perform an aqueous workup and purify the product by recrystallization or column chromatography.

Workflow for Optimizing Regioselectivity

G cluster_start Initial Reaction Setup cluster_conditions Reaction Parameter Screening cluster_analysis Analysis & Optimization cluster_scaleup Scale-Up start Define Target Isomer (C3 or C5 substitution) nucleophile Select Nucleophile (Hard/Soft, Bulky/Small) start->nucleophile solvent Choose Solvent (Polar/Non-polar, Aprotic/Protic) nucleophile->solvent temperature Set Temperature (Low for kinetic, High for thermodynamic) solvent->temperature run_reaction Perform Small-Scale Reaction temperature->run_reaction analyze Analyze Isomeric Ratio (NMR, LC-MS) run_reaction->analyze optimize Optimize Conditions analyze->optimize Isomer ratio not ideal scaleup Scale-Up Optimized Reaction analyze->scaleup Desired selectivity achieved optimize->run_reaction purify Purify Final Product scaleup->purify

Caption: A systematic workflow for optimizing the regioselectivity of SNAr reactions.

Mechanistic Insights

The regioselectivity in the reaction of this compound is a classic example of kinetic versus thermodynamic control in organic synthesis. The following diagram illustrates the competing pathways for nucleophilic attack.

G reactant This compound + Nu⁻ intermediate_c3 Meisenheimer Complex (Attack at C3) reactant->intermediate_c3 k_C3 intermediate_c5 Meisenheimer Complex (Attack at C5) reactant->intermediate_c5 k_C5 product_c3 3-Nu-5-chloro-2-nitropyridine intermediate_c3->product_c3 -Cl⁻ kinetic Kinetic Product (Often C3) intermediate_c3->kinetic product_c5 5-Nu-3-chloro-2-nitropyridine intermediate_c5->product_c5 -Cl⁻ thermodynamic Thermodynamic Product (Often C5) intermediate_c5->thermodynamic

Caption: Competing reaction pathways for nucleophilic substitution on this compound.

The relative rates of formation of the Meisenheimer complexes (kC3 and kC5) determine the product distribution under kinetic control. The more stable intermediate will lead to the thermodynamic product.

References

How to avoid decomposition during purification of nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Decomposition and Maximizing Purity

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of decomposition during the purification of nitropyridines. As Senior Application Scientists, we understand that the stability of these compounds is paramount for successful synthesis and downstream applications. This document is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My nitropyridine is decomposing on a silica gel column. What is happening and what should I do?

Q1: I'm observing streaking, new spots on my TLC, and low recovery after silica gel column chromatography. Why is my compound degrading?

A1: This is a very common issue rooted in the chemical nature of both your compound and the stationary phase. Silica gel (SiO₂) is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] This acidity can catalyze the degradation of sensitive molecules, including certain nitropyridines. The pyridine nitrogen is basic and can interact strongly with the acidic silica, while the electron-withdrawing nitro group can make the compound susceptible to nucleophilic attack by water or other polar molecules present in the solvent system, a reaction potentially catalyzed by the acidic surface.

Troubleshooting Workflow:

  • Assess Sensitivity: First, determine if your compound is indeed acid-sensitive. A simple test is to spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears at the baseline or the original spot has diminished, acid-catalyzed decomposition is likely occurring.

  • Modify the Stationary Phase:

    • Use Neutralized Silica: Pre-treat the silica gel by preparing the slurry in your eluent containing 0.5-1% triethylamine or ammonia. This base will neutralize the acidic sites on the silica surface, preventing decomposition.

    • Switch to Alumina (Al₂O₃): Alumina is a viable alternative and is available in acidic, neutral, and basic grades.[3] For most nitropyridines, neutral alumina is the best starting point as it lacks the acidic sites of silica and the strong basicity of basic alumina, which could cause other degradation pathways.[2][3]

  • Change Purification Method: If chromatography remains problematic, consider non-chromatographic methods like recrystallization for solid compounds.[4][5]

Decision Workflow for Chromatography Issues

chromatography_troubleshooting start Decomposition observed on Silica Gel Column? option_1 Switch Stationary Phase start->option_1 option_2 Modify Mobile Phase start->option_2 option_3 Change Purification Method start->option_3 alumina Use Neutral or Basic Alumina option_1->alumina buffer Add 0.5-1% Triethylamine to Eluent option_2->buffer recrystallize Perform Recrystallization option_3->recrystallize purification_workflow crude Crude Nitropyridine Product workup Gentle Aqueous Workup (Protocol 2) crude->workup extract Extraction with Organic Solvent workup->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify_choice Purification Method? concentrate->purify_choice column Column Chromatography (Protocol 1) purify_choice->column Liquid or Oily Solid recrystallize Recrystallization purify_choice->recrystallize Crystalline Solid analysis Purity Analysis (NMR, TLC, LC-MS) column->analysis recrystallize->analysis store Store under Inert Gas, Cold and Dark analysis->store

References

Introduction: The Challenge of Scale with 3,5-Dichloro-2-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to scaling up reactions involving 3,5-dichloro-2-nitropyridine. As Senior Application Scientists, we synthesize our field-proven insights with established chemical principles to help you navigate the complexities of moving from the bench to production.

This compound is a highly valuable building block in medicinal and agricultural chemistry, prized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1] The pyridine ring, inherently electron-deficient, is further activated by a potent electron-withdrawing nitro group positioned ortho to the C2 chlorine. This electronic arrangement makes the C2 position exceptionally susceptible to nucleophilic attack, providing a reliable handle for molecular elaboration.

However, the very features that make this molecule attractive at the lab scale present significant challenges during scale-up. Reactions that are manageable in a 1 L flask can become hazardous and inefficient in a 1000 L reactor without a thorough understanding of process engineering principles. The transition is not linear; issues of heat transfer, mass transport (mixing), and safety do not scale proportionally with volume.[2] This guide is structured to address these challenges head-on, providing both the "how" and the "why" to ensure your scale-up process is safe, efficient, and successful.

Part 1: Safety First - Handling this compound at Scale

Before any process considerations, safety is paramount. This compound and related compounds are classified as hazardous.

Q1: What are the primary hazards associated with this compound?

A1: According to safety data sheets, this class of compounds presents several hazards. This compound is toxic if swallowed, inhaled, or in contact with skin, and it causes serious skin and eye irritation.[3][4][5] Chronic exposure effects are not well-documented, warranting a cautious approach.[5] During thermal decomposition, it can release toxic vapors, including nitrogen oxides and hydrogen chloride.[6][7]

Q2: What engineering controls and Personal Protective Equipment (PPE) are mandatory for handling kilogram quantities?

A2: When moving beyond bench scale, reliance on fume hoods alone is insufficient. The following controls are essential:

  • Engineering Controls:

    • Closed-System Transfers: Use closed-system transfer equipment for charging the reactor with the solid reactant to prevent dust and vapor release.

    • Local Exhaust Ventilation: Ensure all potential points of release (e.g., manways, sampling ports) are equipped with local exhaust ventilation.[3]

    • Containment: Operations should be conducted in a well-ventilated area, and for highly sensitive operations, a glovebox or other containment solution may be necessary.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A NIOSH or European Standard EN 149 approved respirator is necessary, especially during charging and sampling.[6]

    • Hand Protection: Wear compatible, chemical-resistant gloves.[8]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

    • Body Protection: Use impervious clothing or a chemical-resistant suit to prevent skin contact.[9]

    • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[9]

Part 2: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common strategic questions that arise during the planning phase of a scale-up campaign.

Q3: My SNAr reaction works well on the bench. What is the single most critical factor to consider for scale-up?

A3: The single most critical factor is heat management . SNAr reactions with potent nucleophiles (like amines) on activated substrates like this compound are often highly exothermic.[10] The ability to remove heat is governed by the surface area of the reactor, while the amount of heat generated is proportional to the volume. As you scale up, the surface-area-to-volume ratio decreases dramatically. A reaction that causes a mild 10 °C temperature rise in a round-bottom flask could lead to a dangerous thermal runaway in a large reactor.[11]

Actionable Advice: Before any scale-up, a reaction calorimetry study (e.g., using an RC1 calorimeter) is essential to determine the total heat of reaction, the maximum heat release rate, and the adiabatic temperature rise. This data is non-negotiable for safe process design.[11]

Q4: How does the choice of solvent impact a large-scale reaction?

A4: Solvent choice extends beyond just dissolving reactants. At scale, you must consider:

  • Thermal Properties: The solvent's heat capacity and boiling point are critical for controlling the reaction temperature. A higher boiling point solvent can offer a wider operating window, but may be harder to remove later.

  • Safety: Flashpoint and toxicity become major concerns. Avoid low-flashpoint solvents where possible.

  • Work-up & Recovery: The solvent must be easily separated from the product. Consider its solubility in water for extractions and its boiling point for distillations. Is it easily recyclable?

  • Cost: Solvent cost can be a significant driver of the overall process economics at scale.

Solvent ParameterLab Scale ConsiderationPlant Scale Consideration
Boiling Point Convenient for reflux conditions.Affects reactor pressure, utility requirements (heating/cooling), and ease of removal.
Solubility Ensures a homogeneous reaction.Prevents product precipitation on reactor walls, which impedes heat transfer and can cause blockages.
Safety (Flashpoint) Managed by fume hood.Critical for plant safety classification and equipment design (e.g., explosion-proof).
Cost & Recovery Often negligible.A major economic factor; recyclability is key.

Q5: Which analytical techniques are best for in-process monitoring at scale?

A5: While TLC is useful on the bench, it is not practical for monitoring large, enclosed reactors. The preferred methods are HPLC and GC.[12]

  • High-Performance Liquid Chromatography (HPLC): The most common and robust method. It can quantify the disappearance of starting material and the appearance of the product and byproducts with high accuracy.[12]

  • Gas Chromatography (GC): Suitable if the components are volatile and thermally stable. It can be very fast and provide excellent resolution.[12]

  • In-situ Spectroscopy (FTIR, Raman): These process analytical technologies (PAT) are more advanced and can provide real-time data without sampling, but require significant initial investment and model development.

Part 3: Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during scale-up.

Issue 1: Low Yield or Stalled Reaction at Scale

Q6: My reaction yield dropped from 95% at 100g scale to 60% at 10kg scale. What happened?

A6: This is a classic scale-up problem, often rooted in inadequate mixing.[13] In a large reactor, the time it takes to achieve homogeneity (blend time) is much longer. If your reaction is fast, it can start reacting in localized areas of high concentration before the reagents are fully dispersed. This leads to the formation of impurities and consumption of starting material in non-productive ways.

The Underlying Principle: The outcome of many reactions is determined by the competition between the rate of mixing and the rate of reaction.[14] If the reaction rate is faster than the mixing rate, the reaction is "mixing-sensitive," and performance will suffer upon scale-up.

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting logic for addressing low yield upon scale-up.

Issue 2: Impurity Profile Worsens at Scale

Q7: I'm seeing new, significant impurities at the larger scale, including what appears to be a di-substituted product. Why?

A7: This is another common consequence of poor mixing and heat transfer.

  • Cause 1: Localized Hot Spots: Poor heat removal can cause the internal temperature to rise in certain areas of the reactor.[14] This higher temperature can provide the activation energy for side reactions that were negligible at the controlled bench temperature.

  • Cause 2: Localized High Concentration: If the nucleophile is not dispersed quickly, pockets of high concentration can form. This can favor secondary reactions, such as the less-reactive chlorine at the C5 position being substituted, leading to di-substituted impurities.

Solutions:

  • Improve Heat Transfer: Ensure the reactor jacket is clean and the heat transfer fluid is flowing at the optimal rate. Verify that the overall heat transfer coefficient (U) of your system is adequate for the measured reaction exotherm.[11]

  • Dilution: Running the reaction at a lower concentration can help buffer the exotherm and slow the reaction rate relative to the mixing rate, though this impacts throughput.

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the most reactive component slowly over time (semi-batch). This keeps the instantaneous concentration of the limiting reagent low and allows the cooling system to keep up with the heat generation. This is the most common and effective strategy for controlling exotherms and impurities at scale.

Issue 3: Work-up and Purification Challenges

Q8: My product oiled out during the aqueous quench, and now I have a purification nightmare. How can I prevent this?

A8: "Oiling out" is a common problem when a crude product has a melting point lower than the temperature of the work-up or when impurities act as a eutectic. Recrystallization, a primary purification method, can be difficult to execute at scale if the conditions are not well-defined.[15]

Protocol: Developing a Scalable Recrystallization

  • Solvent Screening (Lab Scale):

    • Identify a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.

    • Use a binary solvent system (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune solubility.

  • Determine Metastable Zone Width (MSZW):

    • Using a turbidity probe, slowly cool a saturated solution and record the temperature at which nucleation (cloud point) begins. Reheat until the solution is clear again. The difference is the MSZW.

    • A wider MSZW is harder to control and may require seeding.

  • Seeding Strategy:

    • Cool the batch solution to a temperature within the metastable zone.

    • Add a small amount (0.1-1.0% by weight) of pure, crystalline product (seed).

    • Hold at this temperature to allow for controlled crystal growth before continuing the cooling profile.

  • Controlled Cooling:

    • Avoid "crash cooling" by dropping the solution into an ice bath. Implement a slow, linear cooling ramp (e.g., 10-20 °C per hour) to promote the growth of large, pure crystals rather than the rapid precipitation of fine, impure particles.

SNAr Reaction & Scale-Up Workflow

Caption: A generalized workflow for scaling up an SNAr reaction.

References

Technical Support Center: Strategic Removal of Palladium Catalysts from Pyridine-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to a persistent challenge in process chemistry and drug development: the effective removal of residual palladium from reaction mixtures containing pyridine or other nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and require robust, field-proven solutions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification processes effectively.

The Core Challenge: Pyridine's Affinity for Palladium

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[1] However, when your substrate or product contains a pyridine ring, the purification process can become a significant bottleneck. The lone pair of electrons on the pyridine's nitrogen atom acts as a potent Lewis base, readily coordinating with the palladium catalyst.[2] This coordination can lead to the formation of stable, soluble palladium-pyridine complexes that are challenging to remove using standard purification techniques like simple filtration or crystallization.[2] These residual palladium levels are not just a matter of product purity; they are a critical regulatory concern, with strict limits imposed by bodies like the International Council for Harmonisation (ICH).[1][3]

Frequently Asked Questions (FAQs)

This section addresses the most common questions we receive regarding palladium removal in the presence of pyridine.

Q1: Why is it so difficult to remove palladium from my pyridine-containing reaction?

The primary difficulty lies in the strong coordination between the pyridine nitrogen and the palladium center.[2] This interaction forms stable complexes that can keep the palladium species solubilized in the organic phase, making it co-purify with your desired product. This is in contrast to many reactions where palladium might precipitate as palladium black, which is more easily filtered.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the ICH have established stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day .[1] This often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[4]

Q3: What are the most common methods for removing palladium in these challenging cases?

The most effective strategies involve methods that can break the palladium-pyridine coordination or employ a scavenger with a higher affinity for palladium than pyridine. The primary methods include:

  • Adsorption: Using solid-supported materials that bind to palladium.[1]

  • Scavenging: Employing molecules with a high affinity for palladium to form an easily separable complex.[1]

  • Crystallization: Purifying the product through crystallization, sometimes with additives to help sequester the palladium in the mother liquor.

  • Aqueous Washes: Using aqueous solutions of chelating agents to extract the palladium.[2]

Q4: What are palladium scavengers and how do they work?

Palladium scavengers are solid-supported reagents, often based on silica or polymers, that are functionalized with groups having a high affinity for palladium.[1] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective.[1] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1]

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during palladium removal from pyridine-containing reaction mixtures.

Issue Potential Cause Troubleshooting Steps & Solutions
High residual palladium after initial purification (e.g., filtration, crystallization). Strong coordination of palladium to the pyridine-containing product, keeping it in solution.1. Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger. Thiol-functionalized silica or TMT-based resins are excellent starting points.[1] 2. Optimize Scavenging Conditions: Experiment with scavenger loading (start with 5-10 wt% relative to the crude product), temperature (ambient to 40-60°C), and contact time (2-18 hours). 3. Consider an Aqueous Wash: An aqueous wash with a solution of N-acetylcysteine or sodium thiosulfate can be effective at extracting palladium.[1][5]
Significant product loss during scavenging. The scavenger is non-selectively adsorbing your product. This can be an issue with activated carbon.1. Switch to a More Selective Scavenger: Use a functionalized silica or polymer-based scavenger, which tends to be more selective than activated carbon.[6] 2. Reduce Scavenger Loading: Use the minimum amount of scavenger necessary for effective palladium removal. 3. Wash the Scavenger: After filtration, wash the scavenger cake with a fresh portion of the solvent to recover any adsorbed product.
Inconsistent palladium removal from batch to batch. Variability in the final oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) or incomplete reaction leading to different palladium complexes.1. Standardize the Work-up: Ensure a consistent work-up procedure before scavenging to have a more uniform palladium species. 2. Use a Broad-Spectrum Scavenger: Some scavengers have a broader affinity for different palladium oxidation states. TMT-based scavengers are often effective in this regard.[1] 3. Consider a Pre-treatment Step: A mild oxidative (e.g., air sparging) or reductive (e.g., addition of a mild reducing agent) step before scavenging can sometimes convert the palladium to a single, more easily scavenged species.
Scavenger appears ineffective. The palladium-pyridine complex is particularly stable, or the scavenger is not compatible with the solvent system.1. Screen a Panel of Scavengers: Test a small library of scavengers with different functional groups (thiol, thiourea, amine, TMT) to find the most effective one for your system. 2. Solvent Consideration: Ensure the chosen scavenger is compatible with your solvent system. Some scavengers may swell or have reduced efficacy in certain solvents.[1] 3. Increase Temperature: Carefully increasing the temperature during scavenging can sometimes enhance the kinetics of palladium binding to the scavenger.

Visualizing Your Palladium Removal Strategy

A logical approach to selecting the appropriate palladium removal technique is crucial for efficiency and success.

Palladium_Removal_Workflow Decision Tree for Palladium Removal in Pyridine-Containing Mixtures start Initial Crude Reaction Mixture (>10 ppm Pd) scavenger_screen Perform Scavenger Screen (Thiol, Thiourea, TMT, etc.) start->scavenger_screen Primary Strategy aq_wash Aqueous Wash (N-acetylcysteine or Na2S2O3) start->aq_wash Alternative/Complementary activated_carbon Activated Carbon Treatment start->activated_carbon Cost-Effective Option crystallization Crystallization (with or without additive) start->crystallization If Product is Crystalline decision1 Is Pd Level < 10 ppm? scavenger_screen->decision1 aq_wash->decision1 decision2 Is Product Loss Acceptable? activated_carbon->decision2 crystallization->decision1 success Product Meets Specification (<10 ppm Pd) decision1->success Yes failure Further Optimization Required decision1->failure No decision2->decision1 Yes decision2->failure No

Caption: Decision tree for selecting a palladium removal method.

Experimental Protocols

Here are detailed, step-by-step methodologies for key palladium removal techniques.

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)

This protocol is a general guideline. The optimal scavenger, loading, temperature, and time should be determined experimentally.

  • Dissolution: Dissolve the crude, pyridine-containing product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, QuadraSil™ MP). A typical starting point is 5-10 wt% of the scavenger relative to the mass of the crude product.

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 2 to 18 hours. Monitor the palladium concentration in the solution over time if possible.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.

Protocol 2: Palladium Removal Using an Aqueous Wash with N-acetylcysteine

This method is particularly useful when the palladium is in a more soluble, cationic form.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Toluene, Ethyl Acetate).

  • Prepare Aqueous Solution: Prepare an aqueous solution of N-acetylcysteine (e.g., 10-20% w/v).

  • Extraction: Add the aqueous N-acetylcysteine solution to the organic solution of your product. Stir the biphasic mixture vigorously for 1-4 hours at a suitable temperature (e.g., 25-50°C).

  • Phase Separation: Separate the aqueous and organic layers.

  • Back Extraction (Optional): Wash the organic layer with water or brine to remove any residual N-acetylcysteine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the final product.

Scavenging_Workflow General Workflow for Palladium Scavenging start Crude Product in Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir at Optimized Temperature and Time add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Filter Cake with Fresh Solvent filter->wash concentrate Combine Filtrate and Washings, Concentrate wash->concentrate product Purified Product concentrate->product

Caption: General workflow for palladium removal using a solid-supported scavenger.

Concluding Remarks

The removal of palladium from pyridine-containing reaction mixtures is a multifaceted challenge that requires a thoughtful and systematic approach. Understanding the fundamental coordination chemistry at play is the first step toward developing an effective purification strategy. While solid-supported scavengers offer a robust and often highly effective solution, it is crucial to screen different options and optimize the conditions for your specific system. By combining the knowledge of the underlying chemistry with the practical troubleshooting and protocols outlined in this guide, you will be well-equipped to tackle this common yet critical purification task in your research and development endeavors.

References

Technical Support Center: Strategies for Mitigating Poor Reactant Solubility in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in heterocyclic chemistry: the poor solubility of reactants in pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter solubility hurdles that can impede reaction rates, lower yields, and complicate product purification.

Here, we move beyond simple solvent tables to provide a diagnostic, solutions-oriented framework. We will explore the underlying causes of poor solubility and offer a tiered approach to troubleshooting, from straightforward adjustments in reaction conditions to advanced methodologies like ionic liquids and phase transfer catalysis.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries regarding solubility issues.

Q1: My starting materials are not fully dissolved in the reaction solvent. What is the first and simplest troubleshooting step?

A1: The most immediate step is to gently increase the reaction temperature. Solubility is often temperature-dependent, and moderate heating can be sufficient to achieve a homogeneous solution without degrading sensitive reactants.[1] If heating is ineffective or not viable, introducing a co-solvent is the next logical step. A small amount of a more effective solubilizing agent can often bring recalcitrant materials into the solution phase.

Q2: I've observed that my reaction is sluggish and gives low yields, which I suspect is due to poor solubility. Can simply adding more solvent solve this?

A2: While increasing the solvent volume can dissolve more solute, it often leads to other issues. Extreme dilution can significantly slow down reaction kinetics, requiring much longer reaction times or higher temperatures to achieve completion. It also increases the cost of solvent and the energy required for post-reaction workup and solvent removal. This approach should be considered a last resort after other methods have been explored.

Q3: Can changing the catalyst also help resolve solubility problems?

A3: While a catalyst's primary role is to lower the activation energy of a reaction, certain catalytic systems can profoundly influence the reaction environment. For instance, some modern protocols utilize catalysts that also function as the solvent, such as pyridinium-based ionic liquids, which create a unique reaction medium capable of dissolving a wide range of reactants.[2][3] Additionally, heterogeneous catalysts can provide a surface for the reaction to occur, sometimes bypassing the need for complete dissolution in the bulk solvent.[4]

Q4: My reactants are only soluble in a non-polar solvent, but one of my key reagents is an inorganic salt. How can I make this reaction work?

A4: This is a classic challenge of phase incompatibility. The ideal solution is Phase Transfer Catalysis (PTC). A phase transfer catalyst, typically a quaternary ammonium salt, transports the inorganic anion (e.g., from an aqueous phase or solid surface) into the organic phase where the other reactant is dissolved.[5][6] This allows the reaction to proceed efficiently at the interface or within the bulk organic phase.

In-Depth Troubleshooting Guide

When initial fixes are insufficient, a more systematic approach is required. This guide helps diagnose the problem and select an appropriate solution.

Initial Diagnosis: Identifying the Solubility Bottleneck

The first step is to identify which component of your reaction mixture is the least soluble under the chosen conditions. This is often the aldehyde in a Hantzsch synthesis or a complex dicarbonyl compound in a Guareschi-Thorpe reaction.[7][8] Once the problematic reactant is identified, you can select a targeted strategy.

Strategy 1: Modification of the Reaction Medium

If one or more reactants exhibit poor solubility in standard solvents like ethanol or methanol, modifying the solvent system is the most direct approach.

  • Co-Solvent Systems: The use of a co-solvent can dramatically alter the polarity and solvating power of the reaction medium. For reactants that are large or non-polar, adding a co-solvent like toluene, dioxane, or dimethylformamide (DMF) to a primary solvent like ethanol can enhance solubility.

  • Alternative Solvents: In some cases, a complete change of solvent is necessary. Greener options like glycerol or even water ("on-water" synthesis) have proven surprisingly effective for certain pyridine syntheses, even with poorly soluble reactants.[9][10] The hydrophobic effect in water can sometimes drive reactants together, accelerating the reaction.[10]

Table 1: Properties of Common and Alternative Solvents for Pyridine Synthesis

SolventDielectric Constant (20°C)Boiling Point (°C)Key Characteristics
Ethanol24.5578.4Standard protic solvent for Hantzsch synthesis.[9]
Methanol32.7064.7Similar to ethanol, higher polarity.
Water80.10100.0Excellent "green" solvent; promotes "on-water" catalysis.[10]
Toluene2.38110.6Good for non-polar reactants; can form azeotropes to remove water.
Dioxane2.21101.0Aprotic ether, effective for dissolving a range of organic compounds.
Dimethylformamide (DMF)36.71153.0Highly polar aprotic solvent; excellent solvating power but difficult to remove.[11]
Dimethyl Sulfoxide (DMSO)46.68189.0Strong polar aprotic solvent, can serve as a reactant in some cases.[12]
Glycerol42.50290.0High-boiling, viscous, non-toxic "green" solvent.[9]
Strategy 2: Employing External Energy Sources

When reactants remain insoluble even in optimized solvent systems, external energy can be applied to overcome the physical barrier to reaction.

  • Ultrasonic Irradiation (Sonication): Ultrasound promotes reactions through acoustic cavitation—the formation and collapse of microscopic bubbles.[13] This process generates localized hot spots with extremely high temperatures and pressures, which can break down reactant aggregates, increase surface area, and enhance mass transfer between phases.[14][15] This method has been shown to dramatically increase yields and reduce reaction times in pyridine synthesis.[16]

  • Microwave Irradiation: Microwave-assisted synthesis uses microwave energy to rapidly and efficiently heat the reaction mixture. This can lead to a significant reduction in reaction times and often improves yields by minimizing the formation of side products.[17][18]

Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for addressing solubility issues, starting with the simplest methods and progressing to more advanced techniques.

G start Poor Reactant Solubility Observed heating Adjust Temperature (e.g., Gentle Heating) start->heating cosolvent Introduce a Co-Solvent (e.g., Toluene, DMF) heating->cosolvent If insufficient new_solvent Change Primary Solvent (See Table 1) cosolvent->new_solvent If insufficient energy Apply External Energy new_solvent->energy If still problematic ultrasound Ultrasonic Irradiation energy->ultrasound Option 1 microwave Microwave Irradiation energy->microwave Option 2 advanced Utilize Advanced Methodologies ultrasound->advanced If still problematic microwave->advanced If still problematic ptc Phase Transfer Catalysis (PTC) advanced->ptc For phase incompatibility il Ionic Liquids (ILs) advanced->il For general insolubility solvent_free Solvent-Free Conditions advanced->solvent_free For specific cases success Problem Resolved ptc->success il->success solvent_free->success

Caption: Decision workflow for mitigating poor reactant solubility.
Advanced Strategies & Protocols

For particularly challenging systems, advanced synthetic strategies may be required.

1. Synthesis in Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature. They are highly tunable, non-volatile, and can possess remarkable solvating properties for both polar and non-polar compounds.[3][19] Pyridinium-based ILs are particularly relevant as they can serve as both the solvent and a catalyst for the reaction.[2][20]

This protocol describes a one-pot synthesis of a 1,4-dihydropyridine derivative using an n-butylpyridinium tetrafluoroborate ionic liquid.[2]

  • Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent/Catalyst Addition: Add n-butylpyridinium tetrafluoroborate ([bpy][BF4]) (2 mL) to the flask.

  • Reaction: Stir the mixture vigorously at 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-2 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol/water, and dry under vacuum. The ionic liquid can often be recovered from the aqueous phase and reused.

2. Phase Transfer Catalysis (PTC)

PTC is an invaluable technique for reactions where the reactants are in different, immiscible phases.[5] A PTC agent facilitates the reaction by carrying one reactant across the phase boundary to meet the other.

The catalyst (Q⁺X⁻), typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), exchanges its initial anion (X⁻) for the reactant anion (Y⁻) from the aqueous or solid phase. The newly formed lipophilic ion pair (Q⁺Y⁻) diffuses into the organic phase, where the anion (Y⁻) reacts with the organic substrate (RZ). The catalyst then returns to the aqueous phase to repeat the cycle.

PTC_Cycle cluster_0 Organic Phase cluster_1 Aqueous Phase RZ R-Z P R-Y QY_org Q⁺Y⁻ QY_org->RZ Reaction QX_org Q⁺X⁻ QX_aq Q⁺X⁻ QX_org->QX_aq Phase Transfer P->QX_org Product Formed MY M⁺Y⁻ MX M⁺X⁻ QX_aq->QY_org Phase Transfer QX_aq->MY Ion Exchange

Caption: The catalytic cycle in phase transfer catalysis.

This general protocol can be adapted for pyridine syntheses involving an inorganic base or nucleophile.

  • Setup: To a flask, add the organic substrate (1 mmol) dissolved in an appropriate organic solvent (e.g., toluene, 10 mL).

  • Aqueous Phase: In a separate beaker, prepare a concentrated aqueous solution of the inorganic reagent (e.g., NaOH, KCN) (3-5 mmol in 5 mL water).

  • Catalyst Addition: Add the phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 mmol, 10 mol%), to the organic phase.

  • Reaction: Vigorously stir the two-phase mixture. The efficiency of PTC is highly dependent on the stirring rate, as this increases the interfacial surface area. Heat the reaction as required.

  • Workup: Upon completion, stop the stirring and allow the layers to separate. Collect the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to isolate the product.

By systematically applying these diagnostic and troubleshooting strategies, researchers can effectively overcome the challenges posed by poor reactant solubility, leading to more efficient, reliable, and scalable pyridine syntheses.

References

Technical Support Center: Optimizing Base and Solvent Systems for SNAr on Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on nitropyridine scaffolds.

Introduction

Nucleophilic Aromatic Substitution (SNAr) on nitropyridines is a cornerstone reaction in medicinal chemistry and materials science for forging carbon-heteroatom bonds. The electron-withdrawing nitro group, in concert with the inherent electron deficiency of the pyridine ring, powerfully activates the system towards nucleophilic attack, typically at the positions ortho or para to the nitro group.[1][2][3] Despite its utility, achieving optimal yields and purity can be challenging. This guide offers a structured approach to troubleshooting and optimizing your SNAr reactions by focusing on the critical interplay between base and solvent systems.

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[4][5] First, the nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4][5] The reaction's success hinges on the stability of this intermediate. The subsequent departure of the leaving group restores aromaticity, yielding the final product.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during SNAr reactions on nitropyridines in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low to No Product Formation

Q1: My SNAr reaction on a chloronitropyridine with a primary amine is showing low or no conversion. What are the likely causes?

A1: This is a frequent challenge that can often be traced back to several key factors:

  • Insufficient Basicity: The base's primary role is to deprotonate the nucleophile (if it's not already an anion) or to scavenge the proton generated during the reaction, particularly when using amine nucleophiles. If the base is too weak, the concentration of the active nucleophile will be low, leading to a sluggish reaction.

    • Solution: Switch to a stronger base. For amine nucleophiles, common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[5] For less nucleophilic amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be necessary to pre-deprotonate the nucleophile.[5]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.[6]

    • Solution: Employ polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[5] These solvents are effective at solvating cations and do not interfere with the nucleophile through hydrogen bonding.[6][7] In some cases, for more reactive substrates, less polar solvents like Tetrahydrofuran (THF) or even alcohols can be used.[8]

  • Low Reaction Temperature: SNAr reactions, while often facile, may still require thermal energy to overcome the activation barrier, especially with moderately activated substrates or weaker nucleophiles.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various temperatures will help identify the optimal condition without promoting side reactions.

Issue 2: Formation of Multiple Products and Impurities

Q2: My reaction is messy, showing multiple spots on TLC, and the desired product is difficult to isolate. What's going wrong?

A2: A "messy" reaction profile often points to side reactions or decomposition.

  • Base-Induced Decomposition: Strong bases can react with other functional groups on your substrate or nucleophile. For instance, aldehydes can undergo Cannizzaro-type reactions, and esters can be saponified.[9]

    • Solution: Choose a base that is strong enough to facilitate the reaction but not so strong that it causes decomposition. A careful screening of bases with varying pKa values is recommended. For delicate substrates, milder inorganic bases like K₂CO₃ are often a good starting point.

  • Solvent Instability: Some polar aprotic solvents, like DMF, can decompose at high temperatures, especially in the presence of strong bases, leading to the formation of byproducts that can complicate purification.

    • Solution: If high temperatures are required, consider using a more thermally stable solvent like DMSO or NMP. Alternatively, explore if microwave irradiation can promote the reaction at a lower bulk temperature over a shorter period.

  • Over-reaction: If your nitropyridine has multiple leaving groups, substitution at more than one position can occur, leading to a mixture of products.[8]

    • Solution: Use stoichiometric amounts of the nucleophile and base. Running the reaction at a lower temperature can also improve selectivity for the more reactive site.

Issue 3: Reaction Stalls Before Completion

Q3: The reaction starts well but seems to stop before all the starting material is consumed. Why is this happening?

A3: A stalling reaction can be due to several factors that emerge as the reaction progresses.

  • Product Precipitation: The product of the reaction may be insoluble in the chosen solvent and precipitate out, coating the surface of the remaining starting material and preventing further reaction.

    • Solution: Add a co-solvent to improve the solubility of all components throughout the reaction. Alternatively, running the reaction at a higher temperature might keep the product in solution.

  • Base Consumption: If the starting materials or solvent contain acidic impurities (like water), the base can be consumed in non-productive acid-base reactions.

    • Solution: Ensure all reagents and the solvent are anhydrous. Using a slight excess of the base (e.g., 1.1-1.2 equivalents) can also compensate for minor amounts of acidic impurities.

  • Reversible Reaction: While less common for SNAr, if the leaving group is a good nucleophile itself, a degree of reversibility might be observed.

    • Solution: Ensure the chosen nucleophile is significantly more nucleophilic than the leaving group.

Experimental Protocols & Data

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a starting point for the reaction of a chloronitropyridine with a primary or secondary amine.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chloronitropyridine (1.0 equiv.).

  • Solvent Addition: Add an appropriate volume of a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 equiv.) followed by the base (1.2-2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary.

Data Tables for Optimization

The selection of an appropriate base and solvent is critical for a successful SNAr reaction. The following tables provide a reference for commonly used bases and solvents.

Table 1: pKa Values of Common Bases

BaseConjugate AcidpKa (in water)Class
Sodium Bicarbonate (NaHCO₃)H₂CO₃6.4Weak Inorganic
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3Moderate Inorganic
Triethylamine (Et₃N)Et₃NH⁺10.8Organic Amine
Diisopropylethylamine (DIPEA)DIPEA-H⁺11.0Hindered Organic Amine
1,8-Diazabicycloundec-7-ene (DBU)DBU-H⁺13.5Organic Amidine
Potassium tert-butoxide (KOtBu)t-BuOH17.0Strong Alkoxide
Sodium Hydride (NaH)H₂35Very Strong

Note: pKa values can vary depending on the solvent.[10][11][12]

Table 2: Properties of Common Solvents

SolventDielectric Constant (ε)TypeBoiling Point (°C)
Tetrahydrofuran (THF)7.6Polar Aprotic66
Ethyl Acetate (EtOAc)6.0Polar Aprotic77
Acetonitrile (MeCN)37.5Polar Aprotic82
Isopropanol (IPA)19.9Polar Protic82
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153
N-Methyl-2-pyrrolidone (NMP)32.2Polar Aprotic202
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic189

Data sourced from various references.[13][14][15][16][17]

Visualization of Key Concepts

SNAr Mechanism on a Nitropyridine

Troubleshooting_Workflow start Low/No Yield check_activation Is the ring sufficiently activated? (ortho/para EWG) start->check_activation check_base Is the base strong enough? check_activation->check_base Yes success Reaction Optimized check_activation->success No (Modify Substrate) check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes optimize_base Screen stronger bases (e.g., K₂CO₃, Cs₂CO₃, NaH) check_base->optimize_base No check_temp Is the temperature adequate? check_solvent->check_temp Yes optimize_solvent Switch to DMF, DMSO, or NMP check_solvent->optimize_solvent No optimize_temp Increase temperature incrementally check_temp->optimize_temp No check_temp->success Yes optimize_base->check_solvent optimize_solvent->check_temp optimize_temp->success

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyridine Substitution Analysis using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone. Its presence in numerous pharmaceuticals and functional materials makes the unambiguous determination of its substitution pattern—be it 2- (ortho), 3- (meta), or 4- (para)—a critical step in synthesis and quality control.[1] While several analytical techniques can provide molecular formula and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive isomer differentiation.

This guide provides an in-depth comparison of ¹H and ¹³C NMR analysis for elucidating pyridine substitution patterns. Moving beyond a simple recitation of protocols, we will explore the underlying physical principles that make NMR an indispensable, self-validating system for structural confirmation.

Part 1: The Power of Proton NMR: Decoding Spin-Spin Coupling

Proton (¹H) NMR spectroscopy offers the most direct and powerful method for identifying substitution patterns on a pyridine ring. The key lies not just in where the protons resonate (chemical shift), but in how they interact with each other through bonds (spin-spin coupling).

Causality Behind the Spectrum: Chemical Shifts and Coupling Constants

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This has two major consequences for its ¹H NMR spectrum:

  • Deshielding: All ring protons are shifted downfield (higher ppm) compared to benzene (δ ~7.34 ppm). The protons closest to the nitrogen, at the C2 and C6 positions (α-protons), are the most deshielded and typically resonate in the δ 8.5–8.7 ppm region.[2]

  • Predictable Coupling: The connectivity of the ring protons gives rise to a highly predictable set of spin-spin coupling constants (J-values), which are measured in Hertz (Hz). The magnitude of the J-value is exquisitely sensitive to the number of bonds separating the coupled protons.[3]

For pyridines, three types of coupling are paramount:

  • Ortho-coupling (³JHH): Coupling between protons on adjacent carbons (3 bonds apart). This is the strongest coupling, typically in the range of 4.0–6.0 Hz .

  • Meta-coupling (⁴JHH): Coupling between protons separated by two carbons (4 bonds apart). This is significantly weaker, ranging from 1.0–3.0 Hz .

  • Para-coupling (⁵JHH): Coupling between protons across the ring from each other (5 bonds apart). This is the weakest and often unresolved, typically <1.0 Hz .[3]

These distinct ranges are the bedrock of structural assignment. By measuring the splitting patterns and extracting the coupling constants, one can piece together the proton connectivity like a puzzle.

Comparative Analysis: Distinguishing 2-, 3-, and 4-Substituted Pyridines

Let's consider a generic monosubstituted pyridine. The substitution pattern dictates which couplings are present, creating a unique "fingerprint" for each isomer.

Substitution PatternRemaining ProtonsKey Diagnostic Coupling Patterns
2-Substituted H3, H4, H5, H6H6 will be a doublet with a large ortho-coupling (³JH5H6). H3 will be a doublet with a large ortho-coupling (³JH3H4). H4 and H5 will appear as complex multiplets, each showing one ortho and one meta coupling.
3-Substituted H2, H4, H5, H6H2 will be a sharp singlet or a small doublet (due to ⁴JH2H6). H6 will be a doublet with a large ortho-coupling (³JH5H6). H4 will be a doublet of doublets with one ortho and one para coupling.
4-Substituted H2, H3, H5, H6The spectrum is highly symmetric. H2 and H6 will be equivalent, appearing as a doublet with a large ortho-coupling (³JH2H3/³JH5H6). H3 and H5 will be equivalent, appearing as a doublet coupled to H2/H6. This results in a classic AA'BB' system, often appearing as two distinct doublets.

Diagram: Diagnostic ¹H-¹H Coupling Patterns in Monosubstituted Pyridines

Caption: Visual representation of key ¹H-¹H couplings for pyridine isomers.

Part 2: ¹³C NMR as a Confirmatory Tool

While ¹H NMR is often sufficient, ¹³C NMR provides a crucial layer of validation. The chemical shifts of the pyridine carbons are also sensitive to the substituent's position and electronic nature (electron-donating or electron-withdrawing).[4][5][6]

Key Principles of ¹³C NMR Analysis:
  • Chemical Shift Range: Pyridine carbons typically resonate between δ 120–150 ppm. The carbons directly bonded to nitrogen (C2, C6) are the most downfield.

  • Substituent Effects: Substituents induce chemical shift changes (SCS) on the ring carbons. These effects are predictable and can be used to calculate expected chemical shifts, which can then be compared to experimental data.[6]

  • Symmetry: Just as in ¹H NMR, the symmetry of the molecule is reflected in the ¹³C spectrum. A 4-substituted pyridine will show only three signals for the five ring carbons (C2/C6, C3/C5, and C4), whereas an unsymmetrically 2- or 3-substituted pyridine will show five distinct carbon signals.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique to determine the number of protons attached to each carbon. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (like the carbon bearing a substituent) will be absent. This is invaluable for confirming assignments.

Comparative ¹³C Data: The Picoline (Methylpyridine) Isomers

To illustrate these principles, let's examine the experimental ¹³C NMR data for the three isomers of picoline in CDCl₃.

Carbon Position2-Picoline (δ, ppm)3-Picoline (δ, ppm)4-Picoline (δ, ppm)
C2 157.9 (Quaternary)148.5149.2
C3 121.9137.5 (Quaternary)124.0
C4 135.8123.3146.9 (Quaternary)
C5 124.9123.3124.0
C6 149.2149.8149.2
-CH₃ 24.518.421.0

Data compiled from publicly available spectral databases.

This table clearly demonstrates how the number of signals and the chemical shifts of both the ring carbons and the substituent itself provide a robust dataset for confirming the structure determined by ¹H NMR. For example, the 4-picoline isomer is immediately identifiable by its reduced number of aromatic signals due to symmetry.

Part 3: A Self-Validating Experimental Workflow

Trustworthiness in scientific data comes from a robust and self-validating methodology. The synergistic use of ¹H, ¹³C, and DEPT NMR provides this validation. An inconsistency in one dataset relative to the others immediately flags a potential misinterpretation or an unexpected molecular structure.

Step-by-Step Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyridine derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[7][8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][9][10] The choice of solvent is critical as it can influence chemical shifts.[11]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[9][12]

    • Cap the NMR tube securely.

  • Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

    • ¹H Spectrum: Acquire a standard 1D proton spectrum. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128-1024 or more, depending on concentration) with a relaxation delay of 2 seconds.[9]

    • DEPT-135 Spectrum: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) from the ¹H spectrum.

    • Correlate the ¹H data with the ¹³C and DEPT data to build a complete, self-consistent structural assignment.

Diagram: Integrated Workflow for Pyridine Structure Confirmation

G Sample Purified Pyridine Compound Prep Prepare Sample in Deuterated Solvent (0.6 mL) Sample->Prep Acquire Acquire NMR Data Prep->Acquire H1 1. ¹H Spectrum Acquire->H1 C13 2. ¹³C Spectrum Acquire->C13 DEPT 3. DEPT-135 Spectrum Acquire->DEPT Analyze Process & Analyze Spectra H1->Analyze C13->Analyze DEPT->Analyze AnalyzeH1 Analyze ¹H Data: - Chemical Shifts (δ) - Integration - Coupling Constants (J) Analyze->AnalyzeH1 AnalyzeC13 Analyze ¹³C & DEPT Data: - Chemical Shifts (δ) - Number of Signals (Symmetry) - Carbon Types (CH vs. C) Analyze->AnalyzeC13 Correlate Correlate All Datasets AnalyzeH1->Correlate AnalyzeC13->Correlate Confirm Unambiguous Structure Confirmation Correlate->Confirm

Caption: A self-validating workflow for structural elucidation.

Conclusion

The determination of substitution patterns in pyridines is a foundational task in chemical sciences. While other methods exist, the combined application of ¹H and ¹³C NMR spectroscopy provides an unparalleled level of confidence and structural detail. The diagnostic power of ¹H-¹H coupling constants allows for the initial differentiation of isomers, while ¹³C and DEPT spectra offer orthogonal, confirmatory data regarding the carbon skeleton and symmetry. By following a rigorous and integrated workflow, researchers can achieve unambiguous, trustworthy, and authoritative structural assignments, ensuring the integrity of their downstream applications, from drug discovery to materials innovation.

References

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3,5-dichloro-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and chemical synthesis, 3,5-dichloro-2-nitropyridine and its derivatives stand out as pivotal intermediates.[1] Their versatile reactivity, stemming from the electrophilic nature of the pyridine ring further activated by a nitro group and two chlorine atoms, makes them valuable building blocks for a diverse range of biologically active molecules.[1] Accurate and unambiguous characterization of these compounds is paramount for ensuring the integrity of synthetic pathways and the quality of final products. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, serves as an indispensable tool in this endeavor.

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation behavior of this compound derivatives under different ionization techniques. We will explore the causal factors driving the fragmentation pathways, compare the resulting mass spectra, and provide detailed, field-proven experimental protocols to empower researchers in their analytical workflows. Our focus is to blend theoretical principles with practical insights, ensuring that the methodologies described are not just a series of steps, but a self-validating system for reliable compound identification.

The Decisive Fingerprints: Comparing Electron Ionization and Electrospray Ionization

The choice of ionization technique is a critical determinant of the information that can be gleaned from a mass spectrum. For the analysis of this compound derivatives, the two most common and informative methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This creates a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.

  • Electrospray Ionization (ESI): A "soft" ionization method that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation. This is ideal for determining the molecular weight of the compound and is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation in a controlled manner.

Electron Ionization (EI) Fragmentation: Unraveling the Core Structure

Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The presence of the nitro group and chlorine atoms on the electron-deficient pyridine ring are the primary drivers of the fragmentation pathways. The initial event is the formation of the molecular ion (M⁺˙). This high-energy species then undergoes fragmentation to produce a cascade of daughter ions.

A key feature in the mass spectra of chlorinated compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M+2 peak for fragments containing one chlorine atom, and M, M+2, and M+4 peaks for fragments containing two chlorine atoms, which is a powerful diagnostic tool.

Predicted Electron Ionization Fragmentation of this compound

m/z (relative intensity) Proposed Fragment Neutral Loss Notes
192/194/196 (M⁺˙)[C₅H₂Cl₂N₂O₂]⁺˙-Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms.
162/164/166[C₅H₂Cl₂NO]⁺˙NOLoss of a nitric oxide radical is a common fragmentation pathway for nitroaromatic compounds.
146/148/150[C₅H₂Cl₂N]⁺˙NO₂Loss of a nitro radical is another characteristic fragmentation for nitroaromatics.
111/113[C₅H₂ClN]⁺˙ClLoss of a chlorine radical from the molecular ion or subsequent fragments.
75[C₄H₂N]⁺CClFurther fragmentation involving ring cleavage.

Disclaimer: The fragmentation data for this compound is based on established fragmentation principles for nitroaromatic and chlorinated compounds and may be supplemented by predictive computational models in the absence of publicly available experimental spectra.

Visualizing the Fragmentation Cascade: EI Pathway

G M [C₅H₂Cl₂N₂O₂]⁺˙ m/z 192/194/196 F1 [C₅H₂Cl₂NO]⁺˙ m/z 162/164/166 M->F1 -NO F2 [C₅H₂Cl₂N]⁺˙ m/z 146/148/150 M->F2 -NO₂ F3 [C₅H₂ClN]⁺˙ m/z 111/113 F2->F3 -Cl F4 [C₄H₂N]⁺ m/z 75 F3->F4 -CCl

Caption: Predicted EI fragmentation pathway of this compound.

Electrospray Ionization with Tandem MS (ESI-MS/MS): Controlled Fragmentation for Deeper Insights

In contrast to the extensive fragmentation seen in EI, ESI is a gentle ionization technique that primarily yields the protonated molecular ion, [M+H]⁺. To gain structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), causing it to fragment in a controlled manner.

The fragmentation of the [M+H]⁺ ion of this compound derivatives will also be influenced by the nitro and chloro substituents. However, the fragmentation pathways can differ from those observed in EI due to the different nature of the precursor ion (an even-electron species in ESI versus an odd-electron radical cation in EI).

Predicted ESI-MS/MS Fragmentation of a Hypothetical Derivative: N-ethyl-3,5-dichloro-2-nitropyridin-4-amine

Let's consider a hypothetical derivative to illustrate the comparative analysis.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure
236/238/240208/210/212C₂H₄Loss of ethylene via a rearrangement.
236/238/240190/192/194NO₂ + H₂Loss of the nitro group and hydrogen.
236/238/240175/177C₂H₄ + ClSuccessive loss of ethylene and a chlorine atom.

Visualizing the ESI-MS/MS Fragmentation Pathway

G Precursor [M+H]⁺ m/z 236/238/240 P1 [M+H - C₂H₄]⁺ m/z 208/210/212 Precursor->P1 - C₂H₄ P2 [M+H - NO₂ - H₂]⁺ m/z 190/192/194 Precursor->P2 - NO₂ - H₂ P3 [M+H - C₂H₄ - Cl]⁺ m/z 175/177 P1->P3 - Cl

Caption: Predicted ESI-MS/MS fragmentation of a hypothetical derivative.

From Theory to Practice: Detailed Experimental Protocols

The reliability of mass spectrometry data is intrinsically linked to the rigor of the experimental methodology. The following protocols provide a robust framework for the analysis of this compound derivatives.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is ideal for volatile and thermally stable derivatives.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1000 amu/s.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is suitable for a wider range of derivatives, including those that are less volatile or thermally labile.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (can be optimized to induce in-source fragmentation if desired).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 50-500.

Workflow for Mass Spectrometry Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Ionization cluster_3 Mass Analysis cluster_4 Data Interpretation SP Dissolve sample in appropriate solvent GC Gas Chromatography (GC) for volatile compounds SP->GC LC Liquid Chromatography (LC) for non-volatile compounds SP->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer (e.g., Quadrupole, TOF) EI->MS ESI->MS MSMS Tandem MS (MS/MS) (for ESI) MS->MSMS DI Fragmentation Analysis & Structural Elucidation MS->DI MSMS->DI

Caption: General workflow for mass spectrometry analysis of organic compounds.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive analysis of this compound derivatives by mass spectrometry is not a matter of choosing a single "best" method, but rather of employing a synergistic approach. The hard ionization of EI-MS provides a rich, reproducible fragmentation pattern ideal for initial structural confirmation and library searching. In parallel, the soft ionization of ESI-MS allows for the unambiguous determination of molecular weight, while its coupling with tandem MS offers controlled fragmentation experiments that can reveal subtle structural details and differentiate between isomers.

By understanding the fundamental principles that govern the fragmentation of these important synthetic intermediates and by implementing robust, well-validated experimental protocols, researchers can navigate the complexities of their molecular structures with confidence. This guide serves as a foundational resource, empowering scientists in drug discovery and chemical development to leverage the full potential of mass spectrometry for the accurate and reliable characterization of this compound derivatives.

References

The Halogen Dance: A Comparative Guide to Suzuki Coupling of Chloro- vs. Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance. Its application in constructing biaryl and hetero-biaryl scaffolds, particularly those containing the pyridine moiety, is central to the development of pharmaceuticals, agrochemicals, and functional materials. However, the choice of the halide on the pyridine ring—typically bromine or chlorine—profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the Suzuki coupling performance of chloropyridines versus bromopyridines, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Reactivity Divide: Why Bromine Leads the Dance

At the heart of the Suzuki-Miyaura coupling lies the catalytic cycle, which typically begins with the oxidative addition of the organohalide to a low-valent palladium(0) complex. This initial, often rate-determining step is where the fundamental difference between bromopyridines and chloropyridines emerges. The generally accepted reactivity trend for halides in this reaction is I > Br > OTf >> Cl.[1][2]

The inferior reactivity of chloropyridines stems from the greater strength of the C-Cl bond compared to the C-Br bond (bond dissociation energy for Ph-Cl is ~96 kcal/mol vs. ~81 kcal/mol for Ph-Br).[3] This stronger bond presents a higher activation energy barrier for the palladium catalyst to insert itself, thus slowing down or even stalling the catalytic cycle. Consequently, reactions with bromopyridines often proceed under milder conditions with simpler catalyst systems, while their chloro-counterparts demand more sophisticated and highly active catalysts to achieve comparable yields.[1][3]

Interestingly, the mechanism of oxidative addition for halopyridines may vary with the halogen. Studies have suggested that for 2-chloro and 2-bromopyridines, the reaction can proceed through an SNAr-type mechanism, whereas for 2-iodopyridine, a classical concerted mechanism is favored.[4] This distinction further underscores the unique electronic challenges posed by different halogens on the pyridine ring.

Catalyst and Ligand Selection: Tailoring the System to the Halide

The choice of catalyst, and more specifically the ligand coordinated to the palladium center, is the most critical factor in overcoming the sluggishness of chloropyridines.

For Bromopyridines: A wide array of palladium catalysts can effectively couple bromopyridines. Standard, commercially available catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and simple phosphine ligands are often sufficient.[2]

For Chloropyridines: The activation of the C-Cl bond necessitates more advanced catalytic systems. The breakthrough in this area came with the development of bulky, electron-rich ligands that stabilize the palladium center and facilitate the challenging oxidative addition step.[1][5]

  • Buchwald Ligands: Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are exceptionally effective. Their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating nature enhances the catalyst's ability to undergo oxidative addition into the strong C-Cl bond.[6][7]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) form very stable and highly active palladium complexes capable of activating even the most unreactive aryl chlorides.[6][8]

The pyridine nitrogen itself can act as a ligand, coordinating to the palladium center and potentially inhibiting the reaction.[6] The use of bulky ligands helps to sterically shield the metal, mitigating this inhibitory effect.[6]

Comparative Experimental Data

The difference in reactivity is clearly illustrated when comparing the yields of Suzuki couplings under similar conditions. While finding identical, side-by-side comparisons in the literature is challenging due to inherent optimization for each substrate class, the general trend is consistently observed. Bromopyridines reliably provide good to excellent yields with standard catalysts, whereas chloropyridines often require specialized, more expensive catalyst systems to achieve similar results.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
2-BromopyridinePhenylboronic AcidPd(OAc)₂ / Ligand-FreeK₂CO₃iPrOH/H₂O800.595[9]
3-BromopyridinePhenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285-95[10]
2-ChloropyridinePhenylboronic Acid(6-Dipp)Pd(cinn)Cl (NHC)NaHCO₃H₂O100299[8]
3-Chloropyridine4-Tolylboronic AcidSIMesPd(cinn)Cl (NHC)NaHCO₃H₂O100295[8]
2-Chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001899[7]

This table is a representative summary compiled from multiple sources. Direct comparison of yields should be made with caution as other reaction parameters may vary.

As the data suggests, near-quantitative yields can be obtained with chloropyridines, but this requires the use of advanced, often air-sensitive, and more costly catalyst systems compared to those used for bromopyridines.

Experimental Protocols: A Practical Approach

Reproducibility is key in scientific research. Below are detailed, representative protocols for the Suzuki-Miyaura coupling of a bromopyridine using a standard catalyst and a chloropyridine using a modern, highly active catalyst system.

Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol utilizes a common and robust catalyst system suitable for activated heteroaryl bromides.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Degas the 1,4-dioxane and water mixture by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the 2-phenylpyridine product.

Protocol 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid

This protocol employs a Buchwald ligand and precatalyst, designed for the challenging coupling of unreactive aryl chlorides.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and ligand, it is highly recommended to weigh and add all solid reagents (2-chloropyridine, phenylboronic acid, XPhos Pd G2 precatalyst, and K₃PO₄) inside a glovebox.

  • Inert Atmosphere: If a glovebox is unavailable, add the solids to a Schlenk flask and immediately establish an inert atmosphere by evacuating and backfilling with argon (at least 3 cycles).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The use of a stronger base like K₃PO₄ and a higher temperature is typical for activating aryl chlorides.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than those with less active catalysts, but can still require several hours (4-18 h).

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the key relationships and workflows, the following diagrams are provided.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow cluster_bromo Bromopyridine Path cluster_chloro Chloropyridine Path start Select Halopyridine (Chloro vs. Bromo) cat_bromo Standard Catalyst (e.g., Pd(dppf)Cl₂) start->cat_bromo Bromo cat_chloro Active Catalyst System (e.g., Pd/Buchwald Ligand) start->cat_chloro Chloro cond_bromo Milder Conditions (e.g., 80-100°C) cat_bromo->cond_bromo protocol Execute Suzuki Protocol (Inert Atmosphere, Degassed Solvents) cond_bromo->protocol cond_chloro Forcing Conditions (e.g., 100-120°C, Strong Base) cat_chloro->cond_chloro cond_chloro->protocol workup Work-up & Purification (Extraction, Chromatography) protocol->workup product Desired Biaryl Product workup->product

Caption: Decision workflow for Suzuki coupling based on the pyridine halide.

Conclusion and Outlook

The choice between a chloropyridine and a bromopyridine for a Suzuki-Miyaura coupling is a classic trade-off between substrate cost/availability and reaction development cost/complexity. Bromopyridines are generally more reactive, allowing for the use of simpler, cheaper, and more robust catalytic systems under milder conditions. Chloropyridines, while often more accessible and economical as starting materials, demand highly active and specialized catalysts to overcome the high energy barrier of C-Cl bond activation.

For drug development professionals and process chemists, the higher cost and potential intellectual property landscape of advanced ligands for chloropyridine coupling must be weighed against the lower cost of the starting material, especially at scale. For researchers in discovery chemistry, the reliability and broader substrate scope offered by bromopyridines may be preferable for rapid library synthesis. Ultimately, a deep understanding of the mechanistic principles governing the reactivity of these substrates empowers the scientist to select the optimal strategy, tailoring the catalyst and conditions to the specific halogen and achieving the desired synthetic outcome with efficiency and confidence.

References

A Comparative Guide to the Antifungal Activity of 3,5-Dichloropyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent challenge of combating fungal infections, the quest for novel and effective antifungal agents is paramount. Pyridine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Among these, analogs of 3,5-dichloropyridine have shown significant potential as antifungal leads. This guide provides a comprehensive comparison of the antifungal activity of various 3,5-dichloropyridine analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical field.

The core structure of 3,5-dichloropyridine serves as a versatile building block in the synthesis of new chemical entities with potential therapeutic applications.[3] Modifications to this scaffold have led to the development of compounds with a range of biological effects, including notable antifungal properties.

Comparative Antifungal Efficacy of 3,5-Dichloropyridine Analogs

The antifungal activity of 3,5-dichloropyridine analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[4] Lower MIC values are indicative of higher antifungal potency.

Several studies have synthesized and evaluated series of pyridine derivatives, including those with the 3,5-dichloro substitution pattern, against clinically relevant fungi such as Candida albicans and Aspergillus fumigatus.[5][6][7] For instance, a series of novel pyridine carboxamides were designed and synthesized, with some compounds exhibiting moderate to good in vitro antifungal activity.[8] Another study highlighted a pyridine derivative that demonstrated superior activity against Candida albicans when compared to the standard antifungal drug Griseofulvin.[5]

Quantitative Analysis of Antifungal Activity

The following table summarizes the antifungal activity of representative 3,5-dichloropyridine analogs and related derivatives from various studies. This data facilitates a direct comparison of their efficacy against different fungal species.

Compound ID/SeriesFungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Dihydropyrazole 31 Aspergillus niger5.35 µMFluconazole-[9]
Candida tropicalis5.35 µMFluconazole-[9]
Compound 5 Botrytis cinerea6.60 mg/L (EC50)Boscalid1.24 mg/L (EC50)[10]
Rhizoctonia solani1.61 mg/L (EC50)Boscalid1.01 mg/L (EC50)[10]
Pyridine Amides (14a-d, 15) Candida albicansComparable to Fluconazole & Amphotericin BFluconazole, Amphotericin B-[7]
Aspergillus fumigatusComparable to Fluconazole & Amphotericin BFluconazole, Amphotericin B-[7]
Compound III i Candida albicansSuperior to GriseofulvinGriseofulvin-[5]

Note: MIC values can be reported in different units (e.g., µg/mL, µM, mg/L). EC50 (half maximal effective concentration) is also a common measure of a compound's potency.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,5-dichloropyridine analogs is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and substitutions on the pyridine ring influence antifungal efficacy.

For example, in a study of dihydropyrazole derivatives, the introduction of an electron-withdrawing group at the para position of a phenyl ring attached to the dihydropyrazole core resulted in a significant improvement in antifungal activity.[9] Specifically, a compound with a 4-trifluoromethyl substituent showed a 4.6-fold enhancement in activity against both Aspergillus niger and Candida tropicalis compared to a compound with a methyl group at the same position.[9] This suggests that electronic effects play a crucial role in the antifungal action of these molecules.

Furthermore, the nature of the heterocyclic system fused or linked to the pyridine core can dramatically alter the antifungal spectrum and potency. The conversion of chalcones to dihydropyrazoles, for instance, has been shown to lead to a notable improvement in antifungal activity.[9]

Proposed Mechanism of Action

Understanding the mechanism of action is critical for the rational design of new antifungal drugs. Several pyridine derivatives have been found to exert their antifungal effects by targeting essential cellular processes in fungi.

One of the key targets for some pyridine-based antifungal agents is succinate dehydrogenase (SDH) , an enzyme crucial for the mitochondrial respiratory chain.[8][10] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.[10] For example, a series of 3,5-dichlorobenzyl ester derivatives were designed as potential SDH inhibitors, and their antifungal activity was found to be comparable to the commercial fungicide boscalid, a known SDH inhibitor.[10]

Another proposed mechanism for some pyridine and pyrimidine derivatives is the inhibition of ergosterol biosynthesis .[11][12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell lysis. These compounds are thought to inhibit lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway.[12]

Experimental Protocols for Antifungal Susceptibility Testing

The evaluation of the antifungal activity of novel compounds requires standardized and reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.[13][14][15][16]

Broth Microdilution Method (Based on CLSI M27/M60)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[14][15]

1. Preparation of Fungal Inoculum:

  • Yeast colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in a standardized RPMI-1640 medium.[17]

2. Preparation of Drug Dilutions:

  • The test compounds are serially diluted in a 96-well microtiter plate using the same RPMI medium to create a range of concentrations.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control well.[4][17]

Disk Diffusion Method (Based on CLSI M44)

This method offers a simpler and more rapid alternative for assessing the susceptibility of yeasts to antifungal agents.[13][16]

1. Inoculum Preparation and Plating:

  • A standardized suspension of the yeast is prepared and evenly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).

2. Application of Disks:

  • Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

3. Incubation:

  • The plates are incubated at 35°C for 20-24 hours.

4. Measurement of Inhibition Zones:

  • The diameter of the zone of growth inhibition around each disk is measured. The size of the zone correlates with the susceptibility of the fungus to the compound.[16]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for in vitro antifungal susceptibility testing.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Obtain Fungal Isolate culture Culture Fungus on Appropriate Agar Medium start->culture inoculum Prepare Standardized Inoculum Suspension culture->inoculum plate_prep Inoculate Microtiter Plates or Agar Plates inoculum->plate_prep Inoculation compounds Prepare Serial Dilutions of Test Compounds compounds->plate_prep Addition of Compounds incubation Incubate under Controlled Conditions plate_prep->incubation read_results Read Results: Visual Inspection or Spectrophotometry incubation->read_results determine_mic Determine MIC or Measure Zone Diameters read_results->determine_mic end End: Report Results determine_mic->end

Caption: A generalized workflow for in vitro antifungal susceptibility testing.

Proposed Signaling Pathway Inhibition

The inhibition of succinate dehydrogenase (SDH) by certain 3,5-dichloropyridine analogs directly impacts the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate complex_ii Complex II (SDH) succinate->complex_ii Substrate fumarate Fumarate complex_ii->fumarate Product complex_iii Complex III complex_ii->complex_iii Electron Transfer disruption Disruption of Electron Flow complex_ii->disruption atp_synthesis ATP Synthesis complex_iii->atp_synthesis ... cell_death Fungal Cell Death compound 3,5-Dichloropyridine Analog (SDH Inhibitor) compound->inhibition inhibition->complex_ii Inhibition disruption->atp_synthesis Reduced ATP Production disruption->cell_death

Caption: Inhibition of Succinate Dehydrogenase (SDH) by 3,5-dichloropyridine analogs.

Conclusion

Analogs of 3,5-dichloropyridine represent a valuable and versatile scaffold for the development of novel antifungal agents. The comparative data presented in this guide highlight the potential of these compounds against a range of fungal pathogens. Structure-activity relationship studies have provided key insights into the structural features that govern their antifungal potency, paving the way for the rational design of more effective derivatives. The elucidation of their mechanisms of action, such as the inhibition of succinate dehydrogenase and ergosterol biosynthesis, offers a solid foundation for future drug discovery efforts. Adherence to standardized testing protocols, such as those provided by the CLSI, is essential for the accurate and reproducible evaluation of these promising antifungal candidates. Continued research in this area holds the promise of delivering new and effective treatments to address the growing challenge of fungal infections.

References

A Comparative Guide to the Regioselectivity of Nucleophilic Attack on 2,4-Dichloro-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of medicinal chemistry and agrochemical synthesis, 2,4-dichloro-5-nitropyridine stands out as a pivotal building block. Its utility is anchored in the two reactive chlorine atoms, which are primed for nucleophilic aromatic substitution (SNAr), offering a gateway to a diverse array of functionalized pyridine scaffolds.[1] However, the critical question for any synthetic chemist is one of control: which of the two chlorine atoms, at the C2 or C4 position, will preferentially react?

This guide provides an in-depth, objective comparison of the factors governing the regioselectivity of nucleophilic attack on this versatile intermediate. We will delve into the mechanistic underpinnings, present supporting experimental data, and contrast the conventional SNAr approach with alternative synthetic strategies, ensuring a comprehensive understanding for researchers engaged in the synthesis of novel molecular entities.

The Decisive Factor: Electronic Stabilization and Kinetic Control

The regioselectivity of SNAr reactions on 2,4-dichloro-5-nitropyridine is overwhelmingly directed to the C4 position .[2] This pronounced preference is not a matter of chance but a direct consequence of the electronic architecture of the molecule. The reaction proceeds via a two-step addition-elimination mechanism, the rate of which is determined by the stability of the negatively charged intermediate, known as a Meisenheimer complex.[2]

The potent electron-withdrawing nitro group (-NO₂) at the C5 position, in concert with the pyridine ring nitrogen, profoundly activates both the C2 and C4 positions to nucleophilic attack. However, the stability of the resulting Meisenheimer complex differs significantly between the two sites.

  • Attack at C4 (Ortho to -NO₂): When a nucleophile attacks the C4 position, the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the adjacent nitro group through resonance. This additional stabilization significantly lowers the activation energy for this pathway.[2]

  • Attack at C2 (Meta to -NO₂): Conversely, an attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable and, therefore, formed more slowly.[2]

Consequently, the reaction is under kinetic control , favoring the pathway with the lower activation energy. This leads almost exclusively to the formation of 4-substituted-2-chloro-5-nitropyridine products.[2] The subsequent substitution of the remaining chlorine at the C2 position is possible but typically requires more forcing conditions.

sub 2,4-Dichloro- 5-nitropyridine C4_attack Meisenheimer Complex (at C4) sub->C4_attack Attack at C4 (Major Pathway) C2_attack Meisenheimer Complex (at C2) sub->C2_attack Attack at C2 (Minor Pathway) nu Nucleophile (Nu⁻) C4_stabilization Lower Activation Energy (More Stable Intermediate) C4_attack->C4_stabilization Resonance with NO₂ P1 4-Substituted-2-chloro- 5-nitropyridine C4_attack->P1 -Cl⁻ C2_destabilization Higher Activation Energy (Less Stable Intermediate) C2_attack->C2_destabilization No direct resonance with NO₂ P2 2-Substituted-4-chloro- 5-nitropyridine C2_attack->P2 -Cl⁻

Caption: Competing pathways for nucleophilic attack on 2,4-dichloro-5-nitropyridine.

Performance with Various Nucleophiles: A Quantitative Look

The high C4 selectivity is maintained across a broad spectrum of nucleophiles. Below is a summary of representative reactions, highlighting the consistent regiochemical outcome.

Nucleophile ClassRepresentative NucleophileTypical ConditionsRegioselectivity (C4:C2 Ratio)Yield (%)
Amines CyclopentylamineAcetonitrile, Triethylamine, Room Temp.Predominantly C4High (not specified)[2]
AmmoniaDioxane, 100 °C>95:595
MorpholineAcetonitrile, K₂CO₃, Reflux>95:594
Alkoxides Sodium MethoxideMethanol, RefluxPredominantly C488
Phenoxides PhenolDMF, K₂CO₃, 80 °CPredominantly C492
Thiols ThiophenolDMF, K₂CO₃Predominantly C4High

Note: Yields are illustrative and sourced from typical SNAr reactions on activated systems. Specific yields can vary based on precise experimental conditions.

Experimental Protocols: A Practical Guide

A self-validating protocol is crucial for reproducible research. The following methods detail the selective C4 substitution with different classes of nucleophiles.

Protocol 1: Synthesis of N-cyclopentyl-2-chloro-5-nitropyridin-4-amine

This protocol details the selective amination at the C4 position.[2]

G start Start prep_reagents 1. Prepare Solutions - 2,4-dichloro-5-nitropyridine in ACN - Cyclopentylamine & TEA in ACN start->prep_reagents reaction 2. Reaction - Add amine solution to pyridine solution at RT - Stir for 10-15 min prep_reagents->reaction monitor 3. Monitor Progress - TLC (3:1 hexanes:ethyl acetate) reaction->monitor workup 4. Work-up - Concentrate mixture - Partition between EtOAc and water - Wash organic layer with water and brine monitor->workup purify 5. Purification & Analysis - Dry organic layer (Na₂SO₄) - Concentrate - Column chromatography (if needed) - Characterize (NMR, MS) workup->purify end End purify->end

Caption: Workflow for the selective C4 amination of 2,4-dichloro-5-nitropyridine.

Methodology:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (e.g., 2.0 mmol) in anhydrous acetonitrile (2 mL).

    • In a separate flask, prepare a solution of cyclopentylamine (e.g., 2.0 mmol) and triethylamine (e.g., 4.0 mmol) in anhydrous acetonitrile (2 mL).[2]

  • Reaction:

    • Slowly add the amine/triethylamine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature. A dark yellow solution will form.[2]

    • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Monitoring:

    • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate).[2]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under vacuum.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.[2]

    • Filter and concentrate the filtrate under vacuum to yield the crude product.

    • If necessary, purify the product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. For a 4-substituted product, two singlets are expected in the aromatic region of the ¹H NMR spectrum.[3]

Protocol 2: Synthesis of 2-Chloro-4-methoxy-5-nitropyridine

This protocol outlines a typical procedure for substitution with an alkoxide nucleophile.[3]

Methodology:

  • Nucleophile Generation:

    • To a solution of anhydrous methanol, add sodium metal (1.1 eq) portion-wise at 0 °C to generate sodium methoxide in situ.

  • Reaction:

    • After the complete dissolution of sodium, add 2,4-dichloro-5-nitropyridine (1.0 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Alternative Synthetic Strategies: A Comparative Overview

While SNAr on 2,4-dichloro-5-nitropyridine is a robust method for C4-functionalization, alternative strategies can be advantageous under certain circumstances, such as when C2 functionalization is desired or when building the pyridine ring from acyclic precursors is more efficient.

MethodDescriptionRegioselectivity ControlAdvantagesDisadvantages
SNAr on 2,4-dichloro-5-nitropyridine Direct displacement of a chloride with a nucleophile.Kinetically controlled, overwhelmingly favors C4 .[2]High yields, predictable selectivity, mild conditions for many nucleophiles.C2 substitution is challenging; requires a pre-functionalized pyridine core.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an amine with an aryl halide.[4]Ligand and catalyst controlled. Can favor C2 on 2,4-dichloropyridine (without -NO₂).[5]Milder conditions for less activated systems, broad substrate scope.Requires expensive catalysts and ligands; regioselectivity on the nitro-substituted substrate is not well-documented and may be complex.
Hantzsch Pyridine Synthesis Multi-component reaction to construct the pyridine ring from an aldehyde, a β-keto ester, and a nitrogen donor.[6]Determined by the choice of starting materials.Builds the core ring structure, allowing for diverse substitution patterns from the outset.Not a direct substitution method; may require multiple steps to obtain the desired precursors.
Alternative 1: Buchwald-Hartwig Amination - A Tool for Altering Regioselectivity?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, particularly for aryl halides that are not sufficiently activated for traditional SNAr.[4] Crucially, its regioselectivity is governed by the ligand on the palladium catalyst rather than the inherent electronics of the substrate to the same extent as SNAr.

For the related substrate, 2,4-dichloropyridine (lacking the C5-nitro group), Buchwald-Hartwig amination has been shown to be highly regioselective for the C2 position when using ligands like Xantphos.[5] This is in direct contrast to the C4 selectivity of SNAr.

Application to 2,4-dichloro-5-nitropyridine: There is a lack of specific literature precedent for the Buchwald-Hartwig amination on 2,4-dichloro-5-nitropyridine. The strong electron-withdrawing nature of the nitro group makes the SNAr reaction so facile that palladium-catalyzed methods are often unnecessary. However, for a hypothetical comparison, one might predict a competition between the inherent C4 activation for SNAr and the ligand-controlled C2 preference of the catalytic cycle. This could potentially lead to a mixture of products or a switch in selectivity, representing an area for future investigation for researchers seeking C2-amino-5-nitropyridine derivatives.

Alternative 2: Hantzsch Pyridine Synthesis - Building from the Ground Up

The Hantzsch synthesis offers a fundamentally different approach: instead of modifying a pre-existing pyridine, it constructs the ring itself.[6] This multi-component reaction condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (like ammonia) to form a dihydropyridine, which is then oxidized to the aromatic pyridine.[6]

This method is particularly useful when the desired substitution pattern is difficult to achieve through functional group interconversion on the pyridine core. For example, to synthesize a 4-amino-5-nitropyridine derivative, one could envision a strategy employing a nitro-substituted precursor in a Hantzsch-type condensation. This provides a powerful, albeit less direct, alternative to the SNAr approach.

Conclusion and Future Outlook

For the regioselective synthesis of 4-substituted-2-chloro-5-nitropyridine derivatives, the nucleophilic aromatic substitution reaction is the method of choice. Its high predictability, operational simplicity, and excellent yields are driven by the kinetically favored attack at the C4 position, a consequence of the superior resonance stabilization of the corresponding Meisenheimer intermediate. This inherent C4 selectivity is robust across a wide range of nucleophiles.

Alternative methods, such as the Buchwald-Hartwig amination and the Hantzsch pyridine synthesis, offer strategic advantages for different synthetic goals. The Buchwald-Hartwig reaction presents a potential, though underexplored, route to C2-aminated pyridines, a valuable complementary strategy to the C4-selective SNAr. The Hantzsch synthesis provides a powerful tool for constructing the pyridine scaffold from acyclic precursors, enabling access to substitution patterns that may be challenging to obtain via direct functionalization.

The continued exploration of these complementary methodologies will undoubtedly expand the synthetic toolbox available to researchers, facilitating the efficient and selective synthesis of novel pyridine-based compounds for applications in drug discovery and beyond.

References

A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution on Chloronitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Kinetic Analysis in Synthesis

Chloronitropyridines are highly valuable precursors in the synthesis of complex molecules due to the activating effects of the nitro group and the pyridine nitrogen, which render the ring susceptible to nucleophilic attack. The precise positioning of the chloro and nitro substituents dramatically influences the substrate's reactivity. A kinetic analysis provides a quantitative measure of this reactivity, enabling chemists to:

  • Predict Reaction Feasibility and Rate: Understand how quickly a reaction will proceed under specific conditions.

  • Optimize Reaction Conditions: Systematically modify parameters such as solvent, temperature, and nucleophile concentration to achieve desired outcomes.

  • Control Regioselectivity: In substrates with multiple potential reaction sites, kinetic data can inform strategies to favor the formation of a specific isomer.

  • Elucidate Reaction Mechanisms: Kinetic studies provide crucial evidence for the proposed reaction pathway, such as the two-step addition-elimination mechanism in SₙAr reactions.

This guide focuses on comparing the reactivity of various chloronitropyridine isomers through a detailed examination of their reaction kinetics with a model nucleophile, piperidine.

Unraveling the SₙAr Mechanism on the Pyridine Ring

The nucleophilic aromatic substitution on chloronitropyridines typically proceeds through a two-step addition-elimination mechanism. The generally accepted pathway is central to understanding the kinetics of these reactions.[1]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically the one bearing the chlorine atom. This initial attack is often the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The aromaticity of the pyridine ring is temporarily disrupted in this step.[4][5]

  • Leaving Group Departure and Aromaticity Restoration: In the second, faster step, the aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group.[2][3]

The stability of the Meisenheimer complex is a key determinant of the overall reaction rate.[4][5][6] The electron-withdrawing nitro group and the pyridine ring nitrogen play crucial roles in stabilizing this intermediate through resonance, especially when they are positioned ortho or para to the site of nucleophilic attack.[1][4][5][6] This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.

SNAr_Mechanism sub Chloronitropyridine mc Meisenheimer Complex (Resonance Stabilized) sub->mc Nucleophilic Attack (Rate-determining step) nuc Nucleophile (Nu⁻) nuc->mc prod Substituted Product mc->prod Leaving Group Departure (Fast) lg Leaving Group (Cl⁻) mc->lg Reactivity_Comparison vh Very High h High m Moderate vl Very Low iso1 4-Chloro-3-nitropyridine iso1->vh iso2 2-Chloro-3-nitropyridine iso2->h iso3 5-Chloro-2-nitropyridine iso3->m iso4 2-Chloro-5-nitropyridine iso4->m iso5 3-Chloro-2-nitropyridine iso5->vl iso6 3-Chloro-4-nitropyridine iso6->vl Experimental_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) equil Equilibrate Solutions to Reaction Temperature prep->equil mix Mix Reactants in Cuvette & Start Spectrophotometer equil->mix monitor Monitor Absorbance vs. Time mix->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calc_kobs Calculate k_obs (from slope) plot->calc_kobs calc_k2 Calculate k₂ (k₂ = k_obs / [Nucleophile]) calc_kobs->calc_k2

References

A Researcher's Guide to In-Vitro Antimicrobial Evaluation of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of new therapeutic agents to combat the growing threat of antimicrobial resistance, pyridine derivatives have emerged as a promising class of heterocyclic compounds.[1][2] Their versatile scaffold allows for extensive chemical modification, leading to a wide array of molecules with potent and broad-spectrum antimicrobial activities.[1][] This guide provides a comprehensive framework for the in-vitro evaluation of novel pyridine derivatives, offering a comparative analysis against established antibiotics and detailing the critical experimental protocols that underpin such assessments. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to conduct rigorous and reproducible antimicrobial susceptibility testing.

The Foundational Pillars of Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial potential hinges on determining its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and for antifungal agents, the Minimum Fungicidal Concentration (MFC). These parameters provide a quantitative measure of a compound's efficacy.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] It is the primary and most crucial metric for assessing antimicrobial activity.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] An MBC is determined following an MIC test and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Minimum Fungicidal Concentration (MFC): Analogous to the MBC, the MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.[8][9]

The relationship between these values, particularly the MBC/MIC ratio, is a critical indicator of a compound's mode of action. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the typical workflow for the in-vitro antimicrobial evaluation of a novel compound.

Antimicrobial Evaluation Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc_mfc MBC/MFC Determination Compound_Prep Prepare Stock Solution of Novel Pyridine Derivative Serial_Dilution Perform Serial Dilutions of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Add to plate Inoculum_Prep Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) Inoculation Inoculate Wells with Standardized Inoculum Inoculum_Prep->Inoculation Add to wells Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 16-24 hours Inoculation->Incubation_MIC MIC_Reading Visually Inspect for Growth and Determine MIC Incubation_MIC->MIC_Reading Subculture Subculture from Clear Wells (≥MIC) onto Agar Plates MIC_Reading->Subculture Proceed if growth inhibition is observed Incubation_MBC Incubate Agar Plates at 37°C for 24-48 hours Subculture->Incubation_MBC MBC_Reading Count Colonies and Determine MBC/MFC (≥99.9% killing) Incubation_MBC->MBC_Reading

Caption: Generalized workflow for in-vitro antimicrobial susceptibility testing.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reliable and comparable data. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is widely adopted for its efficiency and the small quantities of reagents required.

Materials:

  • Novel pyridine derivative

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

  • Sterile multichannel pipette and tips

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the novel pyridine derivative in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the prepared compound stock solution (at twice the highest desired test concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Controls:

    • Growth Control: One well containing only broth and the microbial inoculum.

    • Sterility Control: One well containing only broth.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, except for the sterility control.[15] The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-24 hours for bacteria or 24-48 hours for fungi.[4][15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This protocol is a continuation of the MIC assay.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Micropipette and sterile tips

  • Spreader or inoculating loop

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[10][16]

  • Plating: Spot-inoculate or spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.[8][10]

  • MBC/MFC Determination: After incubation, count the number of colonies on each spot. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[6][7]

Comparative Efficacy: Novel Pyridine Derivatives vs. Standard Antibiotics

To contextualize the activity of a novel pyridine derivative, it is essential to compare its performance against clinically relevant, standard antibiotics. The choice of reference drugs should be guided by the spectrum of activity of the novel compound and the targeted microorganisms.

Compound/AntibioticS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
MIC (µg/mL) MBC (µg/mL) MIC (µg/mL) MBC (µg/mL)
Novel Pyridine Derivative (NPD-1) 24816
Ciprofloxacin 0.510.0150.03
Vancomycin 12N/AN/A
Amphotericin B N/AN/AN/AN/A

Data are representative and for illustrative purposes only. N/A indicates not applicable.

This table demonstrates a hypothetical scenario where NPD-1 exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans. While its potency may be less than that of specialized antibiotics like Ciprofloxacin against E. coli, its broad-spectrum nature is a significant advantage.

Potential Mechanism of Action: A Conceptual Overview

The diverse chemical space of pyridine derivatives translates into a variety of potential mechanisms of action. Some derivatives have been shown to interact with bacterial cell walls, leading to apoptosis, while others may target essential enzymes or nucleic acid synthesis.[1]

The following diagram illustrates a conceptual mechanism of action where a pyridine derivative inhibits a key bacterial enzyme.

Mechanism_of_Action cluster_bacterium Bacterial Cell NPD Novel Pyridine Derivative (NPD) Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) NPD->Enzyme Inhibits Product Essential Product Enzyme->Product Catalyzes Cell_Death Inhibition of Growth & Cell Death Substrate Substrate Substrate->Enzyme Binds to

Caption: Conceptual inhibition of a bacterial enzyme by a pyridine derivative.

Conclusion

The in-vitro evaluation of novel pyridine derivatives is a critical first step in the drug discovery pipeline. By employing standardized and rigorous methodologies for determining MIC, MBC, and MFC, researchers can generate high-quality, comparable data. This, in turn, allows for a robust assessment of a compound's potential and informs the subsequent stages of preclinical and clinical development. The versatility of the pyridine scaffold continues to offer exciting opportunities for the development of next-generation antimicrobial agents.[1]

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Nitropyridine-Based Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pressing Need for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of infections and deaths annually.[1] The crisis is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which render conventional therapies ineffective.[2] This urgent clinical need has catalyzed the search for novel therapeutic agents with unique mechanisms of action. Among the promising candidates, nitroaromatic compounds, including nitropyridine derivatives, have garnered significant attention for their potent activity against both replicating and non-replicating Mtb.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various nitropyridine-based compounds. By dissecting the chemical features essential for antitubercular activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation anti-TB drugs.

The "Why": Mechanism of Action of Nitroaromatic Compounds

The efficacy of many nitroaromatic drugs, including nitropyridines and the clinically approved nitroimidazoles like Pretomanid and Delamanid, hinges on a critical bioactivation step.[3] These compounds are prodrugs that require reductive activation of their nitro group within the mycobacterial cell.[3][5] This process is primarily mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420.[5] The reduction generates reactive nitrogen species, such as nitric oxide (NO), which are highly cytotoxic and lead to non-specific damage of cellular components, ultimately killing the bacteria.[5][6] This unique mechanism of action is effective against both actively growing and dormant, non-replicating bacteria, a crucial feature for shortening treatment duration.[3]

Comparative SAR of Nitropyridine Scaffolds

The antitubercular potency of nitropyridine-based compounds is exquisitely sensitive to the substitution pattern on the pyridine ring and the nature of appended functionalities. Below, we compare key scaffolds to elucidate critical SAR trends.

Imidazo[4,5-b]pyridine Derivatives

A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives has demonstrated promising antitubercular activity. The core SAR findings for this class highlight the importance of the substituent on the terminal phenoxy ring.

Key SAR Insights:

  • Electron-Withdrawing Groups are Favorable: The presence of a nitro group on the phenoxy ring is a recurrent feature in active compounds, underscoring its potential role in the compound's overall electronic properties or interaction with the target.

  • Halogen and Methoxy Substitutions: Compounds substituted with halogens (F, Cl, Br) or functional groups like methoxy (-OCH₃) and hydroxyl (-OH) on the phenoxy ring have shown significant activity, with Minimum Inhibitory Concentrations (MICs) often in the sub-micromolar range (0.5 to 0.8 µM). This suggests that modulation of lipophilicity and electronic character at this position is a key determinant of potency.

Table 1: SAR of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Analogs against Mtb H37Rv

Compound IDR Group (on phenoxy ring)MIC (µM)
Ref-1-NO₂~0.5-0.8
Ref-2-OCH₃~0.5-0.8
Ref-3-OH~0.5-0.8
Ref-4-F, -Cl, -Br~0.5-0.8
3,5-Disubstituted Pyridine Derivatives

Another promising scaffold involves 3,5-disubstituted pyridines. Studies on this class have revealed that specific substitutions are critical for achieving potent activity against both drug-sensitive and drug-resistant Mtb isolates.[7]

Key SAR Insights:

  • Optimal Substitutions: Through screening, specific compounds from a library of 3,5-disubstituted pyridines were identified as highly potent, with MIC values as low as 1.56 µg/ml.[7]

  • Activity against Resistant Strains: The most promising analogs demonstrated equipotent activity against drug-resistant Mtb strains, highlighting their potential to address the challenge of resistance.[7]

  • Bactericidal Action: The lead compounds from this series exhibited concentration-dependent bactericidal activity, a highly desirable characteristic for anti-TB drugs.[7]

Table 2: Activity of Lead 3,5-Disubstituted Pyridine Analogs

Compound IDMtb StrainMIC (µg/ml)[7]
24 H37Rv1.56
26 H37Rv1.56
5e H37Rv0.25
5e Drug-Resistant0.25

Visualizing the SAR Landscape

To better understand the relationships between chemical modifications and biological activity, the following diagram illustrates key SAR principles for a hypothetical nitropyridine scaffold.

SAR_Nitropyridine cluster_scaffold Nitropyridine Core cluster_activity Antitubercular Activity Core Pyridine Ring NO₂ Increase Increased Activity (Lower MIC) Core:nitro->Increase Essential for Bioactivation R1 Position R1 (e.g., C3/C5) R1->Increase Bulky, Lipophilic Groups Decrease Decreased Activity (Higher MIC) R1->Decrease Polar, Bulky Groups (sometimes) R2 Position R2 (e.g., C6) R2->Increase Halogens, -OCH₃ -OH

Caption: Key SAR takeaways for nitropyridine-based antitubercular agents.

Experimental Protocols: A Foundation for Reproducibility

Scientific integrity demands transparent and reproducible methodologies. Below are representative protocols for the synthesis and biological evaluation of nitropyridine-based compounds.

Protocol 1: Representative Synthesis of a Nitropyridine Amide Derivative

This protocol describes a general procedure for coupling a nitropyridine carboxylic acid with an amine, a common final step in the synthesis of many active compounds.

Objective: To synthesize an N-aryl-nitropyridine-carboxamide.

Materials:

  • Nitropyridine carboxylic acid (1.0 eq)

  • Substituted aniline (1.0 eq)

  • HATU (1.1 eq) or EDC/HOBt (1.1 eq each)

  • DIPEA or Triethylamine (2.0 eq)

  • Anhydrous DMF or DCM (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the nitropyridine carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add the coupling reagent HATU (1.1 eq) and the base DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

The MABA assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[4]

Objective: To determine the MIC of synthesized compounds against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates (sterile, clear bottom)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls

  • DMSO as a negative control

Procedure:

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Compound Plating: Serially dilute the test compounds in 7H9 broth directly in the 96-well plates. The final concentration range should typically span from ~100 µg/mL to ~0.1 µg/mL. Include wells for positive and negative controls.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well. The final volume in each well should be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Development: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Reading Results: Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow for SAR-Guided Drug Discovery

The process of developing potent nitropyridine-based antitubercular agents follows a logical, iterative workflow.

SAR_Workflow start Identify Hit Compound synthesis Synthesize Analog Library (Vary R-groups) start->synthesis screening Biological Screening (MABA Assay) synthesis->screening data_analysis Data Analysis (Determine MICs) screening->data_analysis sar Establish SAR (Identify key features) data_analysis->sar design Rational Design of New Analogs sar->design Iterative Cycle lead_opt Lead Optimization (ADME/Tox) sar->lead_opt Promising SAR design->synthesis

Caption: An iterative workflow for the SAR-guided discovery of novel antitubercular agents.

Conclusion and Future Perspectives

The SAR studies of nitropyridine-based compounds have consistently shown that the nitro group is a critical pharmacophore, essential for the reductive bioactivation that confers bactericidal activity. The potency of these compounds can be finely tuned by strategic modifications to other positions on the pyridine ring and its substituents. Specifically, the incorporation of halogens and lipophilic groups often enhances activity, likely by improving cell penetration and/or interaction with the Ddn enzyme.

Future efforts should focus on designing compounds that are potent substrates for Ddn while possessing favorable drug-like properties, such as improved solubility and metabolic stability, to minimize off-target toxicity. The insights and protocols presented in this guide offer a robust framework for the continued development of nitropyridine derivatives, bringing us one step closer to a new generation of effective treatments for tuberculosis.

References

A Comparative Guide to the Efficacy of Substituted Pyridine Derivatives as PI3K Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including potent anticancer properties.[1][3][4] This guide provides an in-depth efficacy comparison of a novel series of substituted pyridine derivatives designed as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of cancer cell growth, proliferation, and survival.[5][6] We will delve into the causality behind the experimental design, present supporting quantitative data, and provide detailed protocols for the key assays used in their evaluation.

The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[5] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. PIP3 recruits and activates downstream kinases, most notably Akt. Activated Akt proceeds to phosphorylate a host of substrates, including the mTOR complex, culminating in the regulation of fundamental cellular processes like cell growth, survival, and metabolism.[7]

Oncogenic mutations, particularly in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, lead to the constitutive activation of this pathway, driving tumor progression.[5] Therefore, the development of small molecule inhibitors that selectively target PI3K isoforms is a highly validated and promising strategy in oncology drug discovery.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Pyridine Substituted Pyridine Inhibitor Pyridine->PI3K Inhibits

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridine derivatives.

Comparative Efficacy of 4-Aryl-Substituted Pyridine Derivatives

A recent study focused on a series of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines, synthesized from a key 2,6-dichloropyridine intermediate, as potential PI3K inhibitors.[8] The rationale behind this design involves leveraging the Guareschi pyridine synthesis to create a versatile scaffold upon which different aryl groups can be placed to probe the inhibitor's interaction with the kinase active site. The morpholino group is a common feature in many PI3K inhibitors, known to form a crucial hydrogen bond with the hinge region residue Val851.[7]

The efficacy of these derivatives was evaluated against the four Class I PI3K isoforms (α, β, γ, and δ) to determine both potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, were determined using a luminescent kinase assay.

Quantitative Efficacy Data

The table below summarizes the in vitro inhibitory activity of selected derivatives against the four PI3K isoforms. This direct comparison allows for an analysis of the structure-activity relationship (SAR).

Compound IDR (Aryl Group at Position 4)PI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kγ IC50 (µM)PI3Kδ IC50 (µM)
9a Phenyl4.61 ± 0.502.80 ± 0.301.30 ± 0.150.95 ± 0.10
9b 4-Methylphenyl0.55 ± 0.08 3.15 ± 0.401.45 ± 0.181.10 ± 0.15
9c 4-Methoxyphenyl1.80 ± 0.252.30 ± 0.301.00 ± 0.120.75 ± 0.09
9d 4-Fluorophenyl2.40 ± 0.302.10 ± 0.251.15 ± 0.140.80 ± 0.10
9h 3,5-Dichlorophenyl3.10 ± 0.402.50 ± 0.301.25 ± 0.150.85 ± 0.10
10 4-(Dimethylamino)phenyl1.18 ± 0.171.55 ± 0.301.05 ± 0.100.42 ± 0.05

Data synthesized from The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.[8][9]

Structure-Activity Relationship (SAR) Insights

From the comparative data, several key SAR insights can be drawn:

  • Selectivity for PI3Kα: Compound 9b , featuring a 4-methylphenyl group, demonstrates a remarkable selectivity and potency for the PI3Kα isoform (IC50 = 0.55 µM).[8][9] The addition of a small, electron-donating methyl group at the para position of the phenyl ring appears to be optimal for binding to the PI3Kα active site over other isoforms.

  • Pan-Inhibition: Most compounds exhibit a pan-inhibitory profile, showing activity against all four isoforms in the low micromolar range.[8]

  • Potency against PI3Kδ: Compound 10 , which contains a 4-(dimethylamino)phenyl group, is the most potent inhibitor against the PI3Kδ isoform (IC50 = 0.42 µM).[8] This suggests that a strongly electron-donating group enhances activity against the delta isoform, which is primarily expressed in hematopoietic cells and is a key target in leukemias and lymphomas.

  • Effect of Halogens: The presence of a 4-fluorophenyl group (9d ) or a 3,5-dichlorophenyl group (9h ) does not confer a significant potency advantage for any single isoform compared to the unsubstituted phenyl ring (9a ).[8]

The selectivity of compound 9b for PI3Kα was further validated in a cell-based assay, where it inhibited the insulin-stimulated phosphorylation of Akt in NIH3T3 cells with an IC50 of 2.8 µM, confirming its ability to engage the target in a cellular context.[8]

Key Experimental Methodologies

The evaluation of potential therapeutic agents relies on robust and reproducible experimental protocols. The following sections detail the methodologies for a biochemical kinase assay to determine IC50 values and a cell-based cytotoxicity assay to assess the effect on cancer cells.

workflow cluster_dev Compound Development cluster_screen Screening Cascade synthesis Synthesis of Pyridine Derivatives purification Purification & Characterization synthesis->purification biochem Biochemical Screen (In Vitro Kinase Assay) purification->biochem ic50 Determine IC50 Values biochem->ic50 cell_assay Cell-Based Screen (MTT Cytotoxicity Assay) ic50->cell_assay sar Analyze SAR & Select Lead Compound(s) cell_assay->sar

Figure 2. Experimental workflow for screening pyridine-based kinase inhibitors.

Protocol 1: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of a compound's IC50 value against a specific PI3K isoform using a luminescent assay that measures ADP production, a direct product of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is conducted, where PI3K phosphorylates a substrate using ATP, generating ADP. Second, a detection reagent is added to terminate the kinase reaction and simultaneously convert the generated ADP into ATP. This newly synthesized ATP is then used by luciferase to generate light, which is measured by a luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 9a-h) in DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in the kinase assay buffer.

  • Reaction Setup: In a 384-well white assay plate, add 2.5 µL of the test compound dilution or DMSO (for "no inhibitor" control).

  • Enzyme Addition: Add 2.5 µL of the desired recombinant human PI3K isoform (α, β, γ, or δ) diluted in kinase assay buffer to each well. Include "no enzyme" controls.

  • Initiation of Kinase Reaction: Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase isoform.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This protocol describes a colorimetric assay to assess the cytotoxic effects of the pyridine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.[1] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., T47D, MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[2] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the cells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[6]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1][9]

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions, allowing viable cells to reduce the MTT into purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[2][8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value for cytotoxicity.

Conclusion and Future Directions

The substituted pyridine scaffold, particularly the 4-aryl-3-cyano-6-morpholino-pyridine series, represents a promising platform for the development of novel PI3K inhibitors.[8] The comparative analysis reveals that subtle structural modifications to the aryl group at position 4 can significantly influence both the potency and isoform selectivity of these compounds.[8][9] Specifically, the identification of a 4-methylphenyl derivative (9b ) with high selectivity for PI3Kα provides a strong lead for developing targeted therapies against PIK3CA-mutated cancers.[8]

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Further investigation into their effects on downstream signaling and their performance in xenograft models will be crucial steps in translating these promising in vitro results into viable clinical candidates. The detailed methodologies provided herein offer a validated framework for the continued exploration and comparison of novel pyridine derivatives as next-generation anticancer agents.

References

Safety Operating Guide

Safeguarding the Bench: A Comprehensive Guide to the Proper Disposal of 3,5-Dichloro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is paramount. Among the vast array of compounds utilized, halogenated pyridines such as 3,5-Dichloro-2-nitropyridine represent a class of molecules that, while synthetically valuable, demand meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

Immediate Safety and Handling: The Foundation of Proper Disposal

Before initiating any disposal procedure, adherence to strict safety and handling protocols is non-negotiable. The causality here is direct: preventing exposure through proper personal protective equipment (PPE) and engineering controls is the first and most critical step in the disposal lifecycle.

Personal Protective Equipment (PPE) Requirements:

A multi-layered approach to PPE is essential to mitigate the risks of exposure. This is not merely a checklist, but a system designed to protect the user from the specific hazards posed by chlorinated and nitrated aromatic compounds.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][4]Protects against splashes and potential dust, preventing serious eye irritation or damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Gloves should be inspected for integrity before each use.[3]Prevents direct skin contact, which can cause irritation and potential absorption of the chemical.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in areas with inadequate ventilation or during spill cleanup.[3]Protects the respiratory tract from irritation that may be caused by inhalation of dust or vapors.[2]
Protective Clothing A lab coat, closed-toe shoes, and long pants are mandatory to minimize skin exposure.[3]Minimizes the risk of accidental skin contact and contamination of personal clothing.[2]

All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][3] Furthermore, an emergency eyewash station and a safety shower must be readily accessible.[3]

Spill Management Protocol: A Rapid and Controlled Response

In the event of a spill, a swift and organized response is crucial to contain the material and prevent wider contamination.

  • Evacuate and Ventilate : Immediately clear the area of all personnel and ensure the chemical fume hood is operating at maximum capacity to ventilate the space.[3]

  • Containment : For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[3][5]

  • Collection : Transfer the contained material into a clearly labeled, sealed container specifically designated for hazardous waste.[3]

  • Decontamination : The spill area should be cleaned with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials, including contaminated wipes and absorbent pads, must also be disposed of as hazardous waste.[3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3]

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment cluster_accumulate Step 3: Accumulation cluster_dispose Step 4: Final Disposal A Identify all this compound waste: - Unused product - Reaction residues - Contaminated labware - Empty containers B Select a dedicated, compatible, and leak-proof hazardous waste container. A->B Segregate waste stream C Ensure container is properly labeled with: - 'Hazardous Waste' - 'this compound' - Hazard pictograms (e.g., irritant, harmful) B->C Properly identify contents D Place all identified waste into the labeled container. C->D Transfer waste E Keep the container sealed when not in use. D->E Prevent release F Store in a designated Satellite Accumulation Area (SAA). E->F Ensure safe storage G Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. F->G Follow institutional protocols H Maintain detailed records of waste generation and disposal. G->H Ensure regulatory compliance

Disposal Workflow for this compound.

1. Waste Identification and Segregation: Treat all materials that have come into contact with this compound as hazardous waste. This includes:

  • Unused or excess product.

  • Residues from chemical reactions.

  • Contaminated labware such as filter paper, pipette tips, and chromatography materials.

  • "Empty" containers, which will retain residual amounts of the chemical.

It is critical to collect this waste in a dedicated stream. Do not mix it with other chemical waste, especially those that are incompatible, without explicit guidance from your institution's Environmental Health and Safety (EHS) office.[3]

2. Containerization and Labeling: Select a robust, leak-proof container that is compatible with chlorinated organic compounds. The container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • An accurate description of the hazards (e.g., "Harmful," "Irritant").

  • The appropriate hazard pictograms.

3. Accumulation and Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be at or near the point of generation and under the control of laboratory personnel. The container must be kept closed at all times except when adding waste.[6] Do not fill containers beyond 90% capacity to allow for expansion.[3]

4. Final Disposal: The final and most recommended method for the disposal of chlorinated organic compounds like this compound is incineration at a licensed hazardous waste facility.[3] Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Maintain meticulous records of the amount of waste generated and the date of its disposal to ensure regulatory compliance.[3]

By adhering to these rigorous procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, and fostering a culture of safety and responsibility within the scientific community.

References

A Senior Application Scientist's Guide to Handling 3,5-Dichloro-2-nitropyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous assessment of its handling characteristics. 3,5-Dichloro-2-nitropyridine, a key intermediate in pharmaceutical synthesis, is no exception. Its utility is matched by a significant hazard profile that necessitates a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a framework for integrating this compound into your laboratory operations with the highest degree of safety and efficiency. Here, we dissect the "why" behind each procedural step, empowering you to not only follow protocols but to fundamentally understand and own the safety process in your laboratory.

Immediate Safety Briefing: Understanding the Primary Hazards

This compound is classified as a highly hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion, with potentially fatal consequences. It is crucial to recognize that this compound can cause severe skin irritation and serious eye damage upon contact.[1] Furthermore, it is harmful if swallowed and may cause respiratory irritation if its dust or vapors are inhaled.[1] The combustible nature of this liquid also requires strict control of ignition sources in the handling area.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Dermal H310: Fatal in contact with skin
Acute Toxicity, Inhalation H330: Fatal if inhaled
Acute Toxicity, Oral H302: Harmful if swallowed[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Serious Eye Damage/Irritation H318: Causes serious eye damage
STOT, Single Exposure H335: May cause respiratory irritation[1]
Flammable Liquids H227: Combustible liquid
Aquatic Hazard (Acute & Chronic) H410: Very toxic to aquatic life with long lasting effects

This table underscores the critical importance of a multi-faceted approach to personal protective equipment (PPE), engineering controls, and handling procedures.

I. Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of preference but a scientifically-driven decision based on the specific hazards of this compound. The overarching principle is to create an impermeable barrier between you and the chemical.

A. Hand Protection: The Critical Interface

Given that skin contact can be fatal, the choice of gloves is paramount. Standard nitrile examination gloves are insufficient for prolonged handling of this compound.

  • Double Gloving: Always wear two pairs of gloves. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.

  • Regular Replacement: Establish a schedule for regular glove replacement during extended procedures to prevent permeation.[2] Contaminated gloves can become a source of exposure.[2]

  • Proper Removal Technique: After handling, remove gloves using a technique that avoids skin contact with the contaminated outer surface.

B. Eye and Face Protection: Shielding Against Irreversible Damage

This compound can cause serious, irreversible eye damage. Therefore, robust eye and face protection is mandatory.

  • Primary Protection: Wear tightly fitting chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Secondary Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.

It is critical to note that contact lenses can trap chemical vapors and interfere with emergency eye-washing procedures; therefore, they should not be worn when handling this compound.[2]

C. Respiratory Protection: Safeguarding Against Inhalation Hazards

Due to the risk of fatal inhalation, respiratory protection is a critical component of your PPE ensemble, especially when handling the compound outside of a certified chemical fume hood or in case of a spill.

  • For Routine Operations: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[3][4]

  • For Emergency Situations: In the event of a spill or if engineering controls are not available or sufficient, a NIOSH-approved respirator is necessary.[1] For emergencies, a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is recommended.[1]

D. Protective Clothing: Full Body Coverage

To prevent accidental skin contact, comprehensive body protection is essential.

  • Laboratory Coat: A flame-retardant lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Suit: In emergency situations, a fully-encapsulating, chemical-resistant suit is required.[1]

  • Footwear: Closed-toe shoes are mandatory. For added protection, consider chemical-resistant shoe covers.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the handling task.

PPE_Decision_Workflow cluster_ppe PPE Selection for this compound start Start: Assess Task weighing Weighing Small Quantities (in fume hood) start->weighing solution_prep Solution Preparation (in fume hood) start->solution_prep large_scale Large-Scale Reaction (in fume hood) start->large_scale spill_response Spill Response (outside fume hood) start->spill_response ppe_level_1 Standard PPE: - Double Chemical-Resistant Gloves - Safety Goggles - Lab Coat weighing->ppe_level_1 solution_prep->ppe_level_1 ppe_level_2 Enhanced PPE: - Standard PPE + Face Shield + Chemical-Resistant Apron large_scale->ppe_level_2 ppe_level_3 Emergency PPE: - Full-Face Respirator (SCBA) - Chemical-Resistant Suit - Double Gloves - Chemical-Resistant Boots spill_response->ppe_level_3

Caption: PPE selection workflow based on the handling task.

II. Operational Plan: From Receipt to Disposal

A robust operational plan minimizes the risk of exposure at every stage of the chemical's lifecycle in your laboratory.

A. Receiving and Storage
  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4] The storage area should be locked and accessible only to authorized personnel.[1] Keep it away from incompatible materials such as strong oxidizing agents and high temperatures or ignition sources.[1][3]

B. Handling Procedures
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood to ensure adequate ventilation.[3][4]

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment for the specific task.

  • Dispensing: When transferring the chemical, use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[4]

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[3] Do not eat, drink, or smoke in the work area.[1]

C. Spill Management

In the event of a spill, your immediate actions are critical to mitigating the hazard.

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: If it is safe to do so, shut off all ignition sources.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For minor spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[4]

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • For Major Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

D. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][5]

III. Emergency Response Plan: Immediate Actions for Exposure

In the unfortunate event of an exposure, a rapid and informed response can significantly reduce the severity of the outcome.

A. Skin Contact
  • Immediate Action: Seconds count. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][6]

  • Remove Contaminated Clothing: While rinsing, remove all contaminated clothing and jewelry.[1][6]

  • Seek Medical Attention: Seek immediate medical attention.[1]

B. Eye Contact
  • Immediate Flushing: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[6]

  • Remove Contact Lenses: If present, remove contact lenses while continuing to rinse.[3][6]

  • Seek Medical Attention: Seek immediate medical attention, regardless of the apparent severity.[1][6]

C. Inhalation
  • Move to Fresh Air: Immediately move the affected person to an area with fresh air.[3]

  • Artificial Respiration: If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[3][7]

  • Seek Medical Attention: Seek immediate medical attention.[3]

D. Ingestion
  • Do Not Induce Vomiting: Do not induce vomiting.[3]

  • Rinse Mouth: If the person is conscious, rinse their mouth with water.[1]

  • Seek Medical Attention: Seek immediate medical attention.[3]

By implementing these comprehensive safety and handling protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.